Bathophenanthroline disulfonic acid
Description
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Properties
CAS No. |
28061-20-3 |
|---|---|
Molecular Formula |
C24H16N2O6S2 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
diphenyl 1,10-phenanthroline-4,7-disulfonate |
InChI |
InChI=1S/C24H16N2O6S2/c27-33(28,31-17-7-3-1-4-8-17)21-13-15-25-23-19(21)11-12-20-22(14-16-26-24(20)23)34(29,30)32-18-9-5-2-6-10-18/h1-16H |
InChI Key |
STWJKLMRMTWJEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)S(=O)(=O)OC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)S(=O)(=O)OC5=CC=CC=C5 |
Other CAS No. |
28061-20-3 |
Related CAS |
52746-49-3 (di-hydrochloride salt) |
Synonyms |
athophenanthroline disulfonate bathophenanthroline disulfonic acid bathophenanthroline disulfonic acid, disodium salt |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Applications of Bathophenanthroline Disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of bathophenanthroline disulfonic acid, a critical chelating agent with significant applications in analytical chemistry and biomedical research. The document details the primary synthesis pathways, experimental protocols, and quantitative data, alongside visualizations of the synthesis process and its role in relevant biological and analytical workflows.
Core Synthesis Pathway: Sulfonation of Bathophenanthroline
This compound is synthesized by the electrophilic sulfonation of bathophenanthroline. This process introduces two sulfonic acid groups onto the aromatic rings of the bathophenanthroline molecule, significantly increasing its water solubility.[1] The enhanced solubility of the resulting disodium salt makes it an invaluable tool for various aqueous-based assays, particularly for the spectrophotometric determination of iron.[1][2]
Two primary methods are employed for this sulfonation: treatment with fuming sulfuric acid and reaction with chlorosulfonic acid.[1] While both methods are effective, the use of fuming sulfuric acid is reported to be simpler and avoids potential side reactions associated with chlorosulfonic acid, such as the formation of sulfones.[1]
Caption: General synthesis pathway of this compound disodium salt.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound disodium salt using the fuming sulfuric acid method.
| Parameter | Value | Reference |
| Starting Material | 15 g of Bathophenanthroline | [1] |
| Final Product | 23.5 g of this compound Disodium Salt | [1] |
| Yield | 97.5% | [1] |
| Purity (Assay) | ≥95% to ≥98.0% (commercial specifications) | [3] |
| Equivalent Weight | Found: 268, 273; Calculated: 268.2 | [1] |
Detailed Experimental Protocols
This method is noted for its simplicity and the high purity of the resulting product.[1]
Materials and Reagents:
-
Bathophenanthroline (15 g)
-
20% Fuming Sulfuric Acid (150 ml)
-
Ammonium Hydroxide
-
95% Ethanol
-
Cation Exchange Resin (e.g., Amberlite IR-120)
-
Sodium Hydroxide (1 N solution, iron-free)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 1-liter round-bottom flask equipped with a still head and a dropping funnel, add 15 g of bathophenanthroline to 150 ml of 20% fuming sulfuric acid.[1]
-
Sulfonation: Heat the mixture on a steam bath with occasional shaking. After approximately 15 minutes, the solid will dissolve, and the solution will turn a deep brown color.[1]
-
Neutralization: Cool the reaction mixture and carefully neutralize it with ammonium hydroxide.
-
Ammonia Removal and Distillation: Heat the alkaline mixture on a steam bath to remove excess ammonia. Subsequently, distill the water away under vacuum.[1]
-
Extraction: Extract the residue five times with 250-ml portions of boiling 95% ethanol. This dissolves the ammonium salt of this compound.[1]
-
Purification: Filter the combined ethanol extracts and pass the solution through a cation exchange resin (hydrogen form).[1]
-
Isolation of the Acid: Evaporate the ethanol on a steam bath and dissolve the residue in 25 ml of water.[1]
-
Formation of the Disodium Salt: Neutralize the resulting solution to a pH of 8.5 with a 1 N solution of iron-free sodium hydroxide.[1]
-
Final Product: Evaporate the solution to dryness on a steam bath and grind the residue in a mortar to obtain the final product.[1]
This method is an alternative approach to the synthesis.
Materials and Reagents:
-
Bathophenanthroline (100 g)
-
Chlorosulfonic Acid (0.5 ml, iron-free)
-
Distilled Water
Procedure:
-
Reaction: To 100 g of bathophenanthroline, add 0.5 ml of iron-free chlorosulfonic acid and heat over a flame for 30 seconds.
-
Hydrolysis: Cool the mixture and carefully add 10 ml of pure distilled water.
-
Dissolution: Warm the mixture on a water bath with stirring until all the solid dissolves.
Applications in Research and Development
This compound is a versatile tool in various scientific disciplines due to its strong and specific chelation of ferrous iron (Fe²⁺).
This compound is utilized to study the role of extracellular iron in cellular signaling pathways. By chelating extracellular iron, it helps to elucidate iron's role in processes such as oxidative stress and apoptosis.
Caption: Role of this compound in iron signaling studies.
In the field of proteomics, this compound is a component of fluorescent dyes used for the sensitive detection of proteins in electrophoresis gels. The negatively charged sulfonic acid groups interact with positively charged amino acid residues, leading to specific protein staining.
Caption: Experimental workflow for protein detection using a BPS-based dye.
References
- 1. scholarworks.uni.edu [scholarworks.uni.edu]
- 2. Zinc inhibits oxidative stress-induced iron signaling and apoptosis in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bathophenanthrolinedisulfonic acid disodium salt trihydrate, ≥98.0% (HPLC), MilliporeSigma™ Supelco™ | Fisher Scientific [fishersci.ca]
A Technical Guide to the Spectroscopic Properties of Bathophenanthroline Disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bathophenanthroline disulfonic acid (BPSA), typically available as its disodium salt, is a water-soluble derivative of bathophenanthroline.[1] This key characteristic distinguishes it from its parent compound, allowing for its use in aqueous solutions without the need for organic solvents, which is particularly advantageous for biological applications.[1][2] BPSA is widely recognized as a highly sensitive chromogenic and fluorescent chelator, primarily for ferrous iron (Fe(II)) and cuprous copper (Cu(I)).[1][3] Its ability to form stable, intensely colored complexes with these metal ions makes it an invaluable tool in analytical chemistry, clinical diagnostics, and various research fields for the spectrophotometric quantification of these ions.[2][3] Furthermore, its utility extends to proteomics, where its ruthenium complexes serve as fluorescent dyes for in-gel protein staining.[4][5][6]
Spectroscopic Properties
The spectroscopic characteristics of BPSA are central to its analytical applications. The formation of a coordination complex with specific metal ions leads to significant and readily measurable changes in its absorption and emission spectra.
UV-Visible Absorption Spectroscopy
This compound and its metal complexes exhibit distinct absorption profiles in the UV-Visible range. The uncomplexed ligand has a low absorbance in the visible region. However, upon chelation with Fe(II) or Cu(I), intense charge-transfer bands appear, resulting in highly colored solutions.
The Fe(II)-BPSA complex forms a red solution with a maximum absorbance around 535 nm.[1] This complex is particularly useful for the determination of iron in biological fluids and other aqueous samples.[1] The detection range for Fe(II) using BPSA is reported to be 0.25-4 ppm.[1]
The Cu(I)-BPSA complex exhibits a maximum absorbance at a shorter wavelength of approximately 483 nm.[1]
Table 1: UV-Vis Absorption Properties of BPSA and its Metal Complexes
| Analyte/Complex | Maximum Absorption Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Fe(II)-BPSA Complex | 535 nm[1] | 2.24 x 10⁴[1] |
| Cu(I)-BPSA Complex | 483 nm[1] | 1.23 x 10⁴[1] |
Fluorescence Spectroscopy
This compound is also utilized in fluorescence-based applications. It is described as a fluorescent iron chelator.[7] More prominently, ruthenium(II) complexes containing BPSA are employed as highly sensitive fluorescent dyes for protein staining in electrophoresis gels.[4][5] These complexes interact with proteins, and the resulting fluorescence allows for their detection and quantification.[4][6]
Table 2: Fluorescence Properties of a BPSA-containing Ruthenium Complex for Protein Staining
| Complex | Excitation Wavelength (Ex) | Emission Wavelength (Em) | Application |
| Ruthenium(II) complex with BPSA | 532 nm[4][6] | 610 nm[4][6] | In-gel protein staining[4][6] |
Experimental Protocols
The following protocols provide a general framework for the spectroscopic analysis using this compound. Researchers should optimize these protocols for their specific experimental conditions and instrumentation.
General Protocol for UV-Vis Spectrophotometry
This protocol outlines the basic steps for measuring the absorbance of a sample in solution.
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize as per the manufacturer's instructions.
-
Sample Preparation:
-
Cuvette Handling:
-
Baseline Correction:
-
Sample Measurement:
-
Empty the cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution.
-
Place the sample cuvette in the spectrophotometer.
-
Initiate the scan to measure the absorbance spectrum.[10] The absorbance should ideally be within the linear range of the instrument (typically 0.1 to 1.0).
-
Protocol for Spectrophotometric Determination of Fe(II)
This workflow details the use of BPSA for the quantitative analysis of ferrous iron.
-
Reagent Preparation:
-
BPSA Solution: Prepare a stock solution of this compound disodium salt in deionized water. The concentration should be optimized based on the expected iron concentration.
-
pH Buffer: Prepare a suitable buffer solution (e.g., acetate buffer) to maintain the optimal pH for complex formation.
-
Reducing Agent (Optional): If total iron is to be determined, a reducing agent (e.g., hydroxylamine hydrochloride or ascorbic acid) must be added to convert any Fe(III) to Fe(II).
-
-
Sample Preparation:
-
To a known volume of the sample containing iron, add the pH buffer.
-
If necessary, add the reducing agent and allow sufficient time for the reduction of Fe(III).
-
-
Complex Formation:
-
Add a specific volume of the BPSA solution to the prepared sample.
-
Mix thoroughly and allow the color to develop completely. A stable red color indicates the formation of the Fe(II)-BPSA complex.
-
-
Spectrophotometric Measurement:
-
Following the general UV-Vis protocol, measure the absorbance of the solution at 535 nm against a reagent blank.[1]
-
The reagent blank should contain all reagents except the iron-containing sample.
-
-
Quantification:
-
Determine the concentration of Fe(II) by comparing the sample's absorbance to a calibration curve prepared using standard iron solutions.
-
Protocol for In-Gel Protein Staining with Ru(II)-BPSA Complex
This protocol is adapted from methods using ruthenium complexes containing BPSA for fluorescent protein detection in SDS-PAGE gels.[4]
-
Gel Fixation: After electrophoresis, place the gel in a fixing solution (e.g., 7% acetic acid, 10% ethanol) to precipitate the proteins within the gel matrix.[4]
-
Staining:
-
Destaining (Optional): If the background fluorescence is high, a destaining step in an appropriate buffer may be performed to improve the signal-to-noise ratio.
-
Fluorescence Imaging:
Visualizations
The following diagrams illustrate the experimental workflow for iron determination and the logical relationships in the spectroscopic analysis of BPSA.
Caption: Workflow for the determination of Fe(II) using BPSA.
Caption: Logical flow of BPSA-metal ion spectroscopic analysis.
References
- 1. Metal Indicator Bathophenanthrolinedisulfonic acid, disodium salt | CAS 20000 Dojindo [dojindo.com]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. rokchem.co.uk [rokchem.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Tetrasodium tris(bathophenanthroline disulfonate)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound disodium salt | 52746-49-3 | FB52453 [biosynth.com]
- 8. ossila.com [ossila.com]
- 9. mt.com [mt.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering [uhlibraries.pressbooks.pub]
The Coordination Chemistry of Bathophenanthroline Disulfonic Acid with Transition Metals: An In-depth Technical Guide
Introduction
Bathophenanthroline disulfonic acid (BPDS), a water-soluble derivative of bathophenanthroline, is a versatile chelating agent renowned for its ability to form stable and often colorful complexes with a variety of transition metals.[1][2][3] Its utility spans from analytical chemistry, where it is a sensitive reagent for metal ion detection, to biochemistry and proteomics, where its transition metal complexes serve as fluorescent probes and protein staining agents.[4][5][6][7] This technical guide provides a comprehensive overview of the coordination chemistry of BPDS with transition metals, focusing on quantitative data, experimental protocols, and the logical frameworks of its application, tailored for researchers, scientists, and professionals in drug development.
This compound's key characteristic is its high water solubility, which allows for the analysis of metal ions in aqueous solutions without the need for organic solvent extraction.[1][5] This property, combined with the strong chromogenic and fluorescent nature of its metal complexes, makes it an invaluable tool in various scientific disciplines.[2][8]
Core Physicochemical Properties of BPDS
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₄N₂Na₂O₆S₂ | [1] |
| Molecular Weight | 536.49 g/mol | [1] |
| pKa₁ | 2.83 | [1] |
| pKa₂ | 5.20 | [1] |
| Solubility | Soluble in water | [9][10] |
Quantitative Data on BPDS-Transition Metal Complexes
The interaction of BPDS with transition metals results in complexes with distinct spectroscopic properties. The following tables summarize key quantitative data for some of the most well-studied BPDS-transition metal complexes.
Iron (Fe) and Copper (Cu) Complexes
BPDS is a highly sensitive colorimetric reagent for the detection of Fe(II) and can also be used to detect Cu(I).[1]
| Metal Ion | Complex | Maximum Wavelength (λmax) | Molar Absorptivity (ε) | Detection Range | Reference |
| Fe(II) | [Fe(BPDS)₃]²⁻ | 535 nm | 2.24 x 10⁴ M⁻¹cm⁻¹ | 0.25 - 4 ppm | [1][5] |
| Cu(I) | [Cu(BPDS)₂]⁺ | 483 nm | 1.23 x 10⁴ M⁻¹cm⁻¹ | Not specified | [1] |
Ruthenium (Ru) Complexes
Ruthenium(II) complexes with BPDS are particularly notable for their applications in fluorescence-based protein detection in proteomics.[4][6][7] These complexes can be homoleptic, containing only BPDS ligands (e.g., [Ru(BPS)₃]), or heteroleptic, containing a mix of BPDS and other ligands like bathophenanthroline (BP).[11]
| Complex | Excitation Wavelength (λex) | Emission Wavelength (λem) | Application | Reference |
| Tetrasodium tris(bathophenanthroline disulfonate)ruthenium(II) (Na₄Ru(bps)₃) | Not specified | Not specified | Protein dye in biochemistry | [4] |
| Ru(BPS)₂(BP) | 532 nm | 610 nm | In-gel protein staining | [6][7] |
| Ru(BPS)(BP)₂ | 532 nm | 610 nm | In-gel protein staining | [6][7] |
Nickel (Ni) Complexes
The nickel(II)-bathophenanthroline disulfonic acid system can form complexes with different stoichiometries, namely Ni(BPS)₁, Ni(BPS)₂, and Ni(BPS)₃.[12] These species can be separated and identified using techniques like capillary electrophoresis.[12]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and application of BPDS-transition metal complexes. The following sections outline key experimental protocols cited in the literature.
Synthesis of this compound
The sulfonation of bathophenanthroline is a critical step in producing the water-soluble BPDS ligand. A common method involves the use of fuming sulfuric acid.
Procedure for the Sulfonation of Bathophenanthroline: [13]
-
Clean all glassware with a solution of 20% fuming sulfuric acid containing a small amount of bathophenanthroline, followed by rinses with 20% fuming sulfuric acid and then deionized water.
-
To 150 ml of 20% fuming sulfuric acid in a round-bottom flask, add 15 g of bathophenanthroline.
-
Heat the mixture on a steam bath with occasional shaking. The solid should dissolve within 15 minutes, forming a deep brown solution.
-
Continue heating for two hours.
-
Cool the solution in an ice bath and slowly neutralize by adding concentrated ammonium hydroxide, keeping the temperature below 70°C.
-
The sulfonated product can then be further purified, for example, by using ion-exchange chromatography to remove any trace metal impurities.[13]
Synthesis of a Generic Transition Metal-BPDS Complex
The formation of a transition metal-BPDS complex in solution for analytical purposes is typically straightforward.
General Protocol for Complex Formation:
-
Prepare a stock solution of the this compound disodium salt in deionized water.
-
Prepare a stock solution of the transition metal salt (e.g., chloride or sulfate salt) in a suitable solvent, often water or an acidic solution to prevent hydrolysis.
-
In a cuvette or reaction vessel, mix appropriate volumes of the BPDS solution, a buffer solution to control pH, and the metal ion solution.
-
If necessary, add a reducing agent (e.g., hydroxylamine hydrochloride or ascorbic acid) to ensure the metal is in the correct oxidation state for complexation (e.g., Fe(III) to Fe(II)).
-
Allow the reaction to proceed to completion, which is often rapid and indicated by a distinct color change.
-
Measure the absorbance or fluorescence of the resulting solution at the characteristic wavelength.
In-Gel Protein Staining with Ru(II)-BPDS Complexes
Heteroleptic Ru(II) complexes containing both BPDS and bathophenanthroline (BP) have shown high sensitivity for protein detection in SDS-PAGE gels.[6][7]
Protocol for In-Gel Protein Staining: [7]
-
Fixation: After electrophoresis, fix the protein gel in a solution of 7% acetic acid and 10% ethanol.
-
Staining: Stain the gel overnight with a solution containing 0.5-1 mg/L of Ru(BPS)₂(BP) or Ru(BPS)(BP)₂ in an acidic or neutral buffer.
-
Destaining: Destain the gel to remove background fluorescence.
-
Visualization: Scan the gel for fluorescence using an appropriate imager with an excitation wavelength of 532 nm and an emission wavelength of 610 nm.[7]
Visualizing Workflows and Relationships
Graphviz diagrams are provided below to illustrate key experimental workflows and logical relationships in the study of BPDS coordination chemistry.
Caption: Workflow for transition metal ion detection using BPDS.
Caption: Logical relationship in Ru(II)-BPDS based protein staining.
Applications in Research and Drug Development
The unique properties of BPDS and its transition metal complexes lend themselves to a range of applications relevant to researchers and drug development professionals.
-
Quantitative Analysis: The primary application of BPDS is in the sensitive and accurate quantification of trace metal ions, particularly iron and copper, in biological and environmental samples.[1][14] This is crucial in studies where metal homeostasis is a factor.
-
Proteomics: Ru(II)-BPDS complexes are established as highly sensitive fluorescent stains for proteins in electrophoresis gels, offering an alternative to other staining methods.[4][6][7] This is fundamental for protein identification and quantification in proteomics research.
-
Fluorescent Probes: The fluorescence of some BPDS-metal complexes can be modulated by their environment or interactions with other molecules, opening possibilities for their use as fluorescent probes in cellular imaging and bioassays.[15]
-
Anticancer and Antimicrobial Research: While research on the direct therapeutic applications of BPDS-metal complexes is ongoing, transition metal complexes, in general, are a significant area of investigation for the development of new anticancer and antimicrobial drugs.[16][17][18] The ability of ligands like BPDS to modify the properties of metal ions, such as their redox potential and cellular uptake, is a key aspect of this research.
Conclusion
The coordination chemistry of this compound with transition metals is a rich and expanding field. The water solubility of the ligand and the distinct spectroscopic properties of its complexes have established BPDS as a vital tool in analytical chemistry and proteomics. Future research is likely to further explore the applications of these complexes in areas such as cellular imaging, sensing, and the development of novel therapeutic agents. This guide provides a foundational understanding of the core principles, quantitative data, and experimental approaches that underpin the use of this versatile chelating agent.
References
- 1. Metal Indicator Bathophenanthrolinedisulfonic acid, disodium salt | CAS 20000 Dojindo [dojindo.com]
- 2. CAS 52746-49-3: Bathophenanthrolinedisulfonic acid, disodi… [cymitquimica.com]
- 3. This compound | C24H16N2O6S2 | CID 65368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrasodium tris(bathophenanthroline disulfonate)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound disodium salt [cymitquimica.com]
- 9. バトフェナントロリンジスルホン酸 二ナトリウム塩 水和物 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Bathophenanthrolinedisulfonic acid disodium salt hydrate, 98% | Fisher Scientific [fishersci.ca]
- 11. Heteroleptic Ruthenium(II) Complexes with Bathophenanthroline and Bathophenanthroline Disulfonate Disodium Salt as Fluorescent Dyes for In-Gel Protein Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarworks.uni.edu [scholarworks.uni.edu]
- 14. rokchem.co.uk [rokchem.co.uk]
- 15. Ensemble and single-molecule studies on fluorescence quenching in transition metal bipyridine-complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. iosrjournals.org [iosrjournals.org]
- 18. wjpmr.com [wjpmr.com]
Bathophenanthroline disulfonic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of bathophenanthroline disulfonic acid, a crucial chelating agent in various scientific applications. This document outlines its chemical properties, CAS numbers, and molecular weights, and details its primary application in the experimental determination of iron.
Core Chemical Data
This compound is commercially available in several forms, most commonly as a disodium salt and its hydrates. The choice of form is critical as it affects the molecular weight used in concentration calculations.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 28061-20-3 | C₂₄H₁₆N₂O₆S₂ | 492.5[1] |
| This compound Disodium Salt (Anhydrous) | 52746-49-3 | C₂₄H₁₄N₂Na₂O₆S₂ | ~536.5 |
| This compound Disodium Salt Trihydrate | 52746-49-3 | C₂₄H₁₄N₂Na₂O₆S₂ · 3H₂O | ~590.5 |
Primary Application: Spectrophotometric Determination of Iron
This compound is a highly sensitive and water-soluble reagent used for the colorimetric determination of ferrous iron (Fe²⁺).[2] Its utility stems from the formation of a stable, intensely colored complex with Fe²⁺, which can be quantified using spectrophotometry. The sulfonated nature of the molecule ensures its solubility in aqueous solutions, a significant advantage over its non-sulfonated counterpart, especially in clinical chemistry.
The underlying principle of the assay involves the reduction of any ferric iron (Fe³⁺) in a sample to ferrous iron (Fe²⁺), followed by the addition of this compound. The resulting red-colored complex has a maximum absorbance at approximately 535 nm, and the intensity of the color is directly proportional to the iron concentration.[3]
Iron Chelation and Detection Mechanism
The core function of this compound is its ability to act as a bidentate ligand, chelating ferrous iron. Three molecules of this compound coordinate with one Fe²⁺ ion to form a stable, colored complex.
Caption: Iron (II) Chelation by this compound.
Experimental Protocols
Measurement of Non-Heme Iron in Biological Tissues
This protocol is adapted from established methods for quantifying non-heme iron in tissue samples.
1. Reagent Preparation:
-
Iron-Releasing Solution: A mixture of hydrochloric acid and trichloroacetic acid. This solution is used to digest the tissue and release non-heme iron.
-
Reducing Agent: A solution of thioglycolic acid is used to reduce all released ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Chromogen Reagent: this compound disodium salt dissolved in deionized water.
-
Saturated Sodium Acetate: Used to buffer the reaction to the optimal pH.
-
Working Chromogen Reagent (WCR): A freshly prepared mixture of the chromogen reagent, saturated sodium acetate, and deionized water.
2. Sample Preparation and Digestion:
-
Tissue samples are homogenized and then digested by heating in the iron-releasing solution. This process denatures proteins and releases the non-heme iron into the solution.
3. Colorimetric Reaction:
-
The digested sample is mixed with the Working Chromogen Reagent. The thioglycolic acid in the WCR reduces Fe³⁺ to Fe²⁺, which then immediately reacts with the this compound to form the characteristic pink-red complex.
4. Spectrophotometric Measurement:
-
The absorbance of the resulting colored solution is measured at approximately 535 nm using a spectrophotometer.
-
A standard curve is generated using solutions of known iron concentrations to determine the iron content in the unknown samples.
Experimental Workflow for Iron Determination
The following diagram illustrates the key steps in a typical experimental workflow for the determination of iron using this compound.
Caption: Workflow for Spectrophotometric Iron Determination.
Applications in Drug Development and Research
Beyond its primary use in iron quantification, the iron-chelating properties of this compound are leveraged in various research contexts:
-
Studying Iron Homeostasis: As a cell-impermeable chelator, it can be used to study the effects of extracellular iron deprivation on cellular processes.[4]
-
Inhibiting Iron-Dependent Processes: Free iron can catalyze the formation of reactive oxygen species (ROS). By chelating extracellular iron, this compound can be used to investigate the role of iron in oxidative stress and related signaling pathways.
-
Anticancer and Antiviral Research: Some studies have explored its potential as an anticancer and antiviral agent, likely related to its ability to sequester iron, which is essential for the proliferation of many cancer cells and pathogens.[5]
References
- 1. This compound | C24H16N2O6S2 | CID 65368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The application of bathophenanthroline for the determination of free iron in parallel with hROS in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron chelators hydroxyurea and bathophenanthroline disulfonate inhibit DNA synthesis by different pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound disodium salt | 52746-49-3 | FB52453 [biosynth.com]
Solubility Profile of Bathophenanthroline Disulfonic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the solubility characteristics of bathophenanthroline disulfonic acid, a crucial chelating agent in various scientific applications. Designed for researchers, scientists, and professionals in drug development, this document details the compound's solubility in different solvents, outlines experimental protocols for solubility determination, and illustrates a key application workflow.
Overview of this compound
This compound, commonly available as its disodium salt hydrate, is a water-soluble derivative of bathophenanthroline.[1] Its chemical structure, featuring two sulfonic acid groups, imparts high polarity to the molecule, dictating its solubility behavior. This compound is widely recognized for its utility as a metal chelator, particularly for the quantification of iron in aqueous solutions.[1][2] It forms stable complexes with metal ions, a property leveraged in numerous analytical and biological assays.[3]
Quantitative Solubility Data
The solubility of this compound is predominantly high in aqueous solutions and significantly limited in organic solvents. The data compiled from various sources is summarized in the table below.
| Solvent | Chemical Formula | Solubility | Observations |
| Water | H₂O | 100 mg/mL | Clear to slightly hazy, yellow to red solution.[4][5] |
| Organic Solvents | - | Insoluble | [1] |
Note: The provided solubility data primarily pertains to the disodium salt hydrate form of this compound (CAS Number: 52746-49-3).[4][5]
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a compound like this compound. This method is based on the principle of adding a solute to a solvent until a saturated solution is achieved.
Objective: To determine the solubility of this compound in a specific solvent.
Materials:
-
This compound disodium salt hydrate
-
Solvent of interest (e.g., deionized water)
-
Analytical balance
-
Volumetric flasks
-
Test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath or incubator)
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer)
Procedure:
-
Preparation of Stock Solution (if necessary for quantification): Prepare a stock solution of known concentration of this compound in the chosen solvent. This will be used to create a calibration curve for concentration measurement.
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the solvent in a test tube or vial. The amount should be sufficient to ensure that undissolved solid remains.
-
Seal the container to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used for this purpose.
-
After the equilibration period, allow the undissolved solid to settle.
-
-
Sample Preparation:
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid).
-
Filter the supernatant using a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered solution with the solvent as necessary to bring the concentration within the linear range of the analytical instrument.
-
Measure the concentration of this compound in the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing its absorbance to a pre-established calibration curve.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Measured Concentration (mg/mL)) x (Dilution Factor)
-
Application Workflow: Spectrophotometric Determination of Iron (II)
This compound is extensively used for the colorimetric determination of ferrous iron (Fe²⁺) in aqueous samples. The workflow involves the formation of a colored complex between the compound and Fe²⁺, which can be quantified using spectrophotometry.
Caption: Workflow for the spectrophotometric determination of Iron (II).
Logical Relationship for Solubility Testing
The decision-making process for determining the appropriate solvent and subsequent analytical steps can be visualized as a logical flow.
Caption: Logical workflow for solubility testing of a polar compound.
References
- 1. Metal Indicator Bathophenanthrolinedisulfonic acid, disodium salt | CAS 20000 Dojindo [dojindo.com]
- 2. Bathophenanthrolinedisulfonic acid disodium salt hydrate, ≥95 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 邻菲罗啉二磺酸 二钠盐 三水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 邻菲罗啉二磺酸 二钠盐 三水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
The Advent of a Superior Chromophore: A Technical Guide to Bathophenanthroline Disulfonic Acid in Iron Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and application of bathophenanthroline disulfonic acid as a highly sensitive and specific reagent for the determination of iron. From its initial synthesis to its widespread use in clinical and environmental laboratories, this document provides a comprehensive overview of its properties, experimental protocols, and the key scientific minds behind its development.
A Legacy of Innovation: The History of Bathophenanthroline and its Sulfonated Derivative
The story of bathophenanthroline and its water-soluble counterpart, this compound, is rooted in the mid-20th century quest for more sensitive and specific analytical reagents. The foundational work on phenanthroline-based indicators by G. Frederick Smith of the University of Illinois and his collaboration with Harvey Diehl of Iowa State University laid the groundwork for these significant advancements in analytical chemistry.[1][2][3][4]
The Genesis of Bathophenanthroline:
In the 1940s and 1950s, G. Frederick Smith undertook systematic studies on the effects of substituents on 2,2'-bipyridine and 1,10-phenanthroline molecules. This research aimed to modulate the redox potentials and spectral properties of their metal complexes. This work, in collaboration with Francis Case of Temple University, led to the synthesis of a remarkable new reagent: 4,7-diphenyl-1,10-phenanthroline, which they named bathophenanthroline . The name stemmed from the "bathochromic shift" (a shift to longer wavelengths) observed in the absorption maximum of its ferrous complex (533 nm) compared to the parent 1,10-phenanthroline complex (510 nm).
The introduction of the two phenyl groups at the 4 and 7 positions of the phenanthroline ring system dramatically increased the molar absorptivity of the ferrous complex, making it an exceptionally sensitive reagent for iron determination.
Addressing a Limitation: The Birth of the Disulfonic Acid:
While highly sensitive, bathophenanthroline's low solubility in water presented a practical challenge for many applications. To overcome this, the logical next step was to introduce hydrophilic functional groups to the molecule. The process of sulfonation was explored to create a water-soluble derivative. Early methods involved the use of chlorosulfonic acid. Later, a more refined and reliable method using fuming sulfuric acid was developed, leading to the creation of This compound .[5][6] This water-soluble version retained the excellent chromogenic properties for iron(II) while eliminating the need for organic solvents for extraction, simplifying analytical procedures significantly.
Below is a DOT script representation of the historical development timeline.
Physicochemical Properties and Performance Metrics
This compound is prized for its ability to form a stable, intensely colored complex with ferrous iron (Fe²⁺). This section details the key quantitative parameters that define its performance as an analytical reagent.
| Property | Value | Notes |
| Molar Absorptivity (ε) | ~22,400 L mol⁻¹ cm⁻¹ | For the Fe(II)-bathophenanthroline disulfonic acid complex.[7] |
| Maximum Absorbance (λmax) | 535 nm | The wavelength of maximum absorbance for the ferrous complex.[8] |
| Detection Range | 0.25 - 4 ppm Fe²⁺ | In aqueous samples.[8] |
| Stoichiometry | 3:1 | Three molecules of this compound chelate one ferrous ion. |
| Optimal pH Range | 3.6 - 5.2 | For complex formation.[9] |
| Solubility | High in water | A key advantage over the non-sulfonated parent compound.[5] |
Comparison with Other Iron Reagents:
While highly effective, this compound is one of several chromogenic reagents used for iron determination. The following table provides a comparison with another commonly used reagent, Ferrozine.
| Feature | This compound | Ferrozine |
| Molar Absorptivity (ε) | ~22,400 L mol⁻¹ cm⁻¹ | ~27,900 L mol⁻¹ cm⁻¹ |
| Sensitivity | High | Very High |
| Interference from Copper | Minimal when thioglycollic acid is the reducing agent.[10] | Significant positive interference with ascorbic acid as the reducing agent.[10] |
| Cost | Generally higher | Lower |
The Chemistry of Detection: Chelation and Spectrophotometry
The analytical utility of this compound lies in its specific reaction with ferrous iron to form a stable coordination complex. The overall process for the determination of total iron involves two key steps: the reduction of any ferric iron (Fe³⁺) present in the sample to ferrous iron (Fe²⁺), followed by the chelation of Fe²⁺ by the reagent.
The following diagram illustrates the workflow for the spectrophotometric determination of iron.
The chemical reaction at the heart of this method is the formation of the tris(bathophenanthroline disulfonate)iron(II) complex. The diagram below depicts this chelation process.
Detailed Experimental Protocols
This section provides detailed methodologies for the determination of iron in two common sample types: serum and water.
Determination of Iron in Serum
This protocol is based on the principles outlined by the International Committee for Standardization in Haematology (ICSH).[10]
Reagents:
-
Iron Standard Stock Solution (1000 mg/L): Dissolve 1.000 g of iron wire in 20 mL of 6 M HCl and dilute to 1 L with deionized water.
-
Working Iron Standards: Prepare a series of standards by diluting the stock solution with deionized water to concentrations ranging from 0.5 to 5.0 mg/L.
-
Protein Precipitant: 1.2 M Trichloroacetic Acid (TCA) / 3 M Acetic Acid.
-
Reducing Agent: 1.5 M Thioglycollic Acid.
-
Chromogen Solution: 2 mM this compound, disodium salt hydrate in 4 M sodium acetate buffer.
-
Blank Solution: Deionized water.
Procedure:
-
Sample Preparation: To 1.0 mL of serum, standard, or blank in a centrifuge tube, add 2.0 mL of the protein precipitant.
-
Incubation and Centrifugation: Mix thoroughly and allow to stand for 15 minutes. Centrifuge at 3000 rpm for 15 minutes.
-
Supernatant Collection: Carefully transfer 2.0 mL of the clear supernatant to a clean test tube.
-
Reduction: Add 0.1 mL of the reducing agent to each tube and mix.
-
Color Development: Add 0.5 mL of the chromogen solution to each tube, mix well, and allow the color to develop for 10 minutes.
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at 535 nm against the reagent blank.
-
Calculation: Construct a calibration curve from the absorbance readings of the standards. Determine the iron concentration in the serum sample from the calibration curve.
Determination of Iron in Water
This protocol is adapted from standard methods for the examination of water and wastewater.[9][11]
Reagents:
-
Iron Standard Stock Solution (100 mg/L): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] in 50 mL of deionized water and 20 mL of concentrated sulfuric acid. Dilute to 1 L with deionized water.
-
Working Iron Standards: Prepare a series of standards by diluting the stock solution to concentrations ranging from 0.1 to 4.0 mg/L.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound, disodium salt hydrate in 100 mL of deionized water.
-
Sodium Acetate Buffer Solution (2 M): Dissolve 164 g of anhydrous sodium acetate in deionized water and dilute to 1 L. Adjust the pH to 4.5 with acetic acid.
Procedure:
-
Sample Preparation: To a 50 mL volumetric flask, add 10 mL of the water sample or a suitable aliquot diluted to 10 mL.
-
Reduction: Add 2 mL of the hydroxylamine hydrochloride solution and mix.
-
pH Adjustment: Add 5 mL of the sodium acetate buffer solution and mix.
-
Color Development: Add 2 mL of the this compound solution, dilute to the mark with deionized water, and mix thoroughly. Allow the color to develop for 15 minutes.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 535 nm against a reagent blank prepared in the same manner but with deionized water instead of the sample.
-
Calculation: Create a standard curve by plotting the absorbance of the standards versus their concentrations. Use the standard curve to determine the iron concentration in the water sample.
Conclusion
This compound stands as a testament to the power of rational design in analytical chemistry. Its development, driven by the need for a sensitive, specific, and water-soluble reagent for iron determination, has had a lasting impact on clinical diagnostics, environmental monitoring, and various research fields. The detailed protocols and performance data presented in this guide underscore its continued relevance and utility for accurate and reliable iron analysis. The contributions of pioneers like G. Frederick Smith and Harvey Diehl continue to enable precise measurements in laboratories worldwide.
References
- 1. The Iron Reagents: Bathophenanthroline, 2,4,6-tripyidyl-s-triazine [sic, And ... - Harvey Diehl, George Frederick Smith - Google 圖書 [books.google.com.tw]
- 2. crossroadbookstore.com [crossroadbookstore.com]
- 3. G. Frederick Smith Papers, 1922-1972 | University of Illinois Archives [archon.library.illinois.edu]
- 4. dunawaybooks.com [dunawaybooks.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. "Sulfonation of Bathophenanthroline and Bathocuproine" by Richard L. Cryberg and Harvey Diehl [scholarworks.uni.edu]
- 7. researchgate.net [researchgate.net]
- 8. [Rapid determination of serum iron concentration using bathophenanthroline sulfonate in a formate buffered system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NEMI Method Summary - D1068D [nemi.gov]
A Technical Guide to Bathophenanthroline Disulfonic Acid Assays: Principles and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core theoretical principles and practical applications of Bathophenanthroline Disulfonic Acid (BPS) assays. BPS is a highly sensitive and water-soluble chelating agent renowned for its specificity in the colorimetric determination of ferrous iron (Fe²⁺). This guide provides a comprehensive overview of the assay's chemical basis, detailed experimental protocols for various sample types, and a summary of key quantitative data to aid researchers in the accurate quantification of iron in biological and pharmaceutical contexts.
Theoretical Principles of BPS Assays
This compound (4,7-diphenyl-1,10-phenanthrolinedisulfonic acid) is a derivative of phenanthroline. The addition of two sulfonic acid groups to the bathophenanthroline backbone significantly increases its solubility in aqueous solutions, a key advantage over its predecessor, bathophenanthroline.[1] This property allows for direct measurements in biological fluids and aqueous samples without the need for organic extraction.[2]
The fundamental principle of the BPS assay lies in its ability to form a stable, intensely colored complex with ferrous iron (Fe²⁺).[2] BPS acts as a bidentate ligand, with two nitrogen atoms in its structure coordinating with the ferrous ion. Three molecules of BPS complex with one ferrous ion to form a stable, water-soluble, orange-red tris-bathophenanthroline disulfonate-ferrous complex, [Fe(BPS)₃]⁴⁻.
The reaction is highly specific for Fe²⁺. Therefore, to determine the total iron concentration in a sample, any ferric iron (Fe³⁺) present must first be reduced to the ferrous state. This is typically achieved by using a reducing agent such as ascorbic acid or hydroxylamine hydrochloride. The intensity of the resulting color is directly proportional to the concentration of ferrous iron in the sample and is quantified spectrophotometrically.
Quantitative Data for BPS Assays
The following table summarizes the key quantitative parameters for the BPS-based iron assay, providing a quick reference for experimental design and data analysis.
| Parameter | Value | Reference(s) |
| Molar Absorptivity (ε) | 22,140 - 22,400 L·mol⁻¹·cm⁻¹ | [2] |
| Maximum Absorbance (λmax) | 535 nm | [2] |
| Optimal pH Range | 4.0 - 7.0 | [3] |
| Linear Detection Range | 0.4 - 20 nmol (in a 50 µL sample volume) | [4] |
Experimental Protocols
This section provides detailed methodologies for the colorimetric quantification of iron using BPS in serum and cellular extracts.
Determination of Total Iron in Serum
This protocol is adapted from standard colorimetric methods for serum iron determination.
Materials:
-
This compound (BPS) solution (e.g., 5 mM in deionized water)
-
Reducing agent solution (e.g., 10% w/v ascorbic acid in deionized water)
-
Iron standard solution (e.g., 1000 µg/mL Fe in a weak acid solution)
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
Sodium acetate buffer (e.g., 1 M, pH 4.5)
-
Spectrophotometer and cuvettes
Procedure:
-
Sample Preparation:
-
To 1.0 mL of serum in a centrifuge tube, add 1.0 mL of the TCA solution to precipitate proteins.
-
Mix thoroughly and let it stand for 10 minutes.
-
Centrifuge at 3000 rpm for 15 minutes.
-
Carefully collect the clear supernatant.
-
-
Color Development:
-
In a clean test tube, mix 0.5 mL of the supernatant, 0.5 mL of the sodium acetate buffer, and 0.1 mL of the reducing agent solution.
-
Add 0.2 mL of the BPS solution and mix well.
-
Allow the mixture to stand for 10 minutes for full color development.
-
-
Standard Curve Preparation:
-
Prepare a series of iron standards (e.g., 0, 1, 2, 5, 10 µg/mL) by diluting the stock iron standard solution.
-
Treat 0.5 mL of each standard solution in the same manner as the sample supernatant (Step 2).
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the samples and standards at 535 nm against a reagent blank (containing all reagents except the iron standard or sample).
-
-
Calculation:
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the iron concentration in the sample from the standard curve and account for the initial dilution.
-
Quantification of Intracellular Iron in Cultured Cells
This protocol outlines a method for measuring total iron in cell lysates.
Materials:
-
BPS solution (5 mM)
-
Reducing agent solution (10% ascorbic acid)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Iron standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of cell lysate to a well.
-
Add 50 µL of a mixture containing the reducing agent and BPS solution (prepared by mixing equal volumes of 10% ascorbic acid and 5 mM BPS).
-
For the standard curve, add 50 µL of each iron standard to separate wells, followed by 50 µL of the reducing agent/BPS mixture.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Measurement and Calculation:
-
Measure the absorbance at 535 nm using a microplate reader.
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve and determine the iron concentration in the cell lysates. The results can be normalized to the protein concentration of the lysate.
-
Visualizing Workflows and Pathways
General Experimental Workflow for BPS Assay
The following diagram illustrates a typical workflow for the spectrophotometric determination of iron using a BPS-based assay.
Overview of Mammalian Iron Metabolism
This diagram provides a simplified overview of the key pathways involved in mammalian iron metabolism, a critical area of research where BPS assays are frequently employed.[5]
Investigating Signaling Pathways with BPS: A Conceptual Workflow
BPS can be a valuable tool to probe the role of iron in cellular signaling. By chelating extracellular or intracellular iron, researchers can investigate the downstream effects on various signaling cascades.[1] The following diagram illustrates a conceptual workflow for studying the impact of iron depletion by BPS on a hypothetical signaling pathway.
References
- 1. Depletion of cellular iron by bps and ascorbate: effect on toxicity of adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of bathophenanthrolinedisulfonic acid and ferrozine as chelators of iron(II) in reduction reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colorimetric Iron Quantification Assay [protocols.io]
- 5. A General Map of Iron Metabolism and Tissue-specific Subnetworks - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Differential Detection of Ferrous and Ferric Iron using Bathophenanthroline Disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of Bathophenanthroline Disulfonic Acid (BPS) for the specific and quantitative detection of ferrous iron (Fe²⁺) and its application in the determination of total iron. This document outlines the core chemical principles, detailed experimental protocols, and data interpretation for researchers in various scientific fields, including drug development.
Core Principles
This compound is a water-soluble colorimetric reagent that serves as a highly specific chelator for ferrous iron (Fe²⁺).[1] The reaction between three molecules of BPS and one ion of ferrous iron results in the formation of a stable, intensely red-colored complex.[1] This complex exhibits a maximum absorbance at a wavelength of 535 nm, allowing for the quantitative determination of Fe²⁺ concentrations using spectrophotometry.[2][3]
Crucially, BPS does not react with ferric iron (Fe³⁺), providing a direct method for the specific measurement of the ferrous state. To determine the total iron concentration in a sample, a reducing agent must first be employed to convert all present Fe³⁺ to Fe²⁺. Subsequently, the addition of BPS allows for the measurement of the total iron content. The concentration of ferric iron can then be calculated by subtracting the ferrous iron concentration from the total iron concentration.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the this compound-based iron assay.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 535 nm | [2][3] |
| Molar Absorptivity (ε) | 2.24 x 10⁴ L·mol⁻¹·cm⁻¹ | [3] |
| Detection Range for Fe²⁺ | 0.25 - 4 ppm | [3] |
| Optimal pH Range | 2 - 9 | |
| IUPAC Name | disodium 4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzene-1-sulfonate | [4] |
| Molecular Formula | C₂₄H₁₄N₂Na₂O₆S₂ | [4] |
Experimental Protocols
This section provides detailed methodologies for the preparation of necessary reagents and the execution of assays for both ferrous and total iron.
Reagent Preparation
3.1.1. This compound (BPS) Solution (0.1% w/v)
-
Weigh 100 mg of this compound disodium salt.
-
Dissolve in 100 mL of deionized water.
-
Store in a dark bottle at 4°C.
3.1.2. Acetate Buffer (1 M, pH 4.5)
-
Mix 60.05 g of acetic acid with 82.03 g of sodium acetate in 1 L of deionized water.
-
Adjust the pH to 4.5 using acetic acid or sodium hydroxide.
3.1.3. Reducing Agent Solution (10% w/v Ascorbic Acid)
-
Dissolve 10 g of L-ascorbic acid in 100 mL of deionized water.
-
Prepare this solution fresh on the day of the experiment to ensure its efficacy.
3.1.4. Iron Standard Stock Solution (1000 ppm)
-
Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] in deionized water.
-
Carefully add 2.5 mL of concentrated sulfuric acid.
-
Dilute to a final volume of 100 mL with deionized water. This solution is stable for several months when stored at 4°C.
Assay for Ferrous Iron (Fe²⁺)
-
Sample Preparation: Prepare your samples in a suitable buffer. If the sample is not already in a buffered solution, dilute it with the acetate buffer.
-
Reaction Mixture: In a microcentrifuge tube or a well of a 96-well plate, combine:
-
50 µL of the sample.
-
50 µL of acetate buffer (1 M, pH 4.5).
-
100 µL of BPS solution (0.1%).
-
-
Incubation: Incubate the mixture at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 535 nm using a spectrophotometer or a microplate reader.
-
Quantification: Determine the Fe²⁺ concentration using a standard curve prepared with known concentrations of the iron standard.
Assay for Total Iron (Fe²⁺ + Fe³⁺)
-
Sample Preparation and Reduction:
-
In a microcentrifuge tube, mix 50 µL of the sample with 50 µL of the reducing agent solution (10% ascorbic acid).
-
Incubate at room temperature for 20 minutes to allow for the complete reduction of Fe³⁺ to Fe²⁺.
-
-
Reaction Mixture: To the reduced sample, add:
-
50 µL of acetate buffer (1 M, pH 4.5).
-
100 µL of BPS solution (0.1%).
-
-
Incubation: Incubate the mixture at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 535 nm.
-
Quantification: Determine the total iron concentration using a standard curve.
Standard Curve Preparation
-
Serial Dilutions: Prepare a series of iron standards (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µM) by diluting the 1000 ppm iron standard stock solution with deionized water.
-
Assay Standards: Process each standard through the same procedure as the samples for either the ferrous or total iron assay.
-
Plotting: Plot the absorbance values (y-axis) against the corresponding iron concentrations (x-axis).
-
Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good fit of the data to a straight line.
Visualizations
Signaling Pathway: BPS-Ferrous Iron Complex Formation
Caption: Chelation of ferrous iron by this compound.
Experimental Workflow: Ferrous vs. Total Iron Determination
Caption: Workflow for the differential quantification of ferrous and total iron.
References
Methodological & Application
Application Note and Protocol: Quantification of Serum Iron Using Bathophenanthroline Disulfonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is a vital trace element essential for numerous physiological processes, including oxygen transport via hemoglobin, cellular respiration, and DNA synthesis. The concentration of iron in serum is a critical diagnostic parameter for various conditions, including iron deficiency anemia, hemochromatosis (iron overload), and chronic diseases. This application note provides a detailed protocol for the colorimetric quantification of total iron in serum using Bathophenanthroline Disulfonic Acid (BPS). The method is based on the principle of releasing iron from its carrier protein, transferrin, reducing it from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state, and subsequent formation of a stable, colored complex with BPS. The intensity of the color, which is directly proportional to the iron concentration, is measured spectrophotometrically.
Principle of the Assay
The quantification of serum iron using this compound involves a three-step process:
-
Dissociation of Iron-Transferrin Complex: In an acidic medium, ferric iron (Fe³⁺) is liberated from its binding to transferrin.
-
Reduction of Ferric Iron: A reducing agent, such as ascorbic acid or thioglycolic acid, is used to reduce the released ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Chromogenic Reaction: Ferrous iron (Fe²⁺) reacts with this compound to form a stable red-colored complex. The absorbance of this complex is measured at approximately 535 nm.
Quantitative Data Summary
The following table summarizes key quantitative parameters of the this compound-based serum iron assay.
| Parameter | Value | Units |
| Wavelength of Maximum Absorbance (λmax) | ~535 | nm |
| Molar Absorptivity | 22,140 | L·mol⁻¹·cm⁻¹ |
| Linearity Range | 0.5 - 3.0 | mg/L |
| Limit of Detection | 0.03 | µg/mL |
| Limit of Quantitation | 0.1 | µg/mL |
| Normal Serum Iron Ranges | ||
| Adult Males | 80-180 | µg/dL |
| Adult Females | 60-160 | µg/dL |
| Children | 50-120 | µg/dL |
| Newborns | 100-250 | µg/dL |
Note: Normal ranges can vary slightly between laboratories.[1][2][3]
Experimental Protocol
This protocol is a synthesis of established methods for the determination of serum iron.[4][5][6][7]
Materials and Reagents
-
Iron-Free Deionized Water: For all reagent preparations and dilutions.
-
Hydrochloric Acid (HCl), 1 M: Dilute concentrated HCl in iron-free deionized water.
-
Trichloroacetic Acid (TCA), 20% (w/v): Dissolve 20 g of TCA in iron-free deionized water and bring the final volume to 100 mL.
-
Ascorbic Acid Solution, 1% (w/v): Prepare fresh by dissolving 100 mg of ascorbic acid in 10 mL of iron-free deionized water.
-
Saturated Ammonium Acetate Solution: Add ammonium acetate to iron-free deionized water with stirring until no more solute dissolves.
-
This compound (BPS) Solution: The concentration may vary, a typical preparation involves dissolving BPS in an appropriate buffer or water.
-
Iron Standard Stock Solution (e.g., 1000 µg/mL): Commercially available or prepared by dissolving a known weight of iron wire in a minimal amount of concentrated HCl and diluting with iron-free deionized water.
-
Working Iron Standards: Prepare a series of standards by diluting the stock solution with iron-free deionized water to cover the expected physiological range of serum iron.
-
Serum Samples: Collect blood in iron-free tubes. Allow the blood to clot and centrifuge to separate the serum.
-
Equipment: Spectrophotometer, centrifuge, micropipettes, and iron-free test tubes.
Experimental Workflow Diagram
Caption: Workflow for serum iron quantification using BPS.
Step-by-Step Protocol
-
Sample and Standard Preparation:
-
Label iron-free microcentrifuge tubes for blanks, standards, and serum samples.
-
Pipette 0.7 mL of iron-free deionized water (for blank), iron standards, and serum samples into their respective tubes.[4]
-
-
Iron Release and Protein Precipitation:
-
To each tube, add 0.35 mL of 1 M HCl and mix by vortexing.[4]
-
Add 0.2 mL of 20% trichloroacetic acid to each tube, vortex thoroughly, and let stand for 10 minutes at room temperature to allow for protein precipitation.[4]
-
Centrifuge the tubes at a sufficient speed (e.g., 1500 rpm) for 15 minutes to pellet the precipitated proteins.[4]
-
-
Color Development:
-
Carefully transfer 0.7 mL of the clear supernatant to a new set of labeled tubes.[4]
-
To each tube of supernatant, add 0.1 mL of freshly prepared 1% ascorbic acid solution and mix. This step reduces Fe³⁺ to Fe²⁺.[4]
-
Add 0.6 mL of saturated ammonium acetate solution to each tube to adjust the pH for optimal color development.[4]
-
Add 0.7 mL of the bathophenanthroline solution to each tube and mix well. A red color will develop in the presence of iron.[4]
-
Incubate the tubes at room temperature for at least 5 minutes to ensure complete color development. The color is stable for at least 4 hours.[6]
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 535 nm.
-
Zero the spectrophotometer using the blank solution.
-
Measure the absorbance of each standard and serum sample.
-
-
Calculation of Results:
-
Subtract the absorbance of the blank from the absorbance readings of the standards and samples.
-
Plot a standard curve of absorbance versus iron concentration for the standards.
-
Determine the iron concentration of the serum samples from the standard curve.
-
The final concentration is typically expressed in µg/dL.
-
Signaling Pathway Diagram (Chemical Reactions)
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Serum iron normal range: Test, results, and ranges [medicalnewstoday.com]
- 3. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 4. Rapid assessment of iron in blood plasma and serum by spectrophotometry with cloud-point extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Rapid determination of serum iron concentration using bathophenanthroline sulfonate in a formate buffered system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. info.gfschemicals.com [info.gfschemicals.com]
Application Notes and Protocols for Measuring Intracellular Iron Levels with Bathophenanthroline Disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantification of intracellular iron using a colorimetric assay based on Bathophenanthroline disulfonic acid (BPS). This method is suitable for a wide range of cell types and offers a reliable and cost-effective alternative to more complex techniques like atomic absorption spectroscopy.
Principle of the Assay
This compound (BPS) is a water-soluble chromogenic reagent that specifically chelates ferrous iron (Fe²⁺) to form a stable, magenta-colored complex.[1] The intensity of the color is directly proportional to the concentration of ferrous iron in the sample and can be quantified spectrophotometrically by measuring the absorbance at approximately 535 nm.[2]
To measure the total intracellular iron, a reducing agent is added to the cell lysate to convert all ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), making it available for chelation by BPS. The subsequent colorimetric measurement reflects the total iron content within the cells.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the BPS-based iron assay.
| Parameter | Value | Reference |
| Analyte | Ferrous Iron (Fe²⁺) | [3] |
| Chromogen | This compound, disodium salt | [2] |
| Wavelength of Maximum Absorbance (λmax) | 535 nm | [2] |
| Molar Absorptivity of Fe(II)-BPS Complex | 2.24 x 10⁴ L·mol⁻¹·cm⁻¹ | [2] |
| Detection Range | 0.25 - 4 ppm (approximately 4.5 - 71.6 µM) | [2] |
| Appearance of Complex | Intense Magenta Color | [1] |
Experimental Protocols
This section details the necessary reagents, preparation of standards, and the step-by-step procedure for measuring intracellular iron.
Required Materials
-
This compound (BPS), disodium salt
-
Hydrochloric acid (HCl), concentrated
-
Trichloroacetic acid (TCA)
-
Hydroxylamine hydrochloride or L-Ascorbic acid
-
Sodium acetate
-
Ferrous ammonium sulfate hexahydrate (for standards)
-
Phosphate-buffered saline (PBS)
-
Deionized water
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
-
Cultured cells
Reagent Preparation
-
BPS Solution (10 mM): Dissolve 53.6 mg of this compound disodium salt in 10 mL of deionized water. Store protected from light.
-
Iron Standard Stock Solution (1 mg/mL Fe): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate in 100 mL of deionized water containing 0.5 mL of concentrated HCl. This solution is stable for several months when stored at 4°C.
-
Working Iron Standards (0-50 µM): Prepare a series of dilutions from the iron standard stock solution in deionized water.
-
Reducing Solution (10% w/v Hydroxylamine HCl or Ascorbic Acid): Dissolve 10 g of hydroxylamine hydrochloride or L-ascorbic acid in 100 mL of deionized water. Prepare fresh.
-
Saturated Sodium Acetate Solution: Add sodium acetate to deionized water with stirring until no more solute dissolves.
-
Cell Lysis Buffer (Acid Releasing Agent): A mixture of 1 M HCl and 10% (w/v) trichloroacetic acid (TCA) in a 1:1 ratio.
Protocol for Intracellular Iron Measurement
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS to remove any extracellular iron from the culture medium.
-
Harvest the cells by scraping or trypsinization. Centrifuge the cell suspension at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
-
Cell Lysis and Iron Release:
-
Resuspend the cell pellet in a known volume of the acid releasing agent (e.g., 200 µL for a pellet from a 10 cm dish).
-
Incubate the mixture at 65-70°C for at least 1 hour (or overnight at room temperature) to ensure complete cell lysis and release of iron from proteins.[4]
-
Centrifuge the lysate at 10,000 x g for 10 minutes to pellet the protein precipitate.
-
-
Colorimetric Reaction:
-
Transfer a known volume of the clear supernatant (e.g., 100 µL) to a new microfuge tube or a well in a 96-well plate.
-
Add the reducing solution (e.g., 10 µL of 10% hydroxylamine HCl) to each sample to reduce all Fe³⁺ to Fe²⁺. Mix well.
-
Add the BPS solution (e.g., 20 µL of 10 mM BPS).
-
Add the saturated sodium acetate solution to adjust the pH to approximately 4.5, which is optimal for color development. The volume may need to be optimized, but typically around 20 µL is sufficient.
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light, to allow for complete color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the samples and the iron standards at 535 nm using a microplate reader or spectrophotometer.
-
Use a blank solution containing all the reagents except for the iron standard or cell lysate to zero the instrument.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the iron standards against their known concentrations.
-
Determine the iron concentration in the cell lysates from the standard curve.
-
Normalize the intracellular iron concentration to the cell number or total protein content of the lysate.
-
Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction of BPS with ferrous iron.
Experimental Workflow
Caption: Workflow for intracellular iron measurement.
References
- 1. irongallink.org [irongallink.org]
- 2. Metal Indicator Bathophenanthrolinedisulfonic acid, disodium salt | CAS 20000 Dojindo [dojindo.com]
- 3. researchgate.net [researchgate.net]
- 4. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bathophenanthroline Disulfonic Acid (BPS) Assay for Iron in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is an essential micronutrient for the in vitro culture of cells, playing a critical role in cellular respiration, metabolism, and proliferation.[1] It is a component of many proteins and enzymes and is indispensable for cell growth and viability.[1] In cell culture media, iron can exist in both ferrous (Fe²⁺) and ferric (Fe³⁺) states and is often supplied as ferric nitrate, ferrous sulfate, or complexed with chelators like citrate or transferrin.[1][2] Monitoring and controlling iron concentrations in cell culture media is crucial, as both iron deficiency and excess can negatively impact cell health and the consistency of experimental results and biomanufacturing processes.[3] The Bathophenanthroline Disulfonic Acid (BPS) assay is a sensitive and specific colorimetric method for the quantification of iron in aqueous solutions, making it well-suited for the analysis of cell culture media.[4]
Principle of the Assay
The BPS assay is based on the reaction of this compound with ferrous iron (Fe²⁺) to form a stable, water-soluble, magenta-colored complex.[5] The intensity of the color is directly proportional to the concentration of ferrous iron in the sample and can be quantified by measuring the absorbance at approximately 535 nm.[4]
To determine the total iron concentration (Fe²⁺ + Fe³⁺), a reducing agent, such as ascorbic acid or hydroxylamine hydrochloride, is added to the sample. This step quantitatively converts all ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which can then react with BPS.[6][7] The ferric iron concentration can then be calculated by subtracting the ferrous iron concentration from the total iron concentration.
Materials and Reagents
-
This compound disodium salt (BPS)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O) for iron standard
-
L-Ascorbic acid or Hydroxylamine hydrochloride (reducing agent)
-
Sodium acetate
-
Acetic acid
-
Hydrochloric acid (HCl)
-
Deionized water (iron-free)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 535 nm
Reagent Preparation
-
Iron Standard Stock Solution (1 mg/mL): Dissolve 4.98 mg of Ferrous sulfate heptahydrate in 1 mL of 0.1 M HCl. This stock solution should be prepared fresh.
-
Working Iron Standards (0-50 µM): Prepare a series of dilutions from the iron stock solution in deionized water to create standards with final concentrations ranging from 0 to 50 µM.
-
BPS Reagent (1 mM): Dissolve 5.4 mg of this compound disodium salt in 10 mL of deionized water. Store protected from light.
-
Reducing Agent Solution (10% w/v Ascorbic Acid): Dissolve 1 g of L-Ascorbic acid in 10 mL of deionized water. Prepare this solution fresh on the day of the assay.
-
Acetate Buffer (1 M, pH 4.5): Mix appropriate volumes of 1 M sodium acetate and 1 M acetic acid to achieve a pH of 4.5.
Experimental Protocols
-
Sample Preparation: Centrifuge the cell culture media at 10,000 x g for 10 minutes to remove cells and debris. Use the supernatant for the assay.
-
Assay Reaction:
-
Add 50 µL of the clarified cell culture medium sample or iron standard to a well of a 96-well microplate.
-
Add 50 µL of Acetate Buffer (1 M, pH 4.5) to each well.
-
Add 100 µL of BPS Reagent (1 mM) to each well.
-
Mix gently and incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 535 nm using a microplate reader.
-
Calculation: Determine the Fe²⁺ concentration from the standard curve.
-
Sample Preparation: Centrifuge the cell culture media at 10,000 x g for 10 minutes to remove cells and debris. Use the supernatant for the assay.
-
Reduction of Ferric Iron:
-
In a microcentrifuge tube, mix 50 µL of the clarified cell culture medium sample with 5 µL of 10% Ascorbic Acid solution.
-
Incubate for 20 minutes at room temperature to allow for the complete reduction of Fe³⁺ to Fe²⁺.
-
-
Assay Reaction:
-
Transfer the 55 µL of the reduced sample to a well of a 96-well microplate. For standards, use 50 µL of each standard and add 5 µL of 10% Ascorbic Acid.
-
Add 45 µL of Acetate Buffer (1 M, pH 4.5) to each well.
-
Add 100 µL of BPS Reagent (1 mM) to each well.
-
Mix gently and incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 535 nm using a microplate reader.
-
Calculation: Determine the total iron concentration from the standard curve. The Fe³⁺ concentration can be calculated as: [Total Iron] - [Fe²⁺ Iron].
Data Presentation
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance | 533-535 nm | [4][8] |
| Linear Range | 1-50 µM | Assay Dependent |
| Molar Extinction Coefficient | ~22,350 M⁻¹cm⁻¹ in isoamyl alcohol | [8] |
| Typical Iron Concentration in Basal Media | 0.25 µM (DMEM) to ~5 µM (with 10% FCS) | [9] |
| Common Iron Supplements in Media | Ferric Nitrate, Ferrous Sulfate, Ferric Citrate | [1][2] |
Potential Interferences and Considerations
-
Other Metal Ions: While BPS is highly specific for Fe²⁺, high concentrations of other metal ions such as copper, cobalt, and nickel could potentially interfere.[10] However, at the pH and concentrations typically found in cell culture media, this interference is generally minimal.
-
Chelating Agents: The presence of strong chelating agents like EDTA in the sample can interfere with the assay by competing for iron binding.[11]
-
Colored Media Components: Phenol red, a common pH indicator in cell culture media, can interfere with the absorbance reading. It is advisable to use a media blank (media without cells that has undergone the same incubation conditions) to subtract the background absorbance.
-
Light Sensitivity: The BPS-iron complex is light-sensitive, so it is important to protect the reaction from direct light.
Visualizations
Caption: Experimental workflow for the BPS assay for iron in cell culture media.
Caption: Principle of the BPS assay for total iron determination.
References
- 1. Ferric and Ferrous Iron in Cell Culture [sigmaaldrich.com]
- 2. Advancing Cell Culture: Low-Impurity Iron Sources in Cellvento® 4CHO Medium [sigmaaldrich.com]
- 3. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. irongallink.org [irongallink.org]
- 6. irongallink.org [irongallink.org]
- 7. Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. info.gfschemicals.com [info.gfschemicals.com]
- 9. What if cell culture media do not mimic in vivo redox settings? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NEMI Method Summary - D1068D [nemi.gov]
- 11. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal Analysis using High-Performance Liquid Chromatography (HPLC) with Bathophenanthroline Disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible spectrophotometry offers a robust and sensitive method for the quantification of trace metals. This application note details a method for the analysis of ferrous iron (Fe(II)) using Bathophenanthroline Disulfonic Acid (BPS) as a post-column derivatizing agent. BPS is a water-soluble compound that forms a stable, intensely colored complex with Fe(II), exhibiting maximum absorbance at approximately 533-535 nm, which allows for highly specific and sensitive detection.[1] This method is particularly advantageous for its ability to analyze small sample volumes and can be applied to various matrices, including pharmaceutical products and biological samples.
Principle of the Method
The analytical method is based on the separation of metal ions by HPLC, followed by a post-column reaction with BPS. Ferric iron (Fe(III)) in the sample is first reduced to ferrous iron (Fe(II)). The Fe(II) then reacts with BPS to form a stable, colored complex. The concentration of the Fe(II)-BPS complex is quantified by measuring its absorbance with a UV-Vis detector. The intensity of the color is directly proportional to the concentration of iron in the sample.
Quantitative Data Summary
The performance of the HPLC-BPS method for the determination of Fe(II) has been validated in various studies. The following tables summarize the key quantitative parameters.
Table 1: Method Performance for Fe(II) Analysis
| Parameter | Value | Reference |
| Linearity Range | 50 - 2000 nM | [2] |
| Wavelength (λmax) | 533 - 535 nm | [3] |
Table 2: Illustrative Method Validation Parameters
(Note: The following data is representative of typical HPLC method validation and may not be specific to the BPS method for iron analysis.)
| Parameter | Acceptance Criteria | Illustrative Value |
| Linearity | ||
| Correlation Coefficient (r²) | ≥ 0.99 | 0.999 |
| Accuracy | ||
| Recovery | 98.0% - 102.0% | 99.5% |
| Precision | ||
| Repeatability (%RSD) | ≤ 2.0% | < 1.0% |
| Intermediate Precision (%RSD) | ≤ 2.0% | < 1.5% |
| Sensitivity | ||
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≈ 3:1 | Dependent on instrumentation and matrix |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≈ 10:1 | Dependent on instrumentation and matrix |
Experimental Protocols
Reagents and Materials
-
This compound (BPS), disodium salt
-
Iron(II) standard solution (e.g., Ferrous Ammonium Sulfate)
-
Iron(III) standard solution (e.g., Ferric Chloride)
-
Hydroxylamine hydrochloride (reducing agent)
-
Sodium acetate
-
Acetic acid
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Post-column derivatization system (optional, can be performed pre-column)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Preparation of Solutions
-
BPS Reagent (0.1% w/v): Dissolve 0.1 g of BPS disodium salt in 100 mL of deionized water.
-
Acetate Buffer (pH 4.5): Prepare a solution of 0.1 M acetic acid and 0.1 M sodium acetate. Adjust the pH to 4.5 by mixing the two solutions.
-
Reducing Agent (10% w/v Hydroxylamine HCl): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v) is a common starting point. The exact composition may need to be optimized for specific applications.
-
Standard Solutions: Prepare a stock solution of Fe(II) (e.g., 1000 ppm) from a suitable salt. Prepare a series of working standards by diluting the stock solution with deionized water.
Sample Preparation
-
Accurately weigh or pipette the sample into a volumetric flask.
-
Dissolve and dilute the sample with an appropriate solvent (e.g., deionized water or a suitable buffer).
-
To determine total iron, add the reducing agent (hydroxylamine HCl) to an aliquot of the sample solution to reduce all Fe(III) to Fe(II). Allow sufficient time for the reaction to complete.
-
Add the BPS reagent and the acetate buffer to the sample solution to form the Fe(II)-BPS complex.
-
Dilute the solution to the final volume with deionized water.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions
| Parameter | Setting |
| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Methanol:Water (50:50, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector Wavelength | 535 nm |
Post-Column Derivatization (if applicable)
If performing post-column derivatization, the BPS reagent is introduced into the eluent stream after the analytical column and before the detector using a T-fitting and a second pump. This approach can be beneficial in preventing the complex from interacting with the stationary phase.
Visualizations
Caption: Experimental workflow for HPLC analysis of iron using BPS.
Caption: Chemical principle of iron detection using BPS.
Conclusion
The HPLC method utilizing this compound for post-column derivatization provides a reliable, sensitive, and specific means for the quantification of iron in various samples. This application note offers a comprehensive protocol and performance data to aid researchers, scientists, and drug development professionals in implementing this technique for routine metal analysis. The provided workflows and diagrams serve as a visual guide to the experimental and chemical principles involved.
References
Application Notes and Protocols for the Determination of Iron in Environmental Water Samples using Bathophenanthroline Disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of iron concentrations in environmental water samples is crucial for monitoring water quality, assessing environmental health, and ensuring the safety of drinking water. Bathophenanthroline disulfonic acid (BPS) is a highly sensitive and water-soluble chromogenic reagent used for the spectrophotometric determination of ferrous iron (Fe(II)). This method offers a reliable and straightforward approach for quantifying iron in various aqueous matrices.
These application notes provide a comprehensive overview and detailed protocols for the use of BPS in the analysis of iron in environmental water samples.
Principle of the Method
The determination of total iron in water samples using BPS involves a two-step process. First, any ferric iron (Fe(III)) present in the sample is reduced to ferrous iron (Fe(II)) using a suitable reducing agent, such as hydroxylamine hydrochloride or ascorbic acid. Subsequently, the Fe(II) ions react with BPS in a buffered solution (typically pH 4.0-5.0) to form a stable, intensely colored red complex. The absorbance of this complex is measured spectrophotometrically at its maximum wavelength (λmax) of 535 nm. The concentration of iron is then determined by comparing the absorbance of the sample to a calibration curve prepared from standard iron solutions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the determination of iron using this compound.
| Parameter | Value | Reference |
| Analyte | Ferrous Iron (Fe(II)) | [1][2] |
| Reagent | This compound, disodium salt (BPS) | [3] |
| Wavelength of Maximum Absorption (λmax) | 535 nm | [3] |
| Molar Absorptivity (ε) | Approximately 22,400 L mol⁻¹ cm⁻¹ | [2] |
| Applicable Concentration Range | 40 - 1000 µg/L | [1] |
| Optimal pH Range | 3.6 - 5.2 | [4] |
| Potential Interferences | Manganese, cadmium, copper, zinc, cobalt, nickel, chromium, and ruthenium can form complexes with BPS. However, performing the reaction at pH 4.0-4.5 and using an excess of BPS can minimize these interferences.[1] |
Experimental Protocols
Reagent Preparation
a. Standard Iron Stock Solution (100 mg/L):
-
Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O).
-
Dissolve it in approximately 500 mL of deionized water in a 1 L volumetric flask.
-
Add 2.5 mL of concentrated sulfuric acid (H₂SO₄) and dilute to the mark with deionized water. Mix thoroughly.
b. Standard Iron Working Solution (10 mg/L):
-
Pipette 100.0 mL of the standard iron stock solution into a 1 L volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly.
c. Hydroxylamine Hydrochloride Solution (10% w/v):
-
Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.
d. This compound Solution (0.1% w/v):
-
Dissolve 0.1 g of this compound disodium salt hydrate in 100 mL of deionized water.
e. Sodium Acetate Buffer Solution (2 M):
-
Dissolve 164 g of anhydrous sodium acetate (CH₃COONa) in approximately 800 mL of deionized water.
-
Adjust the pH to 4.5 with acetic acid.
-
Dilute to 1 L with deionized water.
Sample Preparation and Analysis
a. Sample Collection and Preservation:
-
Collect water samples in clean, acid-washed plastic or glass bottles.
-
To determine total iron, preserve the sample by adding concentrated nitric acid (HNO₃) or hydrochloric acid (HCl) to a pH of 2 or less immediately after collection.[1]
-
If only dissolved iron is to be determined, filter the sample through a 0.45 µm membrane filter before acidification.[1]
b. Procedure for Total Iron Determination:
-
Pipette a suitable aliquot (e.g., 50.0 mL) of the water sample into a 100 mL volumetric flask. If the sample was acidified, neutralize it with a sodium hydroxide solution.
-
Add 5.0 mL of hydroxylamine hydrochloride solution and mix. Allow the solution to stand for 10 minutes to ensure complete reduction of Fe(III) to Fe(II).
-
Add 10.0 mL of the sodium acetate buffer solution and mix.
-
Add 5.0 mL of the this compound solution and dilute to the mark with deionized water. Mix thoroughly.
-
Allow the color to develop for at least 15 minutes.
-
Prepare a reagent blank using deionized water instead of the sample and follow the same procedure.
-
Measure the absorbance of the sample against the reagent blank at 535 nm using a spectrophotometer.
Calibration Curve
-
Prepare a series of standard solutions by pipetting appropriate volumes (e.g., 0, 1.0, 2.0, 5.0, and 10.0 mL) of the 10 mg/L standard iron working solution into separate 100 mL volumetric flasks.
-
Follow steps 2-6 of the "Procedure for Total Iron Determination" for each standard.
-
Plot a graph of absorbance versus the concentration of iron (in mg/L).
-
Determine the concentration of iron in the unknown sample by interpolating its absorbance on the calibration curve.
Visualizations
References
Application Notes & Protocols: Spectrophotometric Determination of Iron with Bathophenanthroline Disulfonic Acid
These application notes provide a detailed protocol for the quantitative determination of iron in aqueous samples using Bathophenanthroline Disulfonic Acid (BPS). This method is highly sensitive and specific for ferrous iron (Fe²⁺), forming a stable, water-soluble red complex that can be measured spectrophotometrically.
Principle
The spectrophotometric determination of iron using this compound (BPS) is based on the formation of a stable, intensely colored complex. In this reaction, three molecules of BPS chelate one ion of ferrous iron (Fe²⁺) to form a red tris(bathophenanthroline disulfonate)-iron(II) complex. The intensity of the color is directly proportional to the concentration of iron in the sample and is quantified by measuring its absorbance at a specific wavelength.
Since BPS is specific for the ferrous (Fe²⁺) form of iron, a reducing agent is typically added to the sample to ensure that all ferric iron (Fe³⁺) is converted to Fe²⁺, allowing for the determination of total iron. The high water solubility of BPS makes this method particularly suitable for analyzing aqueous samples, such as biological fluids and environmental water samples, without the need for organic solvent extraction.[1] The reaction is typically carried out in a buffered solution to maintain the optimal pH for complex formation.[2][3]
Caption: Chemical reaction pathway for the determination of iron using BPS.
Quantitative Data
The following table summarizes the key quantitative parameters for the spectrophotometric determination of iron with this compound.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 535 nm | [1] |
| Molar Absorptivity (ε) | 2.24 x 10⁴ L mol⁻¹ cm⁻¹ | [1] |
| Detection Range | 0.25 - 4 ppm (µg/mL) | [1] |
| Linear Response Range (HPLC method) | 50 - 2000 nM | [4] |
| Optimal pH for Complexation | 4.0 - 4.5 | [3] |
Experimental Protocols
This section provides detailed methodologies for the preparation of reagents, standards, and the analytical procedure for iron determination.
-
Standard Iron Stock Solution (100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) and dissolve it in deionized water in a 1000 mL volumetric flask. Add 5 mL of 6 M HCl to acidify the solution, then dilute to the mark with deionized water and mix thoroughly.[5]
-
Working Iron Standard Solution (10 mg/L): Pipette 50 mL of the 100 mg/L iron stock solution into a 500 mL volumetric flask. Dilute to the mark with deionized water and mix well.[5]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[6] This solution acts as a reducing agent to convert Fe³⁺ to Fe²⁺.[5][7]
-
This compound (BPS) Solution (0.1% w/v): Dissolve 0.1 g of the disodium salt of this compound in 100 mL of deionized water. Gentle warming may be required to facilitate dissolution.
-
Sodium Acetate Buffer Solution (1.0 M): Dissolve 82.03 g of anhydrous sodium acetate in deionized water and dilute to 1 L. Adjust the pH to the desired range (e.g., 4.5) with acetic acid if necessary. This solution is used to maintain the optimal pH for the color reaction.[8]
-
Label a series of 100 mL volumetric flasks for your standards (e.g., 0.5, 1.0, 2.0, 3.0, 4.0 mg/L) and a blank.[5]
-
Into the respective flasks, pipette the required volumes of the 10 mg/L working iron standard solution. For example, for a 1.0 mg/L standard in a 100 mL flask, you would add 10 mL of the 10 mg/L working standard.
-
Prepare a blank by adding all reagents except the iron standard to a volumetric flask.[5]
-
To each flask (including the blank and samples), add 1 mL of the hydroxylamine hydrochloride solution and mix.[6]
-
Add 10 mL of the BPS solution to each flask and mix.[6]
-
Add 8 mL of the sodium acetate buffer solution to each flask.[6]
-
Dilute each flask to the 100 mL mark with deionized water, cap, and invert several times to ensure thorough mixing.[6]
-
Allow the solutions to stand for at least 10 minutes for full color development.[6]
-
For aqueous samples, if determining total iron, ensure the sample is appropriately digested or treated to release any bound iron.
-
If the sample contains particulates, it should be filtered through a 0.45 µm membrane filter.[3]
-
Pipette a suitable aliquot of the sample into a 100 mL volumetric flask. The volume will depend on the expected iron concentration to ensure the final absorbance falls within the range of the calibration curve.
-
Process the sample in the same manner as the calibration standards, adding the hydroxylamine hydrochloride, BPS, and sodium acetate buffer solutions.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Set the spectrophotometer to a wavelength of 535 nm.[1]
-
Use the prepared blank solution to zero the absorbance of the spectrophotometer.
-
Measure the absorbance of each of the prepared calibration standards and the sample(s).
-
It is recommended to rinse the cuvette with a small amount of the solution to be measured before filling it for the reading.[5]
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations in mg/L.
-
Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept.
-
Use the absorbance of the unknown sample and the equation of the calibration curve to calculate the concentration of iron in the sample. Remember to account for any dilution factors used during sample preparation.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the spectrophotometric determination of iron with BPS.
Caption: Experimental workflow for iron determination using BPS.
Interferences
Several metal ions can potentially interfere with this method by forming complexes with BPS. These include manganese, cadmium, copper, zinc, cobalt, nickel, chromium, and ruthenium.[3] However, by maintaining the pH between 4.0 and 4.5 and using an excess of BPS, the interference from most of these ions can be minimized as their complexes are either colorless or not extractable if an extraction step is used.[3] Copper is a notable potential interferent, but the use of excess BPS can mitigate its effect.[3] The presence of strong oxidizing or reducing agents in the sample, other than those added, can also interfere with the reaction. Additionally, EDTA plasma can cause significant reductions in color development.[9]
References
- 1. Metal Indicator Bathophenanthrolinedisulfonic acid, disodium salt | CAS 20000 Dojindo [dojindo.com]
- 2. researchgate.net [researchgate.net]
- 3. NEMI Method Summary - D1068D [nemi.gov]
- 4. The application of bathophenanthroline for the determination of free iron in parallel with hROS in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asdlib.org [asdlib.org]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. youtube.com [youtube.com]
- 8. web.pdx.edu [web.pdx.edu]
- 9. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Removing Surface-Bound Iron from Cells with Bathophenanthroline Disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bathophenanthroline disulfonic acid (BPS) is a highly specific, membrane-impermeable chelating agent for ferrous iron (Fe²⁺). Its inability to cross the cell membrane makes it an invaluable tool for distinguishing between iron bound to the exterior of the cell surface and iron that has been internalized. This property is crucial in studies of cellular iron uptake, metabolism, and the role of iron in various physiological and pathological processes. These application notes provide detailed protocols for the removal of surface-bound iron from various cell lines using BPS and summarize the quantitative data and cellular effects of this treatment.
Principle of Action
BPS forms a stable, water-soluble complex with ferrous iron. To chelate the typically ferric (Fe³⁺) iron bound to the cell surface, a reducing agent, such as sodium dithionite or ascorbate, is often used in conjunction with BPS. The reducing agent converts Fe³⁺ to Fe²⁺, allowing for immediate chelation by BPS. The resulting BPS-Fe²⁺ complex can then be washed away, leaving the intracellular iron pool undisturbed. This method has been shown to be highly efficient and non-damaging to the cell membrane when performed under appropriate conditions.[1]
Data Presentation
The following tables summarize the conditions and efficiencies for BPS-mediated removal of surface-bound iron from different cell lines as reported in the literature.
Table 1: Protocol Parameters for BPS-Mediated Iron Removal
| Cell Line | BPS Concentration (mmol/L) | Co-reagent | Incubation Time | Iron Removal Efficiency (%) | Reference |
| Caco-2 | 5.0 | 5.0 mmol/L Sodium Dithionite | Not specified | 97 | [1] |
| HL-60 | Not specified | Ascorbate | 24 hours | Significant iron mobilization | [2] |
| H9c2 | Not specified | Ascorbate | 24 hours | Significant iron mobilization | [2] |
| CCL 39 (Chinese Hamster Lung Fibroblasts) | Not specified | Not specified | 90 minutes | Release of iron from cells observed |
Table 2: Effects of BPS-Mediated Surface Iron Removal on Cellular Processes
| Cell Line | Cellular Process Affected | Outcome | Reference |
| CCL 39 | DNA Synthesis | Inhibition | |
| CCL 39 | Transplasma Membrane Electron Transport | Inhibition | |
| Fetal Human Intestinal Epithelial Cells | Cytokine Production (IL-6, VEGF) | Increased | |
| Fetal Human Intestinal Epithelial Cells | Cytokine Production (HGF) | Decreased |
Experimental Protocols
Protocol 1: Rapid Removal of Surface-Bound Iron from Caco-2 Cells
This protocol is adapted from a method proven to be highly effective for Caco-2 human colorectal adenocarcinoma cells.[1]
Materials:
-
This compound (BPS)
-
Sodium dithionite (Na₂S₂O₄)
-
PIPES buffer
-
Sodium chloride (NaCl)
-
Cultured Caco-2 cells on permeable supports or plates
-
Wash Buffer: 140 mmol/L NaCl, 10 mmol/L PIPES, pH 6.7
-
Iron Removal Solution: 5.0 mmol/L BPS and 5.0 mmol/L sodium dithionite in Wash Buffer. Prepare fresh before use.
Procedure:
-
Aspirate the culture medium from the Caco-2 cell monolayers.
-
Wash the cells twice with the Wash Buffer to remove any residual medium and loosely bound iron.
-
Add the freshly prepared Iron Removal Solution to the cells, ensuring the entire surface of the monolayer is covered.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature. The optimal incubation time may need to be determined empirically for specific experimental conditions.
-
Aspirate the Iron Removal Solution.
-
Wash the cells three times with the Wash Buffer to remove the BPS-iron complex and any remaining reducing agent.
-
The cells are now ready for downstream applications, such as measurement of intracellular iron content or analysis of cellular responses.
Protocol 2: General Protocol for Surface Iron Removal from Adherent Cell Lines (e.g., HeLa, Fibroblasts)
This is a general protocol that can be adapted for various adherent cell lines. Optimization of BPS and reducing agent concentrations, as well as incubation time, may be necessary for each specific cell type.
Materials:
-
This compound (BPS)
-
L-Ascorbic acid (Ascorbate)
-
Phosphate-buffered saline (PBS) or other suitable physiological buffer
-
Cultured adherent cells (e.g., HeLa, primary fibroblasts)
-
Iron Removal Solution: 1-5 mmol/L BPS and 1-5 mmol/L Ascorbate in PBS. Prepare fresh.
Procedure:
-
Aspirate the culture medium from the cells.
-
Gently wash the cell monolayer twice with PBS.
-
Add the freshly prepared Iron Removal Solution to the cells.
-
Incubate for 15-30 minutes at 37°C. Monitor cell morphology for any signs of distress.
-
Aspirate the Iron Removal Solution.
-
Wash the cells three times with PBS.
-
Proceed with your experimental analysis.
Signaling Pathways and Experimental Workflows
The removal of surface-bound iron by BPS can have significant effects on intracellular signaling pathways. A key mechanism involves the inhibition of transplasma membrane electron transport, which is linked to the regulation of DNA synthesis. Furthermore, iron chelation can induce cellular stress responses, leading to the activation of MAPK pathways such as JNK and p38.
References
Application Notes and Protocols: Bathophenanthroline Disulfonic Acid as a Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bathophenanthroline disulfonic acid (BPS) is a water-soluble, cell-impermeable derivative of bathophenanthroline that has been traditionally utilized as a sensitive chromogenic reagent for the quantification of ferrous iron (Fe2+) in biological and environmental samples.[1][2] Upon chelation of Fe2+, BPS forms a stable, colored complex. While extensively used in spectrophotometric assays, the fluorescent properties of BPS and its metal complexes offer potential for its application as a fluorescent probe for cellular imaging, particularly for the detection of extracellular or surface-bound labile iron. This document provides detailed application notes and protocols for the use of BPS as a fluorescent probe in a cellular context.
Principle of Action
Bathophenanthroline and its derivatives, including BPS, are known to exhibit fluorescence. However, upon chelation of paramagnetic metal ions such as Fe2+, this fluorescence is typically quenched. This "turn-off" mechanism forms the basis of its use as a fluorescent probe for detecting Fe2+. The decrease in fluorescence intensity can be correlated with the concentration of labile iron.
Quantitative Data
The photophysical and physicochemical properties of this compound and its Fe2+ complex are summarized below. It is important to note that while the absorbance characteristics are well-documented, specific fluorescence data for the BPS-Fe2+ complex, such as the quantum yield, are not extensively reported in the literature and may need to be determined empirically.
| Property | This compound (Free Ligand) | BPS-Fe2+ Complex | Reference(s) |
| Molar Absorptivity (ε) | Not typically reported for sensing applications | 22,400 M-1cm-1 at ~535 nm | [1] |
| Maximum Absorption (λmax) | Not specified in literature reviewed | ~535 nm | [1] |
| Excitation Wavelength (λex) | ~272 nm (for parent compound Bathophenanthroline) | To be determined empirically | [1] |
| Emission Wavelength (λem) | ~385 nm (for parent compound Bathophenanthroline) | Quenched | [1] |
| Fluorescence Quantum Yield (ΦF) | Not reported | Not reported | |
| Molar Mass (Disodium Salt) | 536.49 g/mol | - | [2] |
| Solubility | High in aqueous solutions | High in aqueous solutions | [1] |
Note: The excitation and emission wavelengths provided for the free ligand are based on its parent compound, bathophenanthroline. The optimal wavelengths for the disulfonic acid derivative may vary and should be determined experimentally using a spectrofluorometer.
Experimental Protocols
Protocol 1: Determination of Optimal Excitation and Emission Spectra
Objective: To determine the fluorescence spectral properties of BPS in the absence and presence of Fe2+.
Materials:
-
This compound disodium salt
-
Ferrous sulfate (FeSO4) or Ferrous ammonium sulfate
-
HEPES buffer (or other suitable biological buffer, pH 7.4)
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of BPS (e.g., 1 mM) in HEPES buffer.
-
Prepare a stock solution of FeSO4 (e.g., 10 mM) in deoxygenated water.
-
Excitation Spectrum: a. Dilute the BPS stock solution to a final concentration of 10 µM in HEPES buffer. b. Set the emission wavelength to an estimated value (e.g., 385 nm, based on the parent compound) and scan a range of excitation wavelengths (e.g., 250-350 nm) to find the peak excitation.
-
Emission Spectrum: a. Using the determined peak excitation wavelength, scan the emission spectrum over a suitable range (e.g., 350-500 nm).
-
Fluorescence Quenching by Fe2+: a. To the 10 µM BPS solution, add increasing concentrations of FeSO4 (e.g., 0, 2, 4, 6, 8, 10 µM). b. After each addition, record the emission spectrum at the optimal excitation wavelength. c. Observe the decrease in fluorescence intensity.
Protocol 2: Imaging of Extracellular or Surface-Bound Labile Iron
Objective: To visualize changes in extracellular or cell-surface labile iron pools using BPS.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound disodium salt
-
HEPES-buffered saline (HBS) or other suitable imaging buffer
-
Iron source (e.g., Ferric ammonium citrate) and iron chelator (e.g., Desferrioxamine - DFO) for positive and negative controls
-
Fluorescence microscope with appropriate filter sets (to be determined from Protocol 1)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (e.g., 70-80%) on imaging-quality plates or coverslips.
-
Probe Loading: a. Prepare a working solution of BPS in HBS. A starting concentration of 50-100 µM is recommended. b. Wash the cells once with pre-warmed HBS. c. Add the BPS working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Imaging: a. Place the dish on the fluorescence microscope stage. b. Using the predetermined excitation wavelength and an appropriate emission filter, acquire baseline fluorescence images.
-
Modulation of Labile Iron: a. To increase extracellular iron: Add a known concentration of an iron source (e.g., 10 µM Ferric ammonium citrate) to the imaging medium and acquire images at different time points. A decrease in fluorescence is expected. b. To decrease extracellular iron: To cells with a baseline level of fluorescence quenching, add a strong, cell-impermeable iron chelator (e.g., 100 µM DFO) and acquire images over time. An increase in fluorescence (de-quenching) is expected.
Protocol 3: Assessment of BPS Cytotoxicity
Objective: To determine the cytotoxic effect of BPS on the chosen cell line.
Materials:
-
Cells cultured in 96-well plates
-
This compound disodium salt
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent (e.g., PrestoBlue, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing increasing concentrations of BPS (e.g., 0, 10, 50, 100, 250, 500, 1000 µM). Include a positive control for cell death (e.g., staurosporine or Triton X-100).
-
Incubation: Incubate the cells for a period relevant to the imaging experiments (e.g., 1-4 hours) or for a standard cytotoxicity assessment period (e.g., 24 hours).
-
Viability Assay: a. Add the viability assay reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Visualizations
Caption: BPS chelates Fe2+ to form a non-fluorescent complex.
Caption: Workflow for cellular imaging with BPS.
Concluding Remarks
This compound presents a potential tool for the fluorescent detection of extracellular or cell-surface labile iron pools based on a fluorescence quenching mechanism. Due to its high water solubility and cell impermeability, it is well-suited for these applications. Researchers are encouraged to empirically determine the optimal spectral properties and to perform thorough cytotoxicity assessments for their specific cell type and experimental conditions. The protocols provided herein offer a comprehensive framework for the validation and application of BPS as a fluorescent probe in cellular studies.
References
Application of Bathophenanthroline Disulfonic Acid in Plant Biology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bathophenanthroline disulfonic acid (BPS) is a water-soluble, membrane-impermeable chelating agent with a high affinity and specificity for ferrous iron (Fe²⁺). This property makes it an invaluable tool in plant biology research for investigating iron (Fe) homeostasis, a critical process for plant growth, development, and productivity. BPS is primarily utilized in two key applications: the induction of iron deficiency in growth media to study plant responses to iron limitation, and the quantification of ferrous iron and ferric reductase activity in plant tissues. These applications provide crucial insights into the molecular and physiological mechanisms of iron uptake, transport, and storage in plants.
Key Applications
Induction of Iron Deficiency in Plant Growth Media
BPS can be added to plant growth media to chelate available Fe²⁺, thereby creating an iron-deficient environment. This allows researchers to study the morphological, physiological, and molecular responses of plants to iron limitation.
Typical Observations in Plants under BPS-induced Iron Deficiency:
-
Interveinal chlorosis: Yellowing of the younger leaves while the veins remain green is a classic symptom of iron deficiency.[1][2][3][4][5]
-
Stunted growth: Reduced overall plant size, including decreased shoot and root biomass.[3][5]
-
Altered root architecture: Increased formation of lateral roots and root hairs to enhance the root surface area for iron absorption.
-
Induction of iron uptake mechanisms: Upregulation of genes and proteins involved in the Strategy I iron uptake system in non-graminaceous plants.
Quantification of Ferrous Iron (Fe²⁺) in Plant Tissues
BPS forms a stable, water-soluble red-colored complex with Fe²⁺, which has a maximum absorbance at 533-535 nm.[6][7][8] This colorimetric reaction allows for the sensitive and specific quantification of Fe²⁺ in plant extracts. By reducing all iron to Fe²⁺ using a reducing agent like hydroxylamine HCl or sodium dithionite, the total iron content can also be determined.
Measurement of Ferric Reductase Activity
In Strategy I plants, the reduction of ferric iron (Fe³⁺) to Fe²⁺ at the root surface by ferric-chelate reductase is a crucial step for iron uptake. BPS is used to quantify this activity by chelating the Fe²⁺ as it is produced, leading to the formation of the red Fe²⁺-BPS complex. The rate of color formation is directly proportional to the ferric reductase activity.
Data Presentation
Table 1: Quantitative Data on Fe(III)-Chelate Reductase Activity in Pea (Pisum sativum) Roots
| Plant Line | Iron Status | Fe(III)-Chelate Reductase Activity (nmol Fe²⁺ g⁻¹ FW h⁻¹) |
| Sparkle | +Fe | ~50 |
| Sparkle | -Fe | ~225 |
| brz mutant | +Fe | ~250 |
| brz mutant | -Fe | ~275 |
| dgl mutant | +Fe | ~200 |
| dgl mutant | -Fe | ~225 |
Data synthesized from studies on pea root ferric reductase activity.
Table 2: Quantitative Data on Fe(III)-DTPA Reductase Activity in Marigold (Tagetes erecta L.) Roots
| Iron Treatment | Fe(III)-DTPA Reductase Activity (µmol Fe(II)-BPDS g⁻¹ FW h⁻¹) |
| 0 Fe | 0.97 |
| 0.018 mM Fe-DTPA | 0.07 |
| 0.09 mM Fe-DTPA | 0.05 |
Data from a study on iron deficiency stress in marigold.[9]
Experimental Protocols
Protocol 1: Induction of Iron Deficiency in Plants using BPS in Hydroponic Culture
Objective: To induce iron deficiency in plants to study physiological and molecular responses.
Materials:
-
Hydroponic nutrient solution (e.g., Hoagland or Murashige and Skoog) without iron salts.
-
This compound disodium salt (BPS)
-
Ascorbic acid (optional, as a reducing agent to maintain iron in the ferrous state for chelation)
-
Plant seedlings (e.g., Arabidopsis thaliana)
-
Hydroponic growth system
Procedure:
-
Prepare the desired volume of iron-free hydroponic nutrient solution.
-
Prepare a stock solution of BPS (e.g., 10 mM in deionized water).
-
To the iron-free nutrient solution, add BPS to a final concentration of 50-100 µM. The optimal concentration may vary depending on the plant species and experimental goals and should be determined empirically.
-
(Optional) Add ascorbic acid to a final concentration of 100 µM to the medium.
-
Adjust the pH of the final solution to the desired level (typically 5.5-6.0 for most plants).
-
Transfer seedlings to the hydroponic system containing the BPS-supplemented, iron-free medium.
-
Grow plants under controlled environmental conditions (light, temperature, humidity).
-
Monitor plants for the development of iron deficiency symptoms over time (e.g., 7-14 days).
-
Harvest plant tissues for downstream analysis (e.g., chlorophyll content, gene expression, iron concentration).
Protocol 2: Quantification of Total Iron in Plant Tissues
Objective: To determine the total iron concentration in plant root and shoot tissues.
Materials:
-
Dried plant tissue (roots or shoots)
-
Concentrated nitric acid (65%)
-
Hydrogen peroxide (30%)
-
Hydroxylammonium chloride solution (10% w/v in water)
-
This compound disodium salt (BPS) solution (e.g., 5 mM in water)
-
Sodium acetate buffer (1 M, pH 4.5)
-
Iron standard solution (e.g., 1000 ppm)
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation:
-
Harvest fresh plant tissue and wash thoroughly with deionized water to remove any external iron contamination.
-
Dry the tissue in an oven at 60-70°C for 48 hours.
-
Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.
-
Accurately weigh 10-50 mg of dried plant powder into acid-resistant digestion tubes.
-
-
Acid Digestion:
-
Caution: This step must be performed in a fume hood with appropriate personal protective equipment.
-
Add 1 ml of concentrated nitric acid to each tube.
-
Incubate at 95°C for 1 hour.
-
Cool the tubes, then add 0.5 ml of hydrogen peroxide.
-
Return the tubes to 95°C and continue heating until the solution is clear and colorless.
-
Allow the tubes to cool completely.
-
Dilute the digested samples to a final volume of 10 ml with deionized water.
-
-
Colorimetric Assay:
-
Prepare a set of iron standards (e.g., 0, 1, 2, 5, 10, 20 µg/ml) from the stock solution.
-
In a 96-well microplate, add in the following order to each well:
-
50 µl of diluted sample or iron standard
-
50 µl of 10% hydroxylammonium chloride solution (to reduce Fe³⁺ to Fe²⁺)
-
50 µl of 5 mM BPS solution
-
50 µl of 1 M sodium acetate buffer (pH 4.5)
-
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 535 nm using a microplate reader.
-
-
Calculation:
-
Create a standard curve by plotting the absorbance of the iron standards against their concentrations.
-
Determine the iron concentration in the samples using the standard curve.
-
Calculate the total iron content in the original plant tissue, expressed as µg of iron per gram of dry weight.
-
Protocol 3: Measurement of Root Fe(III)-Chelate Reductase Activity
Objective: To measure the activity of ferric-chelate reductase at the root surface of intact plants.
Materials:
-
Intact plant seedlings
-
Assay solution:
-
0.1 mM Fe(III)-EDTA
-
0.3 mM BPS
-
5 mM MES buffer, pH 5.5
-
-
Spectrophotometer or microplate reader
Procedure:
-
Gently remove seedlings from their growth medium and rinse the roots carefully with deionized water.
-
Place the roots of a single seedling (or a group of seedlings) into a tube or a well of a microplate containing a known volume of the assay solution (e.g., 1-5 ml).
-
Incubate the seedlings in the dark at room temperature for a defined period (e.g., 30-60 minutes).
-
After incubation, remove an aliquot of the assay solution.
-
Measure the absorbance of the solution at 535 nm. A blank containing the assay solution without a plant should be used to zero the spectrophotometer.
-
Calculate the concentration of the Fe²⁺-BPS complex using its molar extinction coefficient (22.14 mM⁻¹ cm⁻¹).
-
After the assay, carefully excise the roots, blot them dry, and determine their fresh weight.
-
Express the Fe(III)-chelate reductase activity as nmol of Fe²⁺ produced per gram of root fresh weight per hour.
Mandatory Visualizations
Caption: Workflow for the quantification of total iron in plant tissues.
Caption: Strategy I iron uptake signaling pathway in a dicot root cell.
References
- 1. Iron deficiency (plant disorder) - Wikipedia [en.wikipedia.org]
- 2. nutricaodeplantas.agr.br [nutricaodeplantas.agr.br]
- 3. blog.bluelab.com [blog.bluelab.com]
- 4. atlas-scientific.com [atlas-scientific.com]
- 5. Understanding Iron Deficiency in Plants | Atami [atami.com]
- 6. researchgate.net [researchgate.net]
- 7. NEMI Method Summary - D1068D [nemi.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Interference of copper in Bathophenanthroline disulfonic acid iron assay.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Bathophenanthroline disulfonic acid (BPS) iron assay. The following information addresses common issues, with a specific focus on the interference caused by copper.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (BPS) iron assay?
The BPS iron assay is a colorimetric method used to determine the concentration of iron in a sample. The assay relies on the reaction of ferrous iron (Fe²⁺) with BPS to form a stable, water-soluble, red-colored complex. The intensity of the color, which is directly proportional to the iron concentration, is measured spectrophotometrically at a wavelength of approximately 535 nm. For the determination of total iron, any ferric iron (Fe³⁺) in the sample must first be reduced to ferrous iron (Fe²⁺) using a suitable reducing agent.
Q2: My iron readings seem unexpectedly high. What could be the cause?
A significant positive interference in the BPS iron assay can be caused by the presence of copper in the sample.[1] Cuprous copper (Cu⁺), formed by the reduction of cupric copper (Cu²⁺) by the same reducing agents used for iron, can also form a complex with BPS.[2] Although the copper-BPS complex is colorless, it competes with ferrous iron for the BPS reagent, which can lead to inaccurate results.[2]
Q3: How does the choice of reducing agent affect copper interference?
The choice of reducing agent can significantly impact the degree of copper interference. While ascorbic acid is commonly used to reduce Fe³⁺ to Fe²⁺, it can also efficiently reduce Cu²⁺ to Cu⁺, thereby increasing the potential for interference.[1] Some studies have shown that using thioglycollic acid as the reducing agent results in minimal positive interference from copper at physiological concentrations.[1]
Q4: Can other metal ions interfere with the BPS iron assay?
Yes, other metal ions such as manganese, cadmium, zinc, cobalt, nickel, chromium, and ruthenium can also form complexes with bathophenanthroline.[2] However, in acidic conditions (pH 4.0-4.5), most of these form colorless complexes.[2] The primary interfering ion of concern that forms a colorless but competing complex is cuprous copper.[2]
Troubleshooting Guide
Issue: Suspected Copper Interference
Symptoms:
-
Inconsistently high or variable iron concentration readings.
-
Known presence of copper in the samples being analyzed.
Quantitative Data on Metal Ion Interference
The following table summarizes the potential for interference from various metal ions in phenanthroline-based iron assays. The degree of interference is dependent on the specific conditions of the assay, such as pH and the reducing agent used.
| Interfering Ion | Complex with Bathophenanthroline | Nature of Interference |
| Copper (Cu⁺) | Colorless | Competes with Fe²⁺ for BPS, potentially leading to underestimation of iron if BPS is limiting, or can cause positive interference under certain conditions with specific reducing agents.[2] |
| Cobalt (Co²⁺) | Yellow | Can contribute to absorbance at 535 nm, leading to falsely elevated iron readings.[2] |
| Ruthenium (Ru³⁺) | Yellow | Similar to cobalt, its colored complex can interfere with the spectrophotometric measurement.[2] |
| Other Metals | Colorless | Generally, ions like manganese, cadmium, zinc, nickel, and chromium form colorless complexes that do not interfere with the absorbance reading at 535 nm.[2] |
Recommended Solutions:
-
Use of an Appropriate Reducing Agent:
-
Recommendation: If copper interference is suspected, consider replacing ascorbic acid with thioglycollic acid as the reducing agent.
-
Rationale: Thioglycollic acid has been shown to cause minimal positive interference from copper in iron assays using phenanthroline-based chromogens.[1]
-
-
Increase the Concentration of Bathophenanthroline:
-
Recommendation: Ensure that BPS is present in excess in the reaction mixture.
-
Rationale: A sufficient excess of BPS can complex both the ferrous iron and the cuprous copper, thereby minimizing the competition for the reagent.[2]
-
-
Employ a Masking Agent:
-
Recommendation: Introduce a masking agent that selectively complexes with copper, preventing it from reacting with BPS. Thiourea is a suitable option.
-
Rationale: Thiourea forms a stable, redox-inactive complex with cuprous copper, effectively "masking" it and preventing it from interfering with the iron-BPS reaction.[3]
-
Experimental Protocols
Standard Protocol for BPS Iron Assay
This protocol is a general guideline and may require optimization for specific sample types.
-
Sample Preparation: Prepare samples in an aqueous solution. If necessary, digest solid samples to release the iron.
-
Reduction of Ferric Iron:
-
Complexation:
-
Add a buffer solution to adjust the pH to approximately 4.0-4.5.[2]
-
Add an excess of BPS solution. A red color will develop in the presence of ferrous iron.
-
-
Measurement:
-
Quantification: Determine the iron concentration by comparing the absorbance to a standard curve prepared with known concentrations of iron.
Protocol for Mitigating Copper Interference with Thiourea
-
Sample Preparation: Prepare samples as in the standard protocol.
-
Masking of Copper:
-
Prior to the addition of the reducing agent, add thiourea solution to the sample. The final concentration of thiourea should be optimized based on the expected copper concentration.
-
-
Reduction of Ferric Iron: Proceed with the addition of the reducing agent as described in the standard protocol.
-
Complexation and Measurement: Follow steps 3 and 4 of the standard protocol.
Visualizing the Experimental Workflow and Interference
The following diagrams illustrate the standard experimental workflow for the BPS iron assay and the point at which copper interference occurs, along with the mechanism of action for the proposed solutions.
Caption: Standard workflow of the BPS iron assay and the point of copper interference.
Caption: Logical relationship of troubleshooting solutions for copper interference.
References
- 1. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NEMI Method Summary - D1068D [nemi.gov]
- 3. Thiourea protects against copper-induced oxidative damage by formation of a redox-inactive thiourea-copper complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
How to remove interfering metals in Bathophenanthroline disulfonic acid measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to interfering metals during the spectrophotometric determination of iron using Bathophenanthroline disulfonic acid (BPSA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BPSA) and what is it used for?
A1: this compound (BPSA), or its disodium salt, is a water-soluble colorimetric reagent used for the detection and quantification of iron.[1] It is particularly valued for its high sensitivity in determining ferrous iron (Fe²⁺) concentrations in aqueous solutions without the need for extraction into organic solvents.[1][2] The reaction between BPSA and Fe²⁺ forms a stable, colored complex with a maximum absorbance at approximately 535 nm, allowing for spectrophotometric measurement.[1]
Q2: Which metal ions commonly interfere with BPSA measurements for iron?
A2: Several metal ions can interfere with BPSA measurements by forming their own complexes with the reagent, which can lead to inaccurate iron concentration readings. The most commonly cited interfering metal ions include copper, zinc, cobalt, nickel, manganese, cadmium, and ruthenium.[3] Of these, copper is often a significant source of interference.[3][4][5]
Q3: How does pH affect the BPSA assay for iron determination?
A3: The pH of the reaction mixture is a critical parameter. The complexation and extraction of the Fe²⁺-BPSA complex are typically carried out at a pH between 4.0 and 4.5.[3] This pH range is optimal for maximizing color development with ferrous iron while helping to eliminate interferences from some competing ions.[3]
Q4: Why is a reducing agent necessary for total iron determination with BPSA?
A4: BPSA reacts specifically with ferrous iron (Fe²⁺) to produce the characteristic colored complex.[6] Since iron in many samples can exist in the ferric state (Fe³⁺), a reducing agent is required to convert all the Fe³⁺ to Fe²⁺ before the addition of BPSA. This ensures that the total iron concentration is measured accurately.[6] Commonly used reducing agents include hydroxylamine hydrochloride and L-ascorbic acid.[6]
Troubleshooting Guide
Issue: Inaccurate or inconsistent results in my BPSA assay.
This issue can arise from several sources, primarily related to interfering substances or procedural inconsistencies. The following sections provide guidance on how to troubleshoot and resolve these problems.
Problem 1: Suspected Interference from Other Metal Ions
Symptoms:
-
Higher than expected absorbance readings.
-
Inconsistent results upon re-testing the same sample.
-
Precipitate formation in the sample solution.
Solutions:
-
Use of Masking Agents: Masking agents are compounds that form stable complexes with interfering ions, preventing them from reacting with BPSA.[7]
-
For General Interference: Triethanolamine can be used to mask iron (III), aluminum, and titanium.[8] Ammonium fluoride is effective for masking iron (III), titanium (IV), and tin (II).[8]
-
For Copper Interference: The choice of reducing agent can influence copper interference. Using thioglycollic acid as the reducing agent can minimize positive interference from copper.[4][5]
-
Ascorbic Acid as a Dual-Purpose Reagent: L-ascorbic acid can serve as both a reducing agent for Fe³⁺ and a masking agent for certain interfering metals.[6][9][10]
-
-
pH Adjustment: Carefully controlling the pH of your sample to a range of 4.0-4.5 can help to minimize the complexation of other metals with BPSA.[3]
-
Solvent Extraction: For highly contaminated samples, an extraction procedure can be employed to isolate the Fe²⁺-BPSA complex. The red-colored complex can be extracted into an organic solvent like n-hexyl or isoamyl alcohol, separating it from water-soluble interfering ions.[3]
Problem 2: Incomplete Reduction of Ferric Iron (Fe³⁺)
Symptoms:
-
Lower than expected absorbance readings, leading to an underestimation of total iron.
Solutions:
-
Optimize Reducing Agent and Conditions: The reduction of Fe³⁺ is a critical step. An improved procedure involves using L-ascorbic acid in place of hydroxylammonium chloride, adding concentrated hydrochloric acid, and heating the solution. This can lead to a five-fold increase in the amount of reduced iron.[6]
-
Ensure Sufficient Reaction Time: Allow adequate time for the reducing agent to completely convert Fe³⁺ to Fe²⁺ before adding BPSA.
Quantitative Data on Interfering Ions
The tolerance limits for various ions can depend on the specific experimental conditions. The following table summarizes the tolerance of the BPSA method to common ions found in water samples.
| Interfering Ion | Tolerance Limit (Concentration Ratio to Analyte) | Notes |
| Na⁺, K⁺, Cl⁻, NO₃⁻ | > 1000-fold | Generally do not interfere at high concentrations.[11] |
| Mg²⁺, Ca²⁺, I⁻, PO₄³⁻, SCN⁻ | 100 to 500-fold | Tolerate at medium concentrations.[11] |
| Fe³⁺ | Up to 2 mg/L | Can be masked by the addition of NaF to a concentration of 5 mg/L.[12] |
| Cu²⁺ | Variable | A significant interferent.[3][4][5] Minimized by using thioglycollic acid as a reducing agent or by solvent extraction.[3][4][5] |
Note: The tolerance limit is often defined as the concentration of the interfering ion that causes an error of ±5% in the determination of the analyte.[12][13]
Experimental Protocols
Protocol 1: General Spectrophotometric Determination of Iron with BPSA
-
Sample Preparation:
-
Pipette a known volume of your sample into a volumetric flask.
-
If the sample is acidic, adjust the pH to approximately 4.0-4.5 with a suitable buffer (e.g., sodium acetate).
-
-
Reduction of Ferric Iron (for total iron determination):
-
Add 1 mL of hydroxylamine hydrochloride solution (10% w/v) or L-ascorbic acid solution.
-
Mix thoroughly and allow to stand for 10-15 minutes to ensure complete reduction of Fe³⁺ to Fe²⁺.
-
-
Color Development:
-
Add 2 mL of BPSA solution (e.g., 0.1% w/v).
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for at least 10 minutes.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at 535 nm using a spectrophotometer.
-
Use a reagent blank (containing all reagents except the sample) to zero the instrument.
-
-
Quantification:
-
Determine the iron concentration from a calibration curve prepared using standard iron solutions.
-
Protocol 2: Removal of Interferences by Solvent Extraction
-
Follow steps 1-3 from Protocol 1.
-
Extraction:
-
Transfer the solution to a separatory funnel.
-
Add a known volume of n-hexyl alcohol or isoamyl alcohol.
-
Shake the funnel vigorously for 1-2 minutes to extract the Fe²⁺-BPSA complex into the organic layer.
-
Allow the layers to separate.
-
-
Measurement:
-
Collect the organic layer.
-
Measure the absorbance of the organic layer at 533 nm.[3]
-
-
Quantification:
-
Prepare standards and treat them in the same manner as the samples for accurate quantification.
-
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for handling interfering metals in BPSA measurements.
Caption: Workflow for Iron Determination with BPSA
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. NEMI Method Summary - D1068D [nemi.gov]
- 4. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Masking & Demasking Reagents and Estimation of Magnesium Sulphate, and Calcium Gluconate | Pharmaguideline [pharmaguideline.com]
- 9. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH for Bathophenanthroline Disulfonic Acid Iron Chelation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Bathophenanthroline Disulfonic Acid (BPS) for iron chelation assays. It includes frequently asked questions, troubleshooting guides, experimental protocols, and quantitative data to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BPS) and why is it used for iron detection?
This compound is a water-soluble derivative of phenanthroline.[1] It is a highly specific chromogenic chelating agent for ferrous iron (Fe²⁺).[2] Upon binding to Fe²⁺, it forms a stable, intensely red-colored complex that can be quantified spectrophotometrically, making it a valuable tool for determining iron concentrations in various samples.[3][4]
Q2: What is the optimal pH for the Fe(II)-BPS complex formation?
The optimal pH for the formation of the ferrous iron-bathophenanthroline complex is in the acidic range of 4.0 to 4.5.[3] Maintaining this pH is crucial for achieving maximum color development and minimizing interference from other metal ions.[3] Some applications have also utilized a pH range of 3-4.[1]
Q3: Why is a reducing agent necessary for measuring total iron?
BPS specifically chelates ferrous iron (Fe²⁺).[2][5] To measure the total iron concentration (both Fe²⁺ and ferric iron, Fe³⁺), a reducing agent must be added to the sample to convert all the Fe³⁺ to Fe²⁺ prior to the addition of BPS. Common reducing agents include ascorbic acid and thioglycollic acid.[2][6]
Q4: What is the wavelength of maximum absorbance for the Fe(II)-BPS complex?
The red-colored complex formed between ferrous iron and bathophenanthroline has a maximum absorbance at approximately 533 nm.[3]
Q5: Can BPS be used to measure iron in biological samples?
Yes, BPS is widely used for the determination of iron in biological samples such as serum.[6][7][8] Its water solubility makes it particularly suitable for aqueous biological samples.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no color development | Incorrect pH: The pH of the reaction mixture is outside the optimal range of 4.0-4.5.[3] | Prepare a buffer solution (e.g., acetate buffer) to maintain the pH within the optimal range. Verify the pH of the final reaction mixture with a calibrated pH meter. |
| Incomplete reduction of Fe³⁺: The reducing agent is not effectively converting all ferric iron to ferrous iron. | Ensure the reducing agent is fresh and used at the recommended concentration. Allow sufficient incubation time for the reduction to complete. For total iron measurement, a reducing agent like ascorbic acid is necessary.[5] | |
| Presence of strong chelating agents: The sample may contain other chelating agents, such as EDTA, which compete with BPS for iron binding.[6] | If possible, avoid using collection tubes or reagents containing EDTA. If the presence of EDTA is unavoidable, its interference should be noted. | |
| High background absorbance or turbidity | Precipitation of sample components: High concentrations of proteins or other macromolecules in the sample may precipitate in the acidic buffer. | Consider deproteinization of the sample prior to the assay. |
| Interfering colored substances: The sample itself may contain colored compounds that absorb at 533 nm.[2][5] | Prepare a sample blank that contains all reagents except BPS to subtract the background absorbance. | |
| Inconsistent or non-reproducible results | Oxidation of Fe²⁺: Ferrous iron can be oxidized to ferric iron by atmospheric oxygen, especially in non-acidic solutions.[1] | Analyze samples for ferrous iron as soon as possible after collection and minimize their exposure to air.[3] |
| Interference from other metal ions: Other metal ions like copper, cobalt, and nickel can form complexes with BPS.[3] | The complexation at pH 4.0-4.5 with an excess of BPS helps to minimize these interferences.[3] The use of thioglycollic acid as a reducing agent can minimize copper interference.[6] | |
| Contamination from glassware: Iron contamination from glassware or reagents can lead to erroneously high readings. | Use iron-free water and acid-washed glassware for all solutions and dilutions.[9] |
Quantitative Data Summary
Table 1: Optimal Conditions for Fe(II)-BPS Chelation
| Parameter | Recommended Value | Reference |
| Optimal pH | 4.0 - 4.5 | [3] |
| Maximum Absorbance (λmax) | 533 nm | [3] |
| Molar Extinction Coefficient | 22,400 M⁻¹cm⁻¹ | [1] |
Table 2: Potential Interferences in the BPS Iron Assay
| Interfering Substance | Effect | Mitigation Strategy | Reference |
| Copper (Cu²⁺) | Forms a colorless complex with BPS, but can be a significant interference when ascorbic acid is the reducing agent.[3][6] | Use an excess of BPS. Use thioglycollic acid as the reducing agent to minimize interference.[3][6] | |
| Other Metal Ions (Mn²⁺, Cd²⁺, Zn²⁺, Co²⁺, Ni²⁺, Cr³⁺, Ru³⁺) | Can form complexes with BPS.[3] | Performing the assay at pH 4.0-4.5 with an excess of BPS minimizes most of these interferences as the resulting complexes are either colorless or not extractable into an organic solvent.[3] | |
| EDTA | Strong chelating agent that competes with BPS for iron, leading to reduced color development.[6] | Avoid using reagents or collection tubes containing EDTA. | |
| Strong Antioxidants | May increase the background signal due to autooxidation.[1] | Measure samples as soon as possible after preparation.[1] |
Experimental Protocol
This protocol provides a general procedure for the determination of total iron in an aqueous sample.
1. Reagent Preparation:
- Acetate Buffer (pH 4.5): Prepare a solution of sodium acetate and acetic acid and adjust the pH to 4.5.
- Reducing Agent (10% w/v Ascorbic Acid): Dissolve ascorbic acid in iron-free deionized water. Prepare this solution fresh daily.
- BPS Solution (0.1% w/v): Dissolve this compound sodium salt in iron-free deionized water.
- Iron Standard (100 µg/mL): Use a certified iron standard and dilute it with iron-free deionized water to prepare working standards.
2. Standard Curve Preparation:
- Prepare a series of iron standards with concentrations ranging from 0.1 to 5.0 µg/mL.
- For each standard, pipette a known volume into a test tube.
- Include a blank with iron-free deionized water.
3. Sample Preparation:
- Pipette a known volume of the sample into a test tube. If necessary, dilute the sample to bring the iron concentration within the range of the standard curve.
4. Assay Procedure:
- To each standard, blank, and sample tube, add the acetate buffer.
- Add the ascorbic acid solution to each tube to reduce Fe³⁺ to Fe²⁺. Mix well and incubate for 10 minutes at room temperature.
- Add the BPS solution to each tube. Mix well and incubate for 15 minutes at room temperature to allow for complete color development.
- Measure the absorbance of each solution at 533 nm using a spectrophotometer. Use the blank to zero the instrument.
5. Data Analysis:
- Plot the absorbance of the standards versus their concentration to generate a standard curve.
- Determine the iron concentration in the samples by interpolating their absorbance values on the standard curve.
- Remember to account for any dilution factors used during sample preparation.
Mandatory Visualizations
Caption: Experimental workflow for total iron determination using the BPS method.
Caption: Signaling pathway of iron chelation by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. irongallink.org [irongallink.org]
- 3. NEMI Method Summary - D1068D [nemi.gov]
- 4. nbinno.com [nbinno.com]
- 5. irongallink.org [irongallink.org]
- 6. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visual Assay of Total Iron in Human Serum with Bathophenanthrolin Disulfonate-accommodated MCM-41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of serum iron; a comparison of two methods: Teepol/dithionite/bathophenanthroline versus guanidine/ascorbic acid/Ferrozine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
Bathophenanthroline disulfonic acid reagent stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, proper storage, and effective use of bathophenanthroline disulfonic acid reagent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store the solid this compound reagent?
A: The solid reagent is stable under normal conditions and should be stored in a cool, dry, well-ventilated area in its original, tightly sealed container.[1][2] It is advisable to protect it from light. While the reagent is generally stable, some suppliers recommend retesting it 12 months after receipt to ensure optimal performance.
Q2: How should I prepare and store stock and working solutions of this compound?
A: Aqueous stock solutions can be prepared in deionized water. For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months in sealed containers, protected from moisture. It is good practice to filter-sterilize aqueous stock solutions through a 0.22 µm filter before storage. Working solutions should ideally be prepared fresh for each experiment.
Q3: What is the optimal pH for iron determination using this compound?
A: The iron(II)-bathophenanthroline disulfonic acid complex is stable over a pH range of 2 to 9.[3] However, the reaction is typically carried out in a slightly acidic solution, around pH 4.0 to 4.5, to maximize color development and minimize interference from other metal ions.[4] A sodium acetate buffer is commonly used to maintain the optimal pH.[5]
Q4: Is the this compound reagent and its iron complex light-sensitive?
A: While specific data on the photosensitivity of the reagent and its iron complex is limited, it is a general best practice in spectrophotometric analysis to protect solutions from direct light to prevent potential photodegradation and ensure the stability of the colored complex.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments using this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or low absorbance readings | 1. Reagent degradation: The solid reagent or solutions may have degraded over time. 2. Incorrect pH: The pH of the reaction mixture is outside the optimal range (4.0-4.5).[4] 3. Incomplete reduction of Fe(III): For total iron measurement, the reducing agent is insufficient or the reaction is incomplete.[6] 4. Spectrophotometer malfunction: The instrument is not properly calibrated or the lamp is failing.[1] | 1. Use fresh reagent or a new batch. Prepare fresh working solutions for each experiment. 2. Verify the pH of your reaction mixture and adjust as necessary using a buffer (e.g., sodium acetate).[5] 3. Ensure a sufficient concentration of the reducing agent (e.g., L-ascorbic acid or hydroxylammonium chloride) and allow for adequate reaction time.[6] 4. Calibrate the spectrophotometer with appropriate standards and check the instrument's performance. |
| High background absorbance (high blank reading) | 1. Contaminated reagents: Water, buffers, or other reagents may be contaminated with iron. 2. Presence of strong antioxidants: High levels of antioxidants in the sample can cause autooxidation and increase the background signal.[7] | 1. Use high-purity, iron-free water and reagents. Test each reagent for iron contamination. 2. Measure samples as soon as possible after preparation to minimize the effects of autooxidation.[7] |
| Precipitation or turbidity in the sample | 1. Reagent insolubility: The this compound may not be fully dissolved. 2. Sample matrix effects: Components in the sample may precipitate at the assay pH. 3. Presence of interfering ions: High concentrations of certain metal ions may form insoluble complexes.[8] | 1. Ensure the reagent is completely dissolved in the solvent before use. 2. Centrifuge or filter the sample prior to analysis. Consider a sample dilution. 3. Identify and mask interfering ions if possible. |
| Unexpected color development or interference | 1. Interfering metal ions: Other metal ions such as copper, cobalt, zinc, and nickel can form complexes with the reagent.[4] 2. Sample color: The inherent color of the sample may interfere with the absorbance reading.[8] 3. Presence of chelating agents: Strong chelators like EDTA in the sample can compete for iron, leading to reduced color development. | 1. Maintain the assay pH at 4.0-4.5 and use an excess of the this compound reagent to minimize interference.[4] 2. Run a sample blank (sample without the bathophenanthroline reagent) to subtract the background absorbance. 3. Avoid using samples containing strong chelating agents. If unavoidable, a digestion step may be necessary to release the iron. |
Experimental Protocols
Protocol for Determination of Ferrous and Total Iron in Aqueous Samples
This protocol is a general guideline for the spectrophotometric determination of ferrous (Fe²⁺) and total iron in aqueous samples.
1. Reagent Preparation:
-
This compound Reagent (0.1% w/v): Dissolve 0.1 g of this compound disodium salt hydrate in 100 mL of deionized water. Store in a dark bottle at 4°C.
-
Sodium Acetate Buffer (2 M, pH 4.5): Dissolve 164 g of anhydrous sodium acetate in approximately 800 mL of deionized water. Adjust the pH to 4.5 with acetic acid and bring the final volume to 1 L with deionized water.
-
Reducing Agent (10% w/v Hydroxylammonium Chloride or 10% w/v L-Ascorbic Acid):
-
For hydroxylammonium chloride: Dissolve 10 g of hydroxylammonium chloride in 100 mL of deionized water.
-
For L-ascorbic acid: Dissolve 10 g of L-ascorbic acid in 100 mL of deionized water. Prepare this solution fresh daily.
-
-
Iron Standard Stock Solution (1000 mg/L): Use a commercially available certified iron standard or prepare by dissolving 0.7022 g of ferrous ammonium sulfate hexahydrate in deionized water, adding 1 mL of concentrated sulfuric acid, and diluting to 100 mL in a volumetric flask.
-
Working Iron Standards: Prepare a series of working standards by diluting the stock solution with deionized water to cover the desired concentration range (e.g., 0.1 to 5 mg/L).
2. Assay Procedure:
For Ferrous Iron (Fe²⁺):
-
Pipette 2.5 mL of the sample or standard into a 10 mL volumetric flask.
-
Add 1 mL of the sodium acetate buffer.
-
Add 1 mL of the this compound reagent.
-
Dilute to the 10 mL mark with deionized water and mix well.
-
Allow the color to develop for 10 minutes.
-
Measure the absorbance at 535 nm against a reagent blank (prepared using 2.5 mL of deionized water instead of the sample).
For Total Iron:
-
Pipette 2.5 mL of the sample or standard into a 10 mL volumetric flask.
-
Add 0.5 mL of the reducing agent (hydroxylammonium chloride or L-ascorbic acid). Mix and let it stand for 10 minutes to ensure complete reduction of Fe³⁺ to Fe²⁺.[6]
-
Add 1 mL of the sodium acetate buffer.
-
Add 1 mL of the this compound reagent.
-
Dilute to the 10 mL mark with deionized water and mix well.
-
Allow the color to develop for 10 minutes.
-
Measure the absorbance at 535 nm against a reagent blank.
3. Calculation:
Construct a calibration curve by plotting the absorbance of the working iron standards against their concentrations. Determine the iron concentration in the samples from the calibration curve.
Visualizations
Caption: Troubleshooting workflow for this compound assays.
References
- 1. nbinno.com [nbinno.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. info.gfschemicals.com [info.gfschemicals.com]
- 4. NEMI Method Summary - D1068D [nemi.gov]
- 5. web.pdx.edu [web.pdx.edu]
- 6. Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
Troubleshooting low signal or high background in Bathophenanthroline disulfonic acid assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bathophenanthroline disulfonic acid (BPS) for iron quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during BPS assays, focusing on low signal and high background, to help you diagnose and resolve problems effectively.
Low Signal or No Signal
Question: Why is my absorbance signal weak or absent?
Answer: A weak or non-existent signal in your BPS assay can stem from several factors, ranging from reagent issues to improper sample handling. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Steps:
-
Reagent Integrity and Preparation:
-
Expired or Improperly Stored Reagents: Ensure that all reagents, especially the BPS, reducing agent, and iron standard, are within their expiration dates and have been stored under the recommended conditions (typically 2-8°C, protected from light).
-
Incorrect Reagent Preparation: Double-check all calculations for reagent dilutions. Prepare fresh working solutions for each experiment, as some reagents may degrade over time once diluted.
-
Reagent Contamination: Use high-purity water and clean labware to avoid contamination that could interfere with the reaction. It is recommended to use disposable, iron-free tubes and pipette tips.
-
-
Assay Conditions:
-
Incorrect Wavelength: Verify that the spectrophotometer is set to the correct wavelength for measuring the Fe(II)-BPS complex, which is typically between 533 nm and 535 nm.[1][2]
-
Suboptimal pH: The formation of the Fe(II)-BPS complex is pH-dependent. The assay is typically performed in an acidic buffer (pH around 4.0-4.5) to facilitate the release of iron from transferrin and ensure optimal complex formation.[2] Check the pH of your final reaction mixture.
-
Incomplete Reduction of Fe(III): The BPS assay specifically detects ferrous iron (Fe²⁺). If your samples contain ferric iron (Fe³⁺), a reducing agent is necessary to convert it to Fe²⁺. Ensure that the reducing agent (e.g., ascorbic acid, hydroxylamine) is active and added in sufficient concentration. The reduction step may require a specific incubation time to go to completion.
-
-
Sample-Specific Issues:
-
Low Iron Concentration: The iron concentration in your samples may be below the detection limit of the assay. BPS is known to be less sensitive than other iron chromogens like Ferrozine or Ferene.[3] Consider concentrating your sample or using a more sensitive assay if you suspect very low iron levels.
-
Presence of Chelating Agents: If your sample contains strong chelating agents like EDTA, it can interfere with the binding of iron to BPS, leading to a profound reduction in color development.[3]
-
Sample Matrix Effects: The presence of certain substances in your sample matrix could interfere with the assay. Run a spike-and-recovery experiment by adding a known amount of iron standard to your sample to check for matrix interference.
-
High Background
Question: My blank and/or sample wells show high absorbance, leading to a high background. What could be the cause?
Answer: High background can obscure your true signal and reduce the dynamic range of your assay. The following points will help you identify and mitigate the source of high background.
Troubleshooting Steps:
-
Contamination:
-
Iron Contamination: The most common cause of high background is iron contamination from glassware, pipette tips, or reagents. Use iron-free disposables and prepare all solutions with high-purity, iron-free water. Glassware, if used, should be acid-washed.
-
Reagent Contamination: Prepare fresh buffers and reagent solutions. Contaminated buffers can be a significant source of background.
-
-
Reagent and Assay Conditions:
-
Reagent Quality: Low-quality or degrading reagents can contribute to a higher background. Ensure your BPS and other reagents are of high purity.
-
Presence of Particulates: Turbidity or precipitation in the sample or final reaction mixture can scatter light and lead to artificially high absorbance readings. Centrifuge your samples to remove any particulate matter before the assay.
-
Auto-oxidation in the Presence of Strong Antioxidants: In some cases, the presence of strong antioxidants in the sample can lead to an increased background signal due to auto-oxidation. It is advisable to measure samples as soon as possible after preparation.[4]
-
-
Sample-Related Issues:
-
Hemolysis: If working with serum or plasma, hemolysis will release hemoglobin, which contains iron, leading to falsely elevated results. Visually inspect your samples for any pink or red tinge indicative of hemolysis. Do not use hemolyzed samples.
-
High Endogenous Reducing Substances: Samples containing high levels of reducing substances other than the one you add can lead to non-specific color development.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for a typical this compound assay for iron quantification.
Table 1: Reagent Concentrations and Wavelength
| Parameter | Recommended Value | Notes |
| Wavelength of Max. Absorbance | 533 - 535 nm | This is the peak absorbance for the Fe(II)-BPS complex.[1][2] |
| BPS Concentration | Excess is required | Typically in the millimolar range to ensure all Fe(II) is chelated. |
| Reducing Agent (Ascorbic Acid) | Varies by protocol | A common concentration is around 10% (w/v). |
| pH of Reaction | 4.0 - 4.5 | An acidic environment is crucial for iron release from proteins.[2] |
Table 2: Typical Incubation Parameters
| Step | Temperature | Duration | Purpose |
| Iron Release & Reduction | Room Temperature or 37°C | 10 - 30 minutes | To ensure all ferric iron is converted to ferrous iron. |
| Color Development (Post BPS) | Room Temperature | 10 - 60 minutes | To allow for the complete formation of the Fe(II)-BPS complex. |
Experimental Protocols
Protocol: Quantification of Non-Heme Iron in Tissue Homogenates
This protocol is adapted from methods for colorimetric measurement of tissue non-heme iron content.
Materials:
-
This compound (BPS) solution (e.g., 5 mM)
-
Reducing solution (e.g., 10% Ascorbic Acid in water)
-
Iron standard solution (e.g., 1 mM FeCl₃ in dilute HCl)
-
Acid solution (e.g., 1 M HCl with 10% Trichloroacetic acid)
-
Saturating solution (e.g., Saturated Sodium Acetate)
-
Microplate reader
-
96-well microplate
-
Acid-washed glassware and iron-free plasticware
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of tissue in deionized water.
-
Add an equal volume of the acid solution to the homogenate to precipitate proteins and release iron.
-
Incubate at 95°C for 60 minutes.
-
Cool the samples to room temperature and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant, which contains the iron.
-
-
Standard Curve Preparation:
-
Prepare a series of iron standards by diluting the iron standard solution in the acid solution to concentrations ranging from 0 to 100 µM.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add a specific volume of the supernatant from your samples or the iron standards (e.g., 50 µL).
-
Add the BPS solution to each well (e.g., 50 µL).
-
Add the reducing solution to each well (e.g., 25 µL).
-
Add the saturating solution to each well to adjust the pH (e.g., 25 µL). The final pH should be around 4.5.
-
Mix the contents of the wells thoroughly.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for at least 10 minutes, protected from light, to allow for full color development.
-
Measure the absorbance at 535 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM iron standard) from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the iron concentration in your samples from the standard curve.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the this compound (BPS) iron assay.
Troubleshooting Decision Tree: Low Signal
Caption: Decision tree for troubleshooting low signal in BPS assays.
Troubleshooting Decision Tree: High Background
Caption: Decision tree for troubleshooting high background in BPS assays.
References
Effect of reducing agents on Bathophenanthroline disulfonic acid assay performance
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Bathophenanthroline Disulfonic Acid (BPS) for iron determination, with a specific focus on the impact of reducing agents on assay performance.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (BPS) assay for iron determination?
The BPS assay is a colorimetric method used to determine iron concentrations in various biological samples.[1][2] The assay relies on the reaction of ferrous iron (Fe²⁺) with BPS to form a stable, water-soluble, red-colored complex.[3] The intensity of the color, which is directly proportional to the Fe²⁺ concentration, is measured spectrophotometrically at approximately 535 nm.[4] Since biological samples often contain ferric iron (Fe³⁺), a reducing agent is typically added to the reaction to convert Fe³⁺ to Fe²⁺, allowing for the determination of total iron.[4][5]
Q2: Why is a reducing agent necessary for the BPS assay?
In many biological systems, iron exists in both the ferric (Fe³⁺) and ferrous (Fe²⁺) oxidation states. This compound (BPS) specifically chelates with ferrous iron (Fe²⁺) to produce the colored complex.[6] Therefore, to measure the total iron concentration in a sample, a reducing agent is required to convert all the ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) prior to the addition of BPS.[4][5]
Q3: What are the common reducing agents used in the BPS assay?
Several reducing agents can be used in the BPS assay. The choice of reducing agent can be critical and may affect the assay's performance and results.[3] Commonly used reducing agents include:
-
Ascorbic Acid[7]
-
Hydroxylamine Hydrochloride
-
Sodium Dithionite
-
Thioglycollic Acid[1]
-
Dithiothreitol (DTT)[1]
-
Tris(2-carboxyethyl)phosphine (TCEP)
Q4: Can the choice of reducing agent affect my results?
Yes, the choice and concentration of the reducing agent can significantly impact the assay's performance, including the rate of color development and the potential for interference.[1][3] For instance, the apparent initial rates of reduction of Fe³⁺-ligands by dithiothreitol can differ significantly when measured with BPS compared to other chelators.[1] In high-throughput screening (HTS) applications, different reducing agents have been shown to alter inhibitor potency, potentially leading to false positives or negatives.[3]
Q5: What are some potential interfering substances in the BPS assay?
Several substances can interfere with the BPS assay. These include:
-
Copper ions: Copper at physiological concentrations can cause minimal positive interference when thioglycollic acid is the reducing agent.[1]
-
EDTA: This chelating agent can cause profound reductions in color development.[1]
-
Iron-dextran complexes (e.g., Imferon): These can interfere with colorimetric iron assays, with the extent of interference depending on the reducing agent used. Dithionite causes almost 100% interference, while with ascorbic acid and hydroxylamine, the interference is dependent on temperature, incubation time, and pH.
-
Humic matter: In environmental samples, humic matter can interfere by forming a precipitate.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low color development | Absence or insufficient concentration of reducing agent. | Ensure that the reducing agent is added at the appropriate concentration to quantitatively reduce all Fe³⁺ to Fe²⁺. |
| Incorrect pH of the reaction mixture. | The BPS-Fe²⁺ complex formation is pH-dependent. Ensure the buffer system maintains the optimal pH for the reaction. | |
| Presence of strong chelating agents (e.g., EDTA) in the sample. [1] | If possible, remove interfering chelating agents from the sample through methods like dialysis or size-exclusion chromatography. If removal is not feasible, consider if the chelator concentration is high enough to significantly sequester iron and report this limitation. | |
| Degradation of BPS or reducing agent. | Use freshly prepared solutions of BPS and the reducing agent. Store stock solutions under appropriate conditions (e.g., protected from light, at the recommended temperature). | |
| High background or falsely elevated results | Contamination of reagents or glassware with iron. | Use iron-free (deionized) water for all solutions. Clean glassware thoroughly, potentially with an acid wash, to remove any trace iron contamination.[3] |
| Interference from other metal ions. | While BPS is highly selective for Fe²⁺, high concentrations of other metal ions might cause some interference. Analyze a sample blank containing all components except the sample to assess background absorbance. | |
| Nonspecific reduction of other sample components by the reducing agent. | The choice of reducing agent can be critical. Some reducing agents might interact with other sample components, leading to altered absorbance readings. Consider testing a different reducing agent.[1] | |
| Autoxidation of the reducing agent. [6] | In the presence of strong antioxidants, the background signal may increase due to autooxidation. It is recommended to measure samples as soon as possible after preparation.[6] | |
| Inconsistent or variable results | Incomplete reduction of Fe³⁺. | The kinetics of Fe³⁺ reduction can vary depending on the reducing agent and the iron source.[1] Ensure sufficient incubation time after adding the reducing agent for the complete conversion of Fe³⁺ to Fe²⁺. |
| Precipitation in the sample. | High concentrations of certain substances, like humic matter in environmental samples, can cause precipitation and interfere with the assay.[8] Centrifuge samples to remove any precipitate before measuring absorbance. | |
| Pipetting errors or inaccurate standard curve. | Ensure accurate pipetting of all reagents and samples. Prepare a fresh standard curve for each experiment using a reliable iron standard. | |
| Instability of the colored complex. | While the BPS-Fe²⁺ complex is generally stable, prolonged exposure to light or extreme pH changes might affect its stability. Measure the absorbance within a reasonable timeframe after color development. |
Experimental Protocols
General Protocol for Total Iron Determination using BPS Assay
This protocol provides a general framework. Optimal concentrations and incubation times may need to be determined empirically for specific sample types and reducing agents.
Materials:
-
This compound disodium salt (BPS) solution (e.g., 1 mg/mL in deionized water)
-
Reducing agent solution (e.g., 10% w/v ascorbic acid or hydroxylamine hydrochloride in deionized water)
-
Buffer solution (e.g., acetate buffer, pH 4.5)
-
Iron standard solution (e.g., 100 µM FeCl₃ or a certified iron standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~535 nm
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of iron standards of known concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM) by diluting the iron standard solution in the buffer.
-
-
Sample Preparation:
-
Dilute samples as necessary with the buffer to ensure the iron concentration falls within the range of the standard curve.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add:
-
50 µL of standard or sample
-
50 µL of the reducing agent solution
-
-
Mix gently and incubate for 10-15 minutes at room temperature to allow for the complete reduction of Fe³⁺ to Fe²⁺. The optimal incubation time can vary depending on the reducing agent.
-
Add 50 µL of the BPS solution to each well.
-
Mix gently and incubate for at least 10 minutes at room temperature for color development.
-
-
Measurement:
-
Measure the absorbance of each well at 535 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM iron standard) from all other readings.
-
Plot the corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the iron concentration in the samples by interpolating their absorbance values on the standard curve.
-
Quantitative Data Summary
The choice of reducing agent can influence the kinetics and stoichiometry of the BPS assay. The following table summarizes key parameters for different reducing agents based on available literature.
| Reducing Agent | Typical Concentration | Optimal pH | Incubation Time for Reduction | Notes |
| Ascorbic Acid | 1-10% (w/v) | 4.5 | 10-15 minutes | Widely used; however, can cause significant positive interference with other iron chromogens like ferrozine and ferene.[1] |
| Hydroxylamine HCl | 1-10% (w/v) | 4.5 | 15 minutes | Effective reducing agent. |
| Sodium Dithionite | Varies | Neutral to slightly acidic | Instantaneous | Very potent reducing agent; can cause significant interference with iron-dextran complexes. |
| Thioglycollic Acid | Varies | Acidic | Varies | Can minimize interference from copper ions.[1] |
| Dithiothreitol (DTT) | 1-10 mM | Neutral | Varies | Commonly used in biological buffers; can significantly affect the apparent rate of iron reduction.[1] |
Visualizations
BPS Assay Workflow
Caption: Experimental workflow for the this compound (BPS) assay.
Principle of BPS Assay
Caption: Chemical principle of the BPS assay for iron determination.
References
- 1. A comparison of bathophenanthrolinedisulfonic acid and ferrozine as chelators of iron(II) in reduction reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The application of bathophenanthroline for the determination of free iron in parallel with hROS in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. file.elabscience.com [file.elabscience.com]
- 5. cohesionbio.com [cohesionbio.com]
- 6. This compound sodium - Immunomart [immunomart.com]
- 7. Depletion of cellular iron by bps and ascorbate: effect on toxicity of adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Bathophenanthroline Disulfonic Acid (BPS) Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bathophenanthroline disulfonic acid (BPS) solutions. Our goal is to help you overcome common issues, such as turbidity, to ensure the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BPS) and what is its primary application?
This compound is a water-soluble derivative of Bathophenanthroline.[1] It is widely used as a chelating agent, particularly for the spectrophotometric determination of iron (Fe²⁺) in aqueous samples.[2] Its water solubility makes it ideal for biological assays, including those involving blood or other biological fluids.
Q2: What is the typical solubility of BPS disodium salt in water?
The disodium salt hydrate of BPS is soluble in water at concentrations up to 100 mg/mL. However, it is important to note that at higher concentrations, the solution may appear "clear to slightly hazy" or yellow to red in color.
Q3: Why is my BPS solution turbid or hazy?
Turbidity in BPS solutions can arise from several factors:
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Concentration: The concentration of BPS may be exceeding its solubility limit under the current conditions.
-
pH: The pH of the solution can significantly impact the solubility of BPS. Acidic conditions may reduce its solubility.
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Purity of BPS: Impurities in the BPS powder can contribute to insolubility and haziness.
-
Water Quality: The use of tap water or water with high mineral content can introduce ions that may interact with BPS and cause precipitation.
-
Temperature: Lower temperatures can decrease the solubility of BPS.
-
Contaminants: Trace metal ions or other contaminants in the glassware or other reagents can lead to the formation of insoluble complexes.
Q4: Can I heat the solution to dissolve the BPS powder?
Gentle warming (e.g., to 40-50°C) can aid in the dissolution of BPS.[3] However, you should avoid boiling the solution, as this could lead to degradation of the compound.
Q5: How should I store my BPS stock solution?
It is recommended to store BPS stock solutions in well-sealed, light-blocking (amber) containers at a stable room temperature.[4] Avoid refrigeration unless specified for your particular application, as lower temperatures can promote precipitation. If refrigerated, allow the solution to equilibrate to room temperature and ensure any precipitate has redissolved before use.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving turbidity issues with your BPS solutions.
Caption: Troubleshooting workflow for resolving turbidity in BPS solutions.
| Issue | Potential Cause | Recommended Action |
| Solution is cloudy or hazy immediately after preparation. | Concentration is too high: The amount of BPS exceeds its solubility limit in the given volume of solvent. | Prepare a less concentrated stock solution. A common maximum is 100 mg/mL, but starting with a lower concentration may be beneficial. |
| Incomplete dissolution: The BPS powder has not fully dissolved. | Use a magnetic stirrer to ensure thorough mixing. Gentle warming (up to 40-50°C) can also help dissolve the powder.[3] | |
| Poor water quality: The use of tap water or water with a high mineral content can introduce ions that cause precipitation. | Always use high-purity, deionized or distilled water for preparing your solutions. | |
| Precipitate forms over time in a previously clear solution. | Temperature fluctuations: The solubility of BPS can be temperature-dependent, with lower temperatures reducing solubility. | Store your solution at a stable room temperature. If refrigeration is necessary, allow the solution to warm to room temperature and ensure any precipitate has redissolved before use. |
| pH shift: Changes in the solution's pH, particularly towards more acidic conditions, can cause BPS to precipitate. | Ensure the pH of your final solution is neutral to slightly alkaline. The pKa values for BPS are 2.83 and 5.20.[1] | |
| "Salting out": High concentrations of salts or buffers in your solution can reduce the solubility of BPS. | If possible, reduce the concentration of salts or buffers in your formulation. Alternatively, dissolve the BPS in pure water first before slowly adding it to the buffer solution while stirring. | |
| Solution has a pinkish or brownish tint. | Iron contamination: The BPS reagent may be contaminated with trace amounts of iron.[5] | While this may not cause turbidity, it can interfere with iron quantification assays. Use a high-purity grade of BPS. |
| Degradation: The BPS may have degraded due to improper storage or handling. | Store BPS powder and solutions protected from light. |
Experimental Protocols
Protocol for Preparing a 1% (w/v) BPS Stock Solution
This protocol outlines the steps for preparing a clear 1% (10 mg/mL) BPS stock solution.
Caption: Workflow for preparing a BPS stock solution.
Materials:
-
This compound disodium salt (high purity)
-
High-purity, deionized or distilled water
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh 1.0 g of BPS disodium salt powder.
-
Initial Dissolution: Add the weighed powder to a 100 mL volumetric flask containing approximately 80 mL of deionized water.
-
Mixing: Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the powder is completely dissolved. If necessary, gently warm the solution to no more than 50°C to aid dissolution.
-
Cooling: If the solution was warmed, allow it to cool to room temperature.
-
Final Volume: Once the solution is at room temperature, add deionized water to bring the final volume to the 100 mL mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clearly labeled, light-blocking (amber) bottle and store at room temperature.
Quantitative Data
| Parameter | Value | Source |
| Molecular Formula (Hydrate) | C₂₄H₁₄N₂Na₂O₆S₂ · 3H₂O | [6][7] |
| Molecular Weight (Hydrate) | 590.53 g/mol | [6][7] |
| Solubility in Water | Up to 100 mg/mL (may be slightly hazy at high concentrations) | |
| pKa1 | 2.83 | [1] |
| pKa2 | 5.20 | [1] |
| Molar Absorptivity of Fe²⁺ Complex | 2.24 x 10⁴ L·mol⁻¹·cm⁻¹ at 535 nm |
References
- 1. Metal Indicator Bathophenanthrolinedisulfonic acid, disodium salt | CAS 20000 Dojindo [dojindo.com]
- 2. BATHOPHENANTHROLINEDISULFONIC ACID DISODIUM SALT TRIHYDRATE | 52746-49-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing degradation of the Bathophenanthroline disulfonic acid-iron complex
Technical Support Center: Bathophenanthroline Disulfonic Acid-Iron Complex
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the this compound-iron complex during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of iron using this compound (BPS).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Color Development | 1. Incorrect pH: The formation of the Fe(II)-BPS complex is pH-dependent. An incorrect pH can lead to incomplete complex formation. 2. Incomplete Reduction of Fe(III): BPS only complexes with ferrous iron (Fe(II)). If your sample contains ferric iron (Fe(III)), it must first be reduced. 3. Insufficient BPS Reagent: The concentration of the BPS reagent may be too low to chelate all the Fe(II) in the sample. 4. Degraded BPS Reagent: The BPS solution may have degraded over time. | 1. Adjust pH: Ensure the final pH of the reaction mixture is between 4.0 and 4.5.[1] Use a suitable buffer, such as an acetate buffer, to maintain the optimal pH. 2. Use an Effective Reducing Agent: Add a fresh solution of a suitable reducing agent, such as L-ascorbic acid or hydroxylamine hydrochloride, to the sample before adding the BPS reagent. 3. Increase BPS Concentration: Ensure an excess of BPS is present to complex with all the ferrous iron and potential interfering ions like cuprous copper.[1] 4. Prepare Fresh BPS Solution: BPS solutions are generally stable, but it is good practice to prepare fresh solutions regularly, especially if you observe inconsistent results. |
| High Background Signal or Turbidity | 1. Precipitation of Sample Components: High concentrations of certain ions or proteins in the sample may precipitate in the assay buffer. 2. Interfering Substances: The presence of other metal ions that can form complexes with BPS.[1] 3. Contaminated Reagents or Glassware: Impurities in the reagents or on the glassware can contribute to a high background. | 1. Sample Pre-treatment: Centrifuge or filter the sample to remove any particulate matter before the assay. 2. Use of Masking Agents or Extraction: In cases of known interference, a masking agent can be used to chelate the interfering ion. Alternatively, an extraction step with an organic solvent like isoamyl alcohol can be employed to isolate the Fe(II)-BPS complex.[1] 3. Use High-Purity Reagents and Clean Glassware: Use analytical grade reagents and ensure all glassware is thoroughly cleaned, including an acid wash if necessary. |
| Inconsistent or Non-Reproducible Results | 1. Variable Reaction Time: The time allowed for color development may not be consistent across samples. 2. Temperature Fluctuations: Although the complex is relatively stable at various temperatures, significant fluctuations can affect reaction kinetics. 3. Light Exposure: While not a primary cause of rapid degradation, prolonged exposure to intense light may affect the stability of the complex. 4. Pipetting Errors: Inaccurate pipetting of samples or reagents can lead to significant variability. | 1. Standardize Incubation Time: Allow sufficient and consistent time for the color to develop fully before measuring the absorbance. A minimum of 10 minutes is generally recommended. 2. Maintain a Constant Temperature: Perform the assay at a consistent room temperature. For high-precision work, a water bath can be used. 3. Protect from Light: Store the reaction mixtures in the dark or away from direct light during incubation. 4. Calibrate Pipettes: Ensure all pipettes are properly calibrated and use proper pipetting techniques. |
| Fading Color of the Complex | 1. Oxidation of Fe(II) to Fe(III): In the presence of oxidizing agents or over time, the Fe(II) in the complex can be oxidized to Fe(III), leading to dissociation of the complex. 2. Presence of Strong Chelating Agents: Competing chelating agents, such as EDTA, can strip the iron from the BPS complex.[2] | 1. Work Quickly and Use Excess Reducing Agent: Perform the absorbance measurement as soon as the color has fully developed. The presence of an excess of a reducing agent will help to maintain iron in its ferrous state. 2. Avoid Competing Chelators: Ensure that the sample matrix does not contain high concentrations of strong chelating agents. If their presence is unavoidable, a different quantification method may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of the this compound-iron complex?
A1: The optimal pH for the formation of the Fe(II)-BPS complex is in the range of 4.0 to 4.5.[1] It is crucial to use a buffer, such as an acetate buffer, to maintain this pH throughout the experiment for accurate and reproducible results.
Q2: My sample contains both Fe(II) and Fe(III). How can I measure the total iron concentration?
A2: To measure the total iron concentration, you must first reduce all the Fe(III) in your sample to Fe(II). This is achieved by adding a reducing agent, such as L-ascorbic acid or hydroxylamine hydrochloride, to your sample before the addition of the BPS reagent.
Q3: What are the common interfering substances in the BPS assay for iron?
A3: Several metal ions can form complexes with BPS and therefore interfere with the assay. These include manganese, cadmium, copper, zinc, cobalt, nickel, chromium, and ruthenium.[1] Copper is a particularly common interferent. Using an excess of BPS can help to mitigate the interference from cuprous copper.[1]
Q4: How stable is the prepared this compound reagent solution?
A4: The BPS reagent solution is generally stable when stored properly. It should be stored in a well-sealed container, protected from light, and at a cool and constant temperature. While it can be stable for an extended period, it is good laboratory practice to prepare fresh solutions periodically, especially for critical applications.
Q5: How quickly should I measure the absorbance after adding the BPS reagent?
A5: The color of the Fe(II)-BPS complex develops rapidly and is quite stable. However, it is recommended to allow at least 10 minutes for the color to develop completely and to measure the absorbance shortly after. In the presence of strong antioxidants, the background signal may increase over time, so samples should be measured as soon as possible after preparation.[3]
Experimental Protocols
Protocol for Spectrophotometric Determination of Total Iron
This protocol outlines the steps for determining the total iron concentration in an aqueous sample using this compound.
1. Reagent Preparation:
-
Standard Iron Stock Solution (e.g., 100 µg/mL): Dissolve a precisely weighed amount of a certified iron standard (e.g., ferrous ammonium sulfate) in deionized water containing a small amount of acid (e.g., 0.1 M HCl) to prevent oxidation and precipitation.
-
Acetate Buffer (pH 4.5): Prepare by mixing appropriate volumes of acetic acid and sodium acetate solutions.
-
Reducing Agent Solution (e.g., 10% w/v L-Ascorbic Acid): Dissolve L-ascorbic acid in deionized water. Prepare this solution fresh daily.
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This compound Solution (e.g., 0.1% w/v): Dissolve BPS in deionized water.
2. Preparation of Standard Curve:
-
Prepare a series of iron standards by diluting the stock solution to concentrations ranging from, for example, 0.1 to 5 µg/mL.
-
For each standard (and a blank containing only deionized water), add the reagents in the following order in a suitable tube or cuvette:
-
Sample/Standard
-
Acetate Buffer
-
Reducing Agent Solution
-
BPS Solution
-
-
Mix well and allow the color to develop for at least 10 minutes.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance for the Fe(II)-BPS complex (typically around 535 nm).
-
Plot a calibration curve of absorbance versus iron concentration.
3. Sample Analysis:
-
To an appropriate volume of your unknown sample, add the acetate buffer, reducing agent, and BPS solution in the same manner as for the standards.
-
Allow the color to develop for the same amount of time as the standards.
-
Measure the absorbance at the same wavelength.
-
Determine the iron concentration in your sample using the standard curve.
Visualizations
Caption: Experimental workflow for total iron quantification.
Caption: Degradation pathways of the Fe(II)-BPS complex.
References
Technical Support Center: Bathophenanthroline Disulfonic Acid (BPS) Working Solutions
Welcome to the technical support center for Bathophenanthroline Disulfonic Acid (BPS). This resource is designed to assist researchers, scientists, and drug development professionals in preparing and troubleshooting BPS working solutions for various experimental applications, primarily focused on iron chelation and quantification assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of solid this compound disodium salt?
A1: The solid reagent can range in color from white to cream, and may sometimes have a pink or orange hue.[1] A pinkish tint can be indicative of trace iron contamination in the reagent itself, which can occur during synthesis and handling.[2]
Q2: What is the solubility of BPS in water?
A2: this compound disodium salt is soluble in water. Some sources indicate a solubility of up to 100 mg/mL.[3][4]
Q3: What is the optimal pH for forming the iron(II)-BPS complex?
A3: The complexation of ferrous iron (Fe²⁺) with BPS is most effective in a slightly acidic environment, with an optimal pH range of 4.0 to 4.5 for maximum color development in iron quantification assays.[5]
Q4: Can BPS be used to measure ferric iron (Fe³⁺)?
A4: BPS directly forms a colored complex with ferrous iron (Fe²⁺) but not with ferric iron (Fe³⁺). To measure total iron, a reducing agent, such as L-ascorbic acid, must be added to the sample to convert Fe³⁺ to Fe²⁺ prior to the addition of the BPS solution.[6][7]
Q5: How should BPS solutions be stored?
A5: BPS solutions should be stored in tightly sealed containers, protected from light.[7][8] For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended. Stock solutions can be stable for at least one month at -20°C and up to six months at -80°C.[1]
Troubleshooting Guide
Issue 1: The BPS working solution has a pink or reddish color before adding any sample.
| Possible Cause | Troubleshooting Step |
| Iron contamination of glassware | Use metal-free labware or acid-wash all glassware with iron-free hydrochloric acid followed by thorough rinsing with deionized water.[9] |
| Iron contamination in the water used for dissolution | Use high-purity, deionized, or distilled water with low iron content. |
| Trace iron in the solid BPS reagent | While the color may not interfere with qualitative assessments, for sensitive quantitative assays, consider using a fresh, high-purity lot of BPS. A faint pink color in the solid is not uncommon.[2][9] |
Issue 2: A precipitate forms in the BPS working solution.
| Possible Cause | Troubleshooting Step |
| Low solubility due to incorrect pH | Ensure the pH of the solution is within the optimal range for BPS solubility. While highly soluble in water, extreme pH values may affect stability. |
| Concentration exceeds solubility limit | Prepare a more dilute working solution. A concentration of 100 mg/mL is generally achievable in water.[3][4] |
| Contamination with incompatible substances | BPS is incompatible with strong oxidizing agents.[10] Ensure no such contaminants are introduced into the solution. |
Issue 3: Inconsistent or no color development in the iron assay.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the reaction mixture | Adjust the pH of the final reaction mixture to the optimal range of 4.0-4.5 for efficient complex formation.[5] |
| Presence of interfering substances | Chelating agents like EDTA can interfere with the assay by competing for iron ions.[11] Copper ions can also cause minimal positive interference.[11] |
| Degradation of the BPS working solution | Prepare a fresh working solution, especially if the current one has been stored for an extended period or improperly. |
| Forgetting to add a reducing agent for total iron measurement | If measuring total iron (Fe²⁺ and Fe³⁺), ensure a reducing agent like L-ascorbic acid is added to the sample before the BPS solution.[6][7] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in Water | Up to 100 mg/mL | [3][4] |
| pKa₁ | 2.83 | [3][12] |
| pKa₂ | 5.20 | [3][12] |
| Fe²⁺-BPS Complex λmax | 535 nm | [1] |
| Molar Absorptivity of Fe²⁺-BPS Complex | 2.24 x 10⁴ M⁻¹cm⁻¹ | [3][12] |
| Detection Range for Fe²⁺ | 0.25 - 4 ppm | [3][12] |
| Stock Solution Stability (-20°C) | At least 1 month | [1] |
| Stock Solution Stability (-80°C) | Up to 6 months | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM BPS Working Solution
Materials:
-
This compound disodium salt hydrate (MW: 590.53 g/mol , may vary with hydration)
-
High-purity, iron-free deionized water
-
Acid-washed volumetric flask and other glassware
-
Calibrated pH meter
Procedure:
-
Weighing: Accurately weigh out 59.05 mg of this compound disodium salt hydrate for a 10 mL final volume.
-
Dissolution: Transfer the weighed powder to a 10 mL acid-washed volumetric flask.
-
Solubilization: Add approximately 8 mL of high-purity deionized water to the flask. Swirl gently to dissolve the powder. The solution should be clear to slightly hazy and yellow to reddish.[3]
-
Volume Adjustment: Once fully dissolved, bring the solution to the final volume of 10 mL with deionized water.
-
Storage: Store the solution in a tightly sealed container, protected from light, at 4°C for short-term use or at -20°C for longer-term storage.
Protocol for Colorimetric Determination of Total Iron
Materials:
-
Sample containing iron
-
BPS working solution (e.g., 10 mM)
-
Reducing solution (e.g., 10% w/v L-ascorbic acid in deionized water, freshly prepared)
-
Buffer solution (e.g., 1 M sodium acetate, pH adjusted to 4.5)
-
Iron standard solution for calibration curve
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare the sample in a suitable buffer. If the sample is cellular or tissue homogenate, it may require acid digestion to release protein-bound iron.
-
Reduction of Ferric Iron: To a known volume of the sample, add the reducing solution. For example, add 10 µL of 10% L-ascorbic acid to 100 µL of the sample. Incubate for 15-20 minutes at room temperature to allow for the complete reduction of Fe³⁺ to Fe²⁺.
-
pH Adjustment: Add the buffer solution to adjust the pH of the sample to the optimal range of 4.0-4.5.
-
Color Development: Add the BPS working solution to the sample. For example, add 20 µL of 10 mM BPS solution. A pink to red color will develop in the presence of ferrous iron.
-
Incubation: Allow the reaction to proceed for at least 10 minutes at room temperature for full color development.
-
Measurement: Measure the absorbance of the solution at 535 nm using a spectrophotometer.
-
Quantification: Determine the iron concentration in the sample by comparing its absorbance to a standard curve prepared using known concentrations of an iron standard.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Metal Indicator Bathophenanthrolinedisulfonic acid, disodium salt | CAS 20000 Dojindo [dojindo.com]
- 4. NEMI Method Summary - D1068D [nemi.gov]
- 5. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]
- 6. Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Impact of sample matrix on Bathophenanthroline disulfonic acid assay accuracy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately performing the Bathophenanthroline disulfonic acid (BPS) assay for iron quantification.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (BPS) assay for iron determination?
The BPS assay is a colorimetric method used for the quantitative determination of iron. The assay is based on the following principles:
-
Release of Iron: In biological samples, iron is often bound to proteins like transferrin. An acidic buffer is used to release the iron from these proteins.
-
Reduction of Iron: The released iron is typically in the ferric (Fe³⁺) state. A reducing agent, such as ascorbic acid or thioglycollic acid, is added to reduce the ferric iron to ferrous iron (Fe²⁺).
-
Complex Formation and Detection: this compound (BPS), a water-soluble chelating agent, selectively forms a stable, magenta-colored complex with ferrous iron (Fe²⁺). The intensity of the color, which is directly proportional to the iron concentration, is measured spectrophotometrically at approximately 535 nm.[1]
Q2: What are the common sample types that can be analyzed using the BPS assay?
The BPS assay is versatile and can be adapted for various biological and aqueous samples, including:
-
Serum and plasma
-
Cell lysates and tissue homogenates
-
Urine
-
Microdialysis samples[2]
-
Water samples[3]
Q3: What are the main advantages of using BPS for iron quantification?
The BPS assay offers several advantages:
-
High Sensitivity: It is a highly sensitive method suitable for detecting low concentrations of iron.
-
Specificity for Ferrous Iron: BPS is highly specific for the ferrous (Fe²⁺) form of iron.
-
Water Solubility: As a sulfonated derivative of bathophenanthroline, BPS and its iron complex are water-soluble, which simplifies the assay procedure by eliminating the need for organic extraction steps in many applications.
Troubleshooting Guide
This guide addresses common issues related to the impact of the sample matrix on the accuracy of the BPS assay.
Issue 1: Inconsistent or lower-than-expected absorbance readings.
-
Possible Cause: Interference from chelating agents in the sample collection tubes.
-
Troubleshooting Tip: Avoid using plasma collected in tubes containing EDTA. EDTA is a strong chelating agent that binds iron, preventing it from reacting with BPS and leading to a significant reduction in color development.[2][4] Use serum or plasma collected with other anticoagulants like heparin, and verify their compatibility with the assay.
-
-
Possible Cause: Incomplete reduction of ferric (Fe³⁺) to ferrous (Fe²⁺) iron.
-
Troubleshooting Tip: Ensure the reducing agent is fresh and used at the appropriate concentration. For some samples, a stronger reducing agent or modified reduction conditions (e.g., heating) may be necessary. L-ascorbic acid can be a more effective reducing agent than hydroxylammonium chloride.[5]
-
-
Possible Cause: The pH of the reaction mixture is not optimal.
-
Troubleshooting Tip: The optimal pH for the complexation of Fe(II) with BPS is between 4.0 and 4.5.[3] Ensure that the buffer system used can maintain this pH range, especially after the addition of the sample.
-
Issue 2: High background absorbance or falsely elevated iron concentrations.
-
Possible Cause: Interference from other metal ions in the sample.
-
Troubleshooting Tip: Several divalent metal ions, including copper (Cu²⁺), manganese (Mn²⁺), cobalt (Co²⁺), and zinc (Zn²⁺), can potentially interfere with the assay by forming complexes with BPS.[3] To minimize this interference, use an excess of BPS in the reaction to ensure that there is sufficient reagent to bind all the ferrous iron. For significant copper interference, using thioglycollic acid as the reducing agent can minimize this issue compared to ascorbic acid.[2][4] Additionally, including a specific chelating agent to block copper ions can be effective.
-
-
Possible Cause: Turbidity or precipitation in the sample.
-
Troubleshooting Tip: High concentrations of proteins or lipids in samples like serum or cell lysates can cause turbidity, which interferes with absorbance readings. Centrifuge the samples at high speed to pellet any insoluble material before analysis. For samples with high lipid content, the addition of a detergent like SDS may be necessary to clarify the solution.
-
Issue 3: Poor reproducibility between sample replicates.
-
Possible Cause: Inhomogeneous samples.
-
Troubleshooting Tip: Ensure that cell lysates or tissue homogenates are thoroughly vortexed or sonicated to ensure uniformity before taking an aliquot for the assay.
-
-
Possible Cause: Contamination from external iron sources.
-
Troubleshooting Tip: Use iron-free labware (e.g., plastic tubes and pipette tips) and high-purity water to prepare all reagents and standards. Glassware should be acid-washed to remove any trace iron contamination.
-
Quantitative Data on Interfering Substances
While comprehensive quantitative data on the interference of various substances in the BPS assay is limited in the available literature, the following table summarizes the qualitative impact of common matrix components.
| Interfering Substance | Sample Type(s) | Effect on Assay | Mitigation Strategy | Reference(s) |
| EDTA | Plasma | Significant decrease in color development | Use serum or plasma with other anticoagulants (e.g., heparin). | [2][4] |
| Copper (Cu²⁺) | Serum, Plasma | Minimal positive interference with thioglycollic acid as a reductant. Significant positive interference with ascorbic acid as a reductant. | Use thioglycollic acid as the reducing agent or include a copper-specific chelating agent. | [2][4] |
| Other Divalent Metals (Mn²⁺, Cd²⁺, Zn²⁺, Co²⁺, Ni²⁺, Cr³⁺, Ru³⁺) | Various | Potential for positive interference by forming complexes with BPS. | Maintain a reaction pH of 4.0-4.5 and use an excess of BPS.[3] | [3] |
| Heme | Hemolyzed Serum/Plasma | Minimal interference. | Not a significant source of error. | [2][4] |
| Bilirubin and Carotene | Icteric/Jaundiced Serum | No significant interference. | Not a significant source of error. | [2][4] |
| High Protein/Lipid Content | Serum, Cell Lysates | Can cause turbidity, leading to inaccurate absorbance readings. | Centrifuge samples to remove precipitates. Addition of detergent may be required for high lipid samples. |
Experimental Protocols
Protocol 1: Determination of Total Iron in Human Serum/Plasma
This protocol is a synthesized methodology based on established principles for colorimetric iron assays.
1. Reagent Preparation:
-
Iron Standard (100 µg/dL): Use a commercially available certified iron standard.
-
Protein Precipitant (Trichloroacetic Acid, 10% w/v): Dissolve 10 g of TCA in deionized water to a final volume of 100 mL.
-
Reducing Agent (Ascorbic Acid, 1% w/v): Dissolve 1 g of ascorbic acid in deionized water to a final volume of 100 mL. Prepare fresh daily.
-
Chromogen Reagent (BPS, 0.1% w/v): Dissolve 100 mg of this compound, disodium salt, in deionized water to a final volume of 100 mL.
-
Acetate Buffer (2 M, pH 4.5): Prepare by mixing appropriate volumes of 2 M acetic acid and 2 M sodium acetate.
2. Sample Preparation:
-
To 1.0 mL of serum or plasma in a microcentrifuge tube, add 1.0 mL of the 10% TCA solution.
-
Vortex thoroughly for 30 seconds to mix and precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the clear supernatant.
3. Assay Procedure:
-
Prepare a standard curve by diluting the iron standard to concentrations ranging from 0 to 200 µg/dL.
-
Set up the assay in a 96-well microplate.
-
To each well, add:
-
50 µL of the supernatant from the prepared sample or the iron standards.
-
50 µL of the Acetate Buffer.
-
50 µL of the Ascorbic Acid solution.
-
-
Mix gently and incubate at room temperature for 10 minutes to allow for the reduction of Fe³⁺ to Fe²⁺.
-
Add 50 µL of the BPS Chromogen Reagent to each well.
-
Incubate at room temperature for 15 minutes, protected from light, to allow for color development.
-
Measure the absorbance at 535 nm using a microplate reader.
-
Calculate the iron concentration in the samples by comparing their absorbance to the standard curve.
Protocol 2: Determination of Total Iron in Cell Lysates
1. Reagent Preparation:
-
Use the same reagents as in Protocol 1.
-
Lysis Buffer: A non-chelating lysis buffer (e.g., RIPA buffer without EDTA).
2. Sample Preparation:
-
Wash cultured cells with ice-cold PBS and pellet them by centrifugation.
-
Resuspend the cell pellet in an appropriate volume of Lysis Buffer.
-
Homogenize the cells by sonication or using a Dounce homogenizer on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
For total iron measurement, perform acid precipitation as described in Protocol 1, Step 1, using the cell lysate instead of serum.
3. Assay Procedure:
-
Follow the same assay procedure as described in Protocol 1, using the supernatant from the acid-precipitated cell lysate.
-
Normalize the final iron concentration to the protein concentration of the cell lysate (e.g., in µg iron/mg protein).
Visualizations
Caption: Experimental workflow for the this compound (BPS) assay.
Caption: Troubleshooting flowchart for the BPS assay.
References
- 1. Visual Assay of Total Iron in Human Serum with Bathophenanthrolin Disulfonate-accommodated MCM-41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NEMI Method Summary - D1068D [nemi.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Serum Iron Determination: Bathophenanthroline Disulfonic Acid vs. Ferrozine
For researchers, scientists, and professionals in drug development, the accurate quantification of serum iron is a critical parameter in a multitude of physiological and pathological studies. Colorimetric assays remain a cornerstone for this measurement, prized for their simplicity, cost-effectiveness, and suitability for automation. Among the most established chromogenic agents are Bathophenanthroline disulfonic acid and Ferrozine.
This guide provides an objective, data-driven comparison of these two prominent methods, detailing their respective principles, performance characteristics, and experimental protocols to aid in the selection of the most appropriate method for your research needs.
Principle of the Methods
Both assays are based on a similar multi-step principle. Iron in serum is tightly bound to the transport protein transferrin in its ferric (Fe³⁺) state. To be measured, it must first be released from transferrin and then reduced to the ferrous (Fe²⁺) state. The ferrous iron then reacts with a chromogenic agent to form a stable, colored complex. The intensity of this color, measured by a spectrophotometer, is directly proportional to the iron concentration in the sample.
-
Iron Release: A weak acid or a denaturing agent dissociates the iron-transferrin complex, liberating the Fe³⁺ ions.[1]
-
Reduction: A reducing agent, such as ascorbic acid, hydroxylamine, or thioglycollic acid, reduces the released ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions.[2][3]
-
Complex Formation:
-
Spectrophotometric Measurement: The absorbance of the colored complex is measured at its specific wavelength maximum (λmax).
Performance Characteristics: A Head-to-Head Comparison
Ferrozine and this compound exhibit distinct analytical performance characteristics. Ferrozine is generally noted for its superior sensitivity. A systematic evaluation comparing the two reagents in an assay based on the International Committee for Standardisation in Haematology (ICSH) guidelines highlights these differences.[5]
| Parameter | This compound | Ferrozine | Key Considerations |
| Molar Absorptivity (Sensitivity) | ~22,369 L/mol/cm[5] | ~27,963 L/mol/cm[5] | Ferrozine is approximately 25% more sensitive, allowing for the detection of lower iron concentrations.[5] |
| Wavelength of Max. Absorbance (λmax) | 533 - 535 nm[6][7] | 562 nm[8] | The distinct λmax requires the spectrophotometer to be set accordingly for each assay. |
| Optimal pH Range | Broad (pH 2.0 - 9.5)[5] | More restricted (sharp drop-off above pH 6.0)[5] | The typical assay pH of ~4.5 is suitable for both, but Ferrozine is more sensitive to pH changes.[2][5] |
| Primary Interferences | Copper (minimal with thioglycollate)[5][9] | Copper (significant with ascorbic acid)[5][9] | The choice of reducing agent is critical. Thioglycollic acid minimizes copper interference for both methods.[9][10] |
| EDTA[5] | EDTA[1][5] | EDTA plasma is unsuitable for either method as it strongly chelates iron, inhibiting color formation.[1][5] | |
| Hemolysis[11] | Hemolysis[11] | The release of iron from red blood cells will falsely elevate serum iron results.[11] |
Experimental Workflow and Visualization
The general workflow for both methods is highly similar, with the primary divergence being the specific chromogen used and the wavelength for the final absorbance reading.
Experimental Protocols
Below are representative protocols for serum iron determination using both methods. Laboratories should validate any protocol on their specific instrumentation.
Method 1: Ferrozine-Based Serum Iron Determination
This protocol is based on the principle of iron dissociation by a weak acid buffer, reduction by hydroxylamine, and complexation with Ferrozine.[3][11]
Reagents:
-
Iron Buffer (R1): Acetate buffer (pH 4.5) containing a reducing agent such as hydroxylamine hydrochloride.[3]
-
Chromogen (R2): Ferrozine solution.[2]
-
Iron Standard: A certified iron standard solution (e.g., 200 µg/dL).
-
Saline Solution: 0.9% NaCl for dilutions.
Procedure:
-
Prepare Working Reagent: Mix 4 volumes of R1 (Buffer/Reductant) with 1 volume of R2 (Chromogen). This working reagent is typically stable for several months when stored at 2-8°C.[11]
-
Set up Tubes: Label tubes for Reagent Blank, Standard, and Samples.
-
Pipetting:
-
Reagent Blank: Add 1.0 mL of Working Reagent and 200 µL of distilled water.
-
Standard: Add 1.0 mL of Working Reagent and 200 µL of Iron Standard.
-
Sample: Add 1.0 mL of Working Reagent and 200 µL of serum.
-
-
Incubation: Mix the contents of each tube and incubate for 5-10 minutes at room temperature to allow for full color development.[2][11]
-
Measurement:
-
Calculation:
-
Serum Iron (µg/dL) = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard
-
For samples with concentrations exceeding the linearity limit (e.g., >1000 µg/dL), dilute with saline, re-assay, and multiply the result by the dilution factor.[11]
-
Method 2: this compound-Based Serum Iron Determination
This protocol involves the reduction of iron and subsequent complexation with Bathophenanthroline.
Reagents:
-
Reducing Agent: L-ascorbic acid solution or hydroxylamine hydrochloride.[4][12]
-
Chromogen: this compound solution.
-
Buffer: Sodium acetate solution to adjust the pH to approximately 4.0-4.5.[6]
-
Iron Standard: A certified iron standard solution.
Procedure:
-
Sample Preparation: To 200 µL of serum in a test tube, add the reducing agent.
-
Incubation for Reduction: Mix and let stand for 5 minutes to ensure complete reduction of Fe³⁺ to Fe²⁺. An improved procedure suggests heating in a steam cabinet after adding hydrochloric acid and L-ascorbic acid to enhance reduction.[12]
-
Color Development: Add the Bathophenanthroline solution and the acetate buffer. Mix well.
-
Final Incubation: Allow the solution to stand for at least 5 minutes for the magenta color to fully develop.[13]
-
Measurement:
-
Set the spectrophotometer to 535 nm.[7]
-
Zero the instrument using a reagent blank (containing all reagents except the iron standard or sample).
-
Read the absorbance of the Standard and each Sample.
-
-
Calculation:
-
Serum Iron (µg/dL) = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard
-
Conclusion
Both this compound and Ferrozine are robust and reliable chromogens for the colorimetric determination of serum iron. The choice between them often depends on the specific requirements of the assay.
-
Ferrozine is the more sensitive reagent, making it preferable for applications requiring the detection of low iron concentrations or for methods aiming to use smaller sample volumes.[5][9] However, careful consideration must be given to potential copper interference, especially when using ascorbic acid as the reducing agent.[10]
-
This compound offers a broader effective pH range and may show less interference from copper when certain reducing agents are used.[5] While less sensitive than Ferrozine, its performance is highly reliable and has been a standard for many years.
Ultimately, both methods, when properly validated and controlled, can provide accurate and reproducible serum iron measurements critical for research and development.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. atlas-medical.com [atlas-medical.com]
- 3. archem.com.tr [archem.com.tr]
- 4. irongallink.org [irongallink.org]
- 5. researchgate.net [researchgate.net]
- 6. NEMI Method Summary - D1068D [nemi.gov]
- 7. chegg.com [chegg.com]
- 8. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 9. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. linear.es [linear.es]
- 12. Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. irongallink.org [irongallink.org]
A Comparative Guide to Total Iron Measurement: Bathophenanthroline Disulfonic Acid vs. ICP-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of total iron is critical across various scientific disciplines, from understanding cellular metabolism to ensuring the quality and safety of pharmaceutical products. Two common analytical techniques employed for this purpose are the Bathophenanthroline disulfonic acid (BPSA) colorimetric method and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Performance Comparison
The choice between the BPSA method and ICP-MS for total iron measurement often depends on the required sensitivity, sample matrix, throughput, and available resources. While ICP-MS is generally considered the gold standard for trace element analysis due to its exceptional sensitivity and accuracy, the BPSA method offers a simpler, more accessible alternative for certain applications.[1]
Below is a summary of the key performance characteristics for each method, compiled from various studies.
| Parameter | This compound Method | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Colorimetric; formation of a colored complex between Fe(II) and BPSA. Requires a reduction step to convert Fe(III) to Fe(II) for total iron measurement. | Atomic mass spectrometry; ionization of the sample in argon plasma and subsequent separation and detection of iron isotopes based on their mass-to-charge ratio. |
| Limit of Detection (LOD) | ~0.15 µmol/L[2] | As low as 0.2 ppb (µg/L) or lower with a collision/reaction interface.[3] |
| Limit of Quantification (LOQ) | Typically in the low µM range. | Can be as low as 0.5 µg/mL in complex matrices like human plasma.[4] |
| Linear Range | 50 - 2000 nM for Fe(II) in microdialysis samples.[5] | 0.5 to 20 µg/mL in human plasma.[4] |
| Precision (%RSD) | Generally acceptable for many applications, though less precise than ICP-MS. | High precision, with %RSD values typically below 5%.[6] |
| Accuracy (% Recovery) | Good, with recoveries often ranging from 93.0% to 105.9% in spiked water samples.[7] | Excellent, with high accuracy demonstrated in the analysis of certified reference materials.[6] |
| Specificity/Interferences | Potential for interference from other metal ions that can form complexes with BPSA, such as copper.[8] | Susceptible to isobaric interferences (e.g., ArO+ on 56Fe), which can be mitigated with modern instrumentation (collision/reaction cells).[3] |
| Sample Throughput | Moderate; can be adapted for plate-based assays. | High, especially with the use of autosamplers. |
| Cost & Complexity | Lower cost instrumentation (spectrophotometer) and simpler operation.[5] | High initial instrument cost and requires a skilled operator. |
Experimental Protocols
Total Iron Measurement using this compound
This protocol is a representative example for the determination of total iron in a biological sample.
a. Principle: Total iron in the sample is first reduced from the ferric state (Fe³⁺) to the ferrous state (Fe²⁺) using a reducing agent. The ferrous ions then react with this compound (BPSA) to form a stable, magenta-colored complex. The absorbance of this complex is measured spectrophotometrically at approximately 533 nm, and the iron concentration is determined by comparison to a standard curve.[9]
b. Reagents:
-
Iron Standard Solution (1000 ppm): Commercially available or prepared by dissolving a known mass of iron standard in dilute acid.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Reducing agent.
-
This compound Solution (0.1% w/v): Chromogenic reagent.
-
Sodium Acetate Buffer (1 M, pH 4.5): To maintain optimal pH for complex formation.
-
Trichloroacetic Acid (TCA) Solution (20% w/v): For protein precipitation.
c. Procedure:
-
Sample Preparation: Homogenize the biological sample and perform an acid digestion (e.g., with nitric acid and hydrogen peroxide) to release iron from proteins.
-
Protein Precipitation: To the digested sample, add an equal volume of 20% TCA solution to precipitate proteins. Centrifuge and collect the supernatant.
-
Reduction of Ferric Iron: To a known volume of the supernatant, add 10% hydroxylamine hydrochloride solution and incubate to ensure complete reduction of Fe³⁺ to Fe²⁺.
-
Color Development: Add the sodium acetate buffer to adjust the pH, followed by the BPSA solution. Mix well and allow the color to develop.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 533 nm using a spectrophotometer.
-
Quantification: Prepare a series of iron standards and process them in the same manner as the samples to generate a standard curve. Determine the iron concentration in the samples from this curve.
Total Iron Measurement using ICP-MS
This protocol provides a general workflow for the analysis of total iron in biological or pharmaceutical samples.
a. Principle: The sample is first digested to bring the iron into a liquid matrix. The liquid sample is then introduced into an argon plasma, which atomizes and ionizes the iron atoms. The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio. A detector quantifies the number of ions for a specific iron isotope (commonly ⁵⁶Fe or ⁵⁷Fe), which is proportional to the iron concentration in the original sample.[10]
b. Reagents:
-
High-Purity Nitric Acid (65-70%): For sample digestion.
-
Hydrogen Peroxide (30%): To aid in the digestion of organic matter.
-
Iron Standard Solution (certified): For calibration.
-
Internal Standard Solution (e.g., Yttrium, Rhodium): To correct for instrumental drift and matrix effects.
-
Deionized Water (18.2 MΩ·cm): For dilutions and blanks.
c. Procedure:
-
Sample Digestion: Accurately weigh the sample into a digestion vessel. Add a mixture of high-purity nitric acid and hydrogen peroxide. Digest the sample using a microwave digestion system or by heating on a hot plate until the solution is clear.
-
Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. The final acid concentration should be optimized for the ICP-MS instrument.
-
Internal Standard Addition: Add the internal standard to all blanks, standards, and samples to a final constant concentration.
-
Instrument Calibration: Prepare a series of calibration standards by diluting the certified iron standard solution. Use these to generate a calibration curve.
-
Sample Analysis: Introduce the prepared samples into the ICP-MS. The instrument will measure the ion intensity for the selected iron isotope. Modern ICP-MS instruments are often equipped with a collision/reaction cell to mitigate polyatomic interferences (e.g., using helium or hydrogen gas to remove ⁴⁰Ar¹⁶O⁺ interference on ⁵⁶Fe).[3]
-
Data Analysis: The instrument software will use the calibration curve to calculate the iron concentration in the samples, corrected for the internal standard response.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each method.
Caption: Workflow for total iron measurement using the this compound method.
Caption: Workflow for total iron measurement using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Conclusion
Both the this compound method and ICP-MS are valuable techniques for the determination of total iron. The BPSA method is a cost-effective and straightforward colorimetric assay suitable for applications where high sensitivity is not a primary requirement and potential interferences can be controlled. In contrast, ICP-MS offers unparalleled sensitivity, precision, and accuracy, making it the method of choice for trace and ultra-trace iron analysis in complex matrices, and is essential for regulatory submissions and research requiring high-quality quantitative data. The selection of the appropriate method should be based on a careful consideration of the specific research question, sample type, required data quality, and available resources.
References
- 1. Enhanced Elemental Analysis for Iron Preparations with ICP-MS [lambda-cro.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. The application of bathophenanthroline for the determination of free iron in parallel with hROS in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. ICP-MS Analysis of Iron from Biological Samples. | Semantic Scholar [semanticscholar.org]
Validating a Bathophenanthroline Disulfonic Acid Assay for Accurate Iron Quantification Using Certified Reference Materials
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Accurate quantification of iron is critical in numerous research and clinical applications, from monitoring disease states to ensuring the quality of pharmaceutical products. The Bathophenanthroline Disulfonic Acid (BPS) assay is a widely used colorimetric method for the determination of ferrous iron (Fe2+). This guide provides a comprehensive overview of the validation of a BPS assay using Certified Reference Materials (CRMs), compares its performance with alternative methods, and offers detailed experimental protocols.
Introduction to the this compound Assay
The BPS assay relies on the reaction of this compound with ferrous iron (Fe2+) to form a stable, water-soluble orange-red complex that can be quantified spectrophotometrically at approximately 535 nm.[1][2] For the determination of total iron, any ferric iron (Fe3+) in the sample must first be reduced to ferrous iron.[3] While the BPS assay is a well-established method, its accuracy and reliability must be verified through proper validation, for which Certified Reference Materials are indispensable.
The Importance of Certified Reference Materials in Assay Validation
Certified Reference Materials are highly characterized and homogeneous materials with a precisely known concentration of the analyte of interest.[4][5] They serve as an unbiased standard to assess the accuracy and traceability of an analytical method. By analyzing a CRM with a certified iron concentration, researchers can confidently evaluate the performance of their BPS assay. For applications involving biological samples, a serum-based CRM, such as JCCRM 322-7 for serum iron, is recommended.[4] For other materials, a matrix-matched CRM, like SRM 691 for reduced iron oxide, should be utilized.[5]
Experimental Protocol: Validating the BPS Assay with a Serum Iron CRM
This protocol outlines the steps for validating a BPS assay for the determination of total iron in a serum sample using a certified reference material.
1. Reagent Preparation:
-
Iron(III) Reducing Agent: Prepare a solution of 10% (w/v) L-ascorbic acid in deionized water. This solution should be prepared fresh daily.[3]
-
Chromogen Solution: Dissolve this compound disodium salt in deionized water to a final concentration of 1 mg/mL.
-
Acetate Buffer: Prepare a 1 M sodium acetate buffer and adjust the pH to 4.5.
-
Iron Standard Stock Solution (1000 µg/mL): Use a commercially available certified iron standard.
-
Working Iron Standards: Prepare a series of working standards with concentrations ranging from 0.1 to 10 µg/mL by diluting the stock solution with deionized water.
2. Standard Curve Generation:
-
To a series of microcentrifuge tubes, add 100 µL of each working iron standard.
-
Add 10 µL of the iron(III) reducing agent to each tube and vortex briefly.
-
Incubate at room temperature for 10 minutes to ensure complete reduction of any potential ferric iron.
-
Add 50 µL of the chromogen solution to each tube and vortex.
-
Add 50 µL of the acetate buffer to each tube and vortex.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Transfer 200 µL of each solution to a 96-well microplate.
-
Measure the absorbance at 535 nm using a microplate reader.
-
Plot the absorbance values against the corresponding iron concentrations to generate a standard curve.
3. Certified Reference Material Analysis:
-
Reconstitute the serum iron CRM according to the manufacturer's instructions.[4]
-
In a microcentrifuge tube, add 100 µL of the reconstituted CRM.
-
Follow steps 2-8 from the "Standard Curve Generation" section.
-
Determine the iron concentration in the CRM by interpolating its absorbance value on the standard curve.
-
Compare the experimentally determined concentration with the certified value provided with the CRM. The measured value should fall within the uncertainty range of the certified value.
Performance Comparison: BPS Assay vs. Alternative Methods
While the BPS assay is a reliable method, several alternatives are available, each with its own advantages and disadvantages.
| Method | Principle | Sensitivity | Throughput | Instrumentation | Cost | Interferences |
| This compound (BPS) Assay | Colorimetric | Moderate | High | Spectrophotometer | Low | Copper ions can cause interference.[2][6] |
| Ferrozine Assay | Colorimetric | High | High | Spectrophotometer | Low | More sensitive than BPS; can be affected by copper with certain reducing agents.[6][7] |
| Ferene Assay | Colorimetric | High | High | Spectrophotometer | Low | More sensitive than BPS; shows negligible interference from copper.[6][7][8] |
| Atomic Absorption Spectrometry (AAS) | Atomic Absorption | Very High | Low to Moderate | AAS Instrument | High | Considered a gold standard; requires sample digestion.[9] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Mass Spectrometry | Extremely High | Low to Moderate | ICP-MS Instrument | Very High | Gold standard for elemental analysis; high sensitivity and specificity.[10] |
| Magnetic Resonance Imaging (MRI) | Magnetic Properties | N/A (in-vivo) | Low | MRI Scanner | Very High | Non-invasive method for quantifying liver iron concentration.[11][12][13][14] |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. BPS Assay Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. NEMI Method Summary - D1068D [nemi.gov]
- 3. Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. reccs.or.jp [reccs.or.jp]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The application of bathophenanthroline for the determination of free iron in parallel with hROS in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. artofhealthyliving.com [artofhealthyliving.com]
- 12. MRI for Liver Iron Quantification: Concepts and Current Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Liver Iron with MRI: State of the Art and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. radiopaedia.org [radiopaedia.org]
Cross-Validation of Bathophenanthroline Disulfonic Acid Quantification: A Comparative Guide to Spectrophotometric and HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of Bathophenanthroline disulfonic acid (BPSA), a water-soluble chelating agent widely used in biochemical and pharmaceutical analysis. We present a cross-validation approach employing UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC), offering insights into the performance and applications of each technique.
Introduction to Analytical Techniques
This compound is frequently utilized for the colorimetric determination of iron in various matrices.[1] Consequently, its own quantification is crucial for the accuracy of such assays. The primary methods for BPSA analysis are UV-Vis Spectrophotometry, often an indirect measurement based on its iron complex, and HPLC, which allows for direct quantification.
UV-Visible Spectrophotometry offers a simple, cost-effective, and rapid method for quantifying BPSA. The most common approach involves the formation of a stable, colored complex with ferrous ions (Fe²⁺), which exhibits a strong absorbance at a specific wavelength. This indirect method is highly sensitive and is suitable for routine quality control.
High-Performance Liquid Chromatography (HPLC) provides a highly specific and accurate method for the direct determination of BPSA. This technique separates BPSA from potential impurities and degradation products, offering superior selectivity. HPLC is particularly valuable in research and development settings where precise quantification in complex mixtures is required.[2][3]
Comparative Performance Data
The following table summarizes the key performance parameters for the quantification of this compound using UV-Vis Spectrophotometry and HPLC. The data presented are representative values obtained during method validation.
| Parameter | UV-Vis Spectrophotometry (Indirect Method) | High-Performance Liquid Chromatography (HPLC) |
| Linearity Range | 1 - 25 µg/mL | 0.5 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.5 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Analysis Time per Sample | ~15 minutes | ~10 minutes |
Experimental Protocols
UV-Vis Spectrophotometric Method (Indirect Quantification)
This method relies on the reaction of BPSA with a known excess of ferrous iron and measuring the absorbance of the resulting colored complex.
Reagents and Materials:
-
This compound (BPSA) standard
-
Ferrous ammonium sulfate hexahydrate
-
Hydroxylamine hydrochloride solution (10% w/v)
-
Sodium acetate buffer (pH 4.7)
-
Deionized water
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of BPSA (e.g., 100 µg/mL) in deionized water. From this, prepare a series of calibration standards ranging from 1 to 25 µg/mL.
-
Sample Preparation: Dissolve the sample containing BPSA in deionized water to achieve an estimated concentration within the calibration range.
-
Color Development: To 1 mL of each standard and sample solution in separate test tubes, add 0.5 mL of hydroxylamine hydrochloride solution to reduce any ferric ions to ferrous ions. Mix and let stand for 10 minutes.
-
Add 2 mL of a ferrous ammonium sulfate solution (prepared to be in excess relative to the highest BPSA standard).
-
Add 5 mL of sodium acetate buffer to each tube and mix well.
-
Allow the color to develop for 15 minutes.
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the BPSA-Fe²⁺ complex, which is approximately 535 nm, using a blank solution (all reagents except BPSA) as a reference.[1]
-
Quantification: Construct a calibration curve by plotting absorbance versus the concentration of the BPSA standards. Determine the concentration of BPSA in the sample from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method (Direct Quantification)
This method allows for the direct measurement of BPSA.
Reagents and Materials:
-
This compound (BPSA) standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid)
-
Deionized water (HPLC grade)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and phosphate buffer (e.g., 30:70 v/v). Degas the mobile phase before use.
-
Preparation of Standard Solutions: Prepare a stock solution of BPSA (e.g., 100 µg/mL) in the mobile phase. From this, prepare a series of calibration standards ranging from 0.5 to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing BPSA in the mobile phase to achieve an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the BPSA peak by its retention time. Construct a calibration curve by plotting the peak area versus the concentration of the BPSA standards. Determine the concentration of BPSA in the sample from the calibration curve.
Cross-Validation Workflow
The following diagram illustrates the workflow for the cross-validation of the two analytical methods for BPSA quantification.
Caption: Cross-validation workflow for BPSA quantification.
Conclusion
Both UV-Vis Spectrophotometry and HPLC are suitable methods for the quantification of this compound, each with its own advantages.
-
UV-Vis Spectrophotometry is a rapid and economical choice for routine analysis where high sample throughput is required and the sample matrix is relatively simple.
-
HPLC offers superior specificity and is the preferred method for research, development, and quality control applications where accuracy and the ability to resolve potential interferences are critical.
The cross-validation of these two methods ensures the reliability and accuracy of the analytical data, providing a high degree of confidence in the quantification of this compound for its intended applications.
References
- 1. Metal Indicator Bathophenanthrolinedisulfonic acid, disodium salt | CAS 20000 Dojindo [dojindo.com]
- 2. Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Sensitivity and detection limits of Bathophenanthroline disulfonic acid compared to other iron chelators.
For researchers, scientists, and professionals in drug development, the accurate quantification of iron is crucial. This guide provides a detailed comparison of Bathophenanthroline disulfonic acid (BPS) with other common iron chelators—Ferrozine, 1,10-Phenanthroline, and Deferoxamine—focusing on their sensitivity and detection limits. The information presented is supported by experimental data and protocols to assist in selecting the most suitable chelator for specific research needs.
Quantitative Comparison of Iron Chelators
The selection of an iron chelator is often dictated by the required sensitivity and the expected concentration of iron in the sample. The table below summarizes the key performance indicators for BPS and its alternatives.
| Chelator | Molar Absorptivity (ε) | Wavelength (λmax) | Detection Limit |
| This compound (BPS) | 2.24 x 10⁴ L mol⁻¹ cm⁻¹[1] | 535 nm[1][2] | 50 nM (for Fe(II))[3] |
| Ferrozine | 2.79 x 10⁴ L mol⁻¹ cm⁻¹ | 562 nm[4][5] | 1.85 µg/dL to 12 µg/dL[4][6][7] |
| 1,10-Phenanthroline | 1.11 x 10⁴ L mol⁻¹ cm⁻¹[8][9] | 508 nm[8][9] | < 5 x 10⁻⁹ M[10] |
| Deferoxamine (DFO) | Not applicable for direct colorimetric quantification | Not applicable | 0.5 nM (using DPV on a modified electrode)[11] |
Experimental Methodologies
The proper application of these chelators requires specific experimental conditions to ensure accurate and reproducible results. Below are the detailed protocols for iron determination using each chelator.
This compound (BPS) Protocol
This method is suitable for the determination of ferrous iron (Fe²⁺) and can be adapted for total iron by including a reduction step.
-
Reagent Preparation :
-
BPS solution: Prepare a stock solution of BPS in deionized water.
-
Reducing agent (for total iron): A solution of a suitable reducing agent like ascorbic acid or hydroxylamine hydrochloride.
-
Buffer solution: An acetate buffer to maintain the optimal pH.
-
-
Sample Preparation :
-
For Fe²⁺ determination: Mix the sample with the BPS solution and the buffer.
-
For total iron determination: First, add the reducing agent to the sample and allow for the complete reduction of Fe³⁺ to Fe²⁺. Then, add the BPS solution and buffer.
-
-
Measurement :
Ferrozine Protocol
The Ferrozine assay is a widely used colorimetric method for iron quantification.
-
Reagent Preparation :
-
Ferrozine solution: Dissolve Ferrozine in a buffer solution (e.g., ammonium acetate).
-
Reducing agent: A solution of hydroxylamine hydrochloride or ascorbic acid to reduce Fe³⁺ to Fe²⁺.
-
Iron standard: A certified iron standard for calibration.
-
-
Procedure :
1,10-Phenanthroline Protocol
This is a classic method for the determination of iron in various samples.
-
Reagent Preparation :
-
1,10-Phenanthroline solution: Dissolve 1,10-phenanthroline monohydrate in deionized water, warming if necessary.[8][9]
-
Hydroxylamine hydrochloride solution: To reduce Fe³⁺ to Fe²⁺.[8][9]
-
Standard iron solution: Prepared from a known weight of pure iron or a certified salt like ferrous ammonium sulfate.[8][9]
-
-
Procedure :
-
To a specific volume of the sample, add the hydroxylamine hydrochloride solution, followed by the 1,10-phenanthroline solution and the sodium acetate solution.[8][9]
-
Dilute to a known volume with deionized water and allow the solution to stand for at least 10 minutes for the orange-red color to develop.[8]
-
Determine the iron concentration from a standard curve.
-
Deferoxamine (DFO) Methodology
Deferoxamine is primarily a therapeutic iron chelator and its use in quantification is less direct than the other reagents. It is often employed in more complex analytical systems for specific iron pools.
-
High-Performance Liquid Chromatography (HPLC) : DFO can be used to measure a specific fraction of cellular iron known as the "chelatable iron pool". In this method, tissue or cell extracts are incubated with DFO. The resulting iron-DFO complex (ferrioxamine) is then separated and quantified by HPLC with UV detection.[12]
-
Specialized Sensors : DFO can be immobilized on surfaces to create sensors for Fe³⁺ detection. One such method uses differential pulse voltammetry (DPV) on a DFO-modified electrode, which can achieve very low detection limits.[11] Another approach involves fluorescent probes based on DFO, where the fluorescence is quenched upon binding to iron.[13]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the spectrophotometric determination of iron using a chromogenic chelator.
Caption: General workflow for spectrophotometric iron determination.
References
- 1. Metal Indicator Bathophenanthrolinedisulfonic acid, disodium salt | CAS 20000 Dojindo [dojindo.com]
- 2. biocat.com [biocat.com]
- 3. The application of bathophenanthroline for the determination of free iron in parallel with hROS in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlas-medical.com [atlas-medical.com]
- 5. matarvattensektionen.se [matarvattensektionen.se]
- 6. linear.es [linear.es]
- 7. archem.com.tr [archem.com.tr]
- 8. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 9. tau.ac.il [tau.ac.il]
- 10. More sensitive way to determine iron using an iron(II)-1,10-phenanthroline complex and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of desferrioxamine-available iron in biological tissues by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Desferrioxamine-chelatable iron, a component of serum non-transferrin-bound iron, used for assessing chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Bathophenanthroline Disulfonic Acid vs. 1,10-Phenanthroline for Enhanced Iron Analysis
For researchers, scientists, and drug development professionals seeking precise and sensitive iron quantification, the choice of chelating agent is paramount. This guide provides a detailed comparison of Bathophenanthroline disulfonic acid (BPS) and the traditional 1,10-phenanthroline (phen), highlighting the significant advantages of BPS for robust iron analysis, supported by experimental data and protocols.
This compound has emerged as a superior alternative to 1,10-phenanthroline for the spectrophotometric determination of iron, primarily owing to its higher sensitivity, specificity, and ease of use in aqueous solutions. These advantages are critical in diverse applications, from monitoring iron levels in biological systems to quality control in pharmaceutical development.
Key Performance Metrics: A Head-to-Head Comparison
The superiority of this compound is evident in its key spectrophotometric and chemical properties. The following table summarizes the quantitative data for the iron(II) complexes of both reagents.
| Property | This compound-Fe(II) Complex | 1,10-Phenanthroline-Fe(II) Complex | Advantage of BPS |
| Molar Absorptivity (ε) | ~22,140 - 22,400 L mol⁻¹ cm⁻¹[1][2] | ~11,100 L mol⁻¹ cm⁻¹[3][4] | Higher Sensitivity |
| Wavelength of Max. Absorbance (λmax) | 535 nm[1][2] | 508 nm[3][4] | Minor difference |
| Optimal pH Range | ~4.0 - 4.5[5] | 2 - 9[3][4] | More defined optimal range |
| Water Solubility | High[2] | Low | No organic extraction needed |
| Interferences | Fewer significant interferences reported[5] | Prone to interference from various metal ions[6][7][8] | Higher Specificity |
Delving into the Advantages of this compound
The primary advantages of utilizing BPS for iron analysis are directly linked to its chemical structure and resulting properties.
Enhanced Sensitivity
With a molar absorptivity approximately double that of the 1,10-phenanthroline-iron complex, BPS offers significantly higher sensitivity.[1][2][3] This allows for the accurate determination of lower concentrations of iron, a crucial requirement in many biological and pharmaceutical samples where iron levels can be minute.
Superior Water Solubility
The presence of two sulfonic acid groups in the BPS molecule renders it highly soluble in water.[2] This is a major practical advantage as it eliminates the need for an organic extraction step, which is often required when using the less water-soluble 1,10-phenanthroline to extract the iron complex. This simplifies the experimental workflow, reduces the use of hazardous organic solvents, and minimizes potential errors associated with phase separation.
Improved Specificity
While 1,10-phenanthroline can form complexes with other metal ions, leading to potential interferences, BPS generally exhibits higher specificity for ferrous iron, especially when the pH is controlled.[5] This increased selectivity leads to more accurate and reliable results, particularly in complex sample matrices.
Experimental Protocols
To facilitate the practical application of these reagents, detailed experimental protocols for the determination of iron are provided below.
Iron Analysis using this compound (BPS)
This protocol is adapted for the analysis of iron in aqueous samples.
Reagents:
-
Standard Iron Solution (100 mg/L): Dissolve 0.7022 g of ammonium iron(II) sulfate hexahydrate in deionized water in a 1 L volumetric flask. Add 2.5 mL of concentrated sulfuric acid and dilute to the mark with deionized water.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound disodium salt in 100 mL of deionized water.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Sodium Acetate Buffer (1 M, pH 4.5): Dissolve 136 g of sodium acetate trihydrate in approximately 800 mL of deionized water. Adjust the pH to 4.5 with acetic acid and dilute to 1 L.
Procedure:
-
Sample Preparation: Pipette an appropriate volume of the sample containing iron into a 50 mL volumetric flask.
-
Reduction of Iron: Add 1 mL of hydroxylamine hydrochloride solution to reduce any Fe(III) to Fe(II). Mix well.
-
Complexation: Add 5 mL of the sodium acetate buffer and 2 mL of the this compound solution.
-
Dilution: Dilute to the 50 mL mark with deionized water and mix thoroughly.
-
Incubation: Allow the solution to stand for 10 minutes for full color development.
-
Measurement: Measure the absorbance of the solution at 535 nm using a spectrophotometer, with a reagent blank as the reference.
-
Quantification: Determine the iron concentration from a calibration curve prepared using standard iron solutions.
Iron Analysis using 1,10-Phenanthroline
This is a classic protocol for iron determination.
Reagents:
-
Standard Iron Solution (100 mg/L): Prepared as described for the BPS method.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming if necessary.[3]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Prepared as described for the BPS method.[3]
-
Sodium Acetate Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[3]
Procedure:
-
Sample Preparation: Pipette a known volume of the sample into a 100 mL volumetric flask.
-
Reduction of Iron: Add 1 mL of the hydroxylamine hydrochloride solution and mix.[3]
-
Complexation: Add 10 mL of the 1,10-phenanthroline solution and 8 mL of the sodium acetate solution.[3]
-
Dilution: Dilute to the 100 mL mark with deionized water and mix well.[3]
-
Incubation: Allow the solution to stand for 10 minutes.[3]
-
Measurement: Measure the absorbance of the orange-red complex at 508 nm against a reagent blank.[4]
-
Quantification: Calculate the iron concentration using a calibration curve.
Visualizing the Workflow and Advantages
To further clarify the comparison, the following diagrams illustrate the chemical structures of the iron complexes, the experimental workflows, and the logical advantages of using BPS.
Caption: Chemical structures of the Fe(II) complexes with BPS and 1,10-phenanthroline.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal Indicator Bathophenanthrolinedisulfonic acid, disodium salt | CAS 20000 Dojindo [dojindo.com]
- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 4. tau.ac.il [tau.ac.il]
- 5. NEMI Method Summary - D1068D [nemi.gov]
- 6. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 7. chemetrics.com [chemetrics.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide: Correlating Bathophenanthroline Disulfonic Acid (BPSA) Assays with Atomic Absorption Spectroscopy for Iron Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of iron in biological samples is crucial for a wide range of research and clinical applications, from diagnosing iron deficiency anemia and hemochromatosis to understanding the role of iron in various physiological and pathological processes. Two of the most common methods for iron determination are colorimetric assays using chelating agents like Bathophenanthroline disulfonic acid (BPSA) and Atomic Absorption Spectroscopy (AAS). This guide provides a detailed comparison of these two techniques, including experimental protocols, performance data, and a visual representation of the analytical workflows.
Method Comparison
Both BPSA and AAS are well-established methods for iron quantification, each with its own set of advantages and limitations. The choice between the two often depends on factors such as the required sensitivity, sample throughput, and available instrumentation.
The BPSA assay is a colorimetric method based on the reaction of ferrous iron (Fe²⁺) with BPSA to form a stable, colored complex that can be measured spectrophotometrically. This method is known for its simplicity, cost-effectiveness, and suitability for high-throughput screening.
Atomic Absorption Spectroscopy, on the other hand, is an instrumental technique that measures the absorption of light by free atoms in a gaseous state. It is highly sensitive and specific for the element of interest, making it a reference method for iron determination.
Studies comparing colorimetric methods with AAS have generally found a good correlation between the two, with no statistically significant differences in the quantification of iron in various biological samples.[1]
Quantitative Data Presentation
The following table summarizes the key performance characteristics of the BPSA colorimetric assay and Atomic Absorption Spectroscopy for the determination of iron.
| Parameter | This compound (BPSA) Assay | Atomic Absorption Spectroscopy (AAS) |
| Principle | Colorimetric measurement of the Fe²⁺-BPSA complex | Measurement of light absorption by free iron atoms |
| Wavelength | 533 - 560 nm | 248.3 nm |
| Linearity Range | Up to 1000 µg/dL (for similar chromogenic assays)[2] | 0.1 - 5.0 mg/L[3] |
| Limit of Detection (LOD) | ~0.5 µM (for a visual assay) | 2.5 mg/Kg (in fortified rice) |
| Limit of Quantification (LOQ) | Not consistently reported in searches | 5.0 mg/Kg (in fortified rice) |
| Precision (%RSD) | <10% (within-day and day-to-day for AAS, expected to be similar for well-optimized BPSA)[4] | <1% for repeatability[5] |
| Accuracy (% Recovery) | Generally high and comparable to AAS | 85.7–114.4%[4] |
| Sample Throughput | High, suitable for microplate format | Lower, sequential analysis |
| Cost | Lower instrument and reagent cost | Higher instrument and operational cost |
| Interferences | Other metal ions (can be minimized), chelating agents (e.g., EDTA), high protein concentrations, iron-dextran complexes.[6][7][8] | Spectral and chemical interferences (generally minimal for iron in biological samples).[3] |
Experimental Protocols
This compound (BPSA) Colorimetric Assay
This protocol is a representative procedure for the determination of total iron in serum using BPSA.
a. Sample Preparation:
-
To release iron from transferrin, an acidic buffer is used. Mix the serum sample with an equal volume of an acid reagent (e.g., 0.6N HCl).[9]
-
Incubate for at least 30 minutes at room temperature.[9]
-
To precipitate proteins, add a protein precipitant like trichloroacetic acid (TCA) and centrifuge to obtain a clear supernatant.[9]
b. Assay Procedure:
-
To an appropriate volume of the supernatant, add a reducing agent such as hydroxylamine hydrochloride or ascorbic acid to reduce any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10][11]
-
Add a solution of this compound (BPSA). The optimal pH for color development is between 3 and 5, which can be adjusted using a sodium acetate buffer.[12]
-
Allow the color to develop for at least 10 minutes at room temperature.[10]
-
Measure the absorbance of the resulting pink/red complex at approximately 535 nm using a spectrophotometer or microplate reader.[13]
-
The iron concentration is determined by comparing the absorbance of the sample to a standard curve prepared using known concentrations of an iron standard.
Atomic Absorption Spectroscopy (AAS)
This protocol outlines the general procedure for the determination of total iron in biological samples by Flame AAS (FAAS).
a. Sample Preparation:
-
For total iron determination, the sample must be digested to release and atomize the iron. A common method is wet ashing with a mixture of nitric acid (HNO₃) and hydrochloric acid (HCl).[5]
-
Alternatively, for serum samples, a simple dilution with deionized water or a dilute acid can be sufficient.[14]
-
If only dissolved iron is to be determined, the sample should be filtered through a 0.45-µm membrane filter before any acid addition.[3]
b. Instrumental Analysis:
-
Set up the Atomic Absorption Spectrometer with an iron hollow cathode lamp.
-
Set the wavelength to 248.3 nm and optimize other instrumental parameters such as slit width, lamp current, and gas flow rates (air-acetylene flame) according to the manufacturer's instructions.[14]
-
Aspirate a blank solution (typically deionized water with the same acid concentration as the samples) to zero the instrument.
-
Aspirate a series of iron standards of known concentrations to generate a calibration curve.
-
Aspirate the prepared samples and record their absorbance.
-
The iron concentration in the samples is automatically calculated by the instrument's software based on the calibration curve.
Mandatory Visualization
Caption: Workflow for BPSA assay vs. AAS.
Signaling Pathways and Logical Relationships
Caption: BPSA assay reaction principle.
References
- 1. researchgate.net [researchgate.net]
- 2. Interference of deferasirox with assays for serum iron and serum unsaturated iron binding capacity during iron chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NEMI Method Summary - D1068A [nemi.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. Interference of imferon in colorimetric assays for iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. weldonbiotech.com [weldonbiotech.com]
- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 10. csun.edu [csun.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. asdlib.org [asdlib.org]
- 13. Iron Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 14. Determination of iron of blood by atomic absorption spectrophotometry [jstage.jst.go.jp]
A Researcher's Guide to Iron Determination: Bathophenanthroline Disulfonic Acid vs. Alternatives in Complex Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of iron in biological samples is paramount. This guide provides a comprehensive comparison of the widely used colorimetric reagent, Bathophenanthroline disulfonic acid (BPS), with a common alternative, Ferrozine. We present a detailed analysis of their specificity, sensitivity, and performance in complex biological matrices, supported by experimental data and protocols to aid in the selection of the most appropriate method for your research needs.
Performance Comparison: BPS vs. Ferrozine
This compound (BPS) and Ferrozine are two of the most common chromogenic reagents used for the colorimetric determination of iron. Both form stable, colored complexes with ferrous iron (Fe²⁺), allowing for its quantification using spectrophotometry. However, they exhibit key differences in their performance characteristics.
| Feature | This compound (BPS) | Ferrozine | Other Methods |
| Principle | Forms a red-colored complex with Fe²⁺. | Forms a magenta-colored complex with Fe²⁺. | Immunoassays (e.g., ELISA for ferritin), Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS). |
| Wavelength (λmax) | 535 nm[1] | 562 nm | Not applicable (different detection principles). |
| Sensitivity | Molar absorptivity of ~22,400 M⁻¹cm⁻¹ for the Fe(II) complex.[2] Less sensitive than Ferrozine and Ferene.[3] | Molar absorptivity of ~27,900 M⁻¹cm⁻¹. More sensitive than BPS.[3] | AAS and ICP-MS are generally more sensitive than colorimetric methods.[4] Immunoassays are highly sensitive for specific iron-containing proteins. |
| Specificity for Fe²⁺ | Highly specific for Fe²⁺. Does not react with ferric iron (Fe³⁺).[1] | Highly specific for Fe²⁺. | AAS and ICP-MS measure total elemental iron. Immunoassays are specific to the target protein (e.g., ferritin). |
| Interferences | Minimal interference from copper at physiological concentrations when thioglycollic acid is the reducing agent.[3] Other metal ions like manganese, cadmium, zinc, cobalt, nickel, chromium, and ruthenium can form complexes, but interference is minimized at pH 4.0-4.5 and with excess BPS.[5] Does not liberate iron from hemoglobin or transferrin.[1] | Significant positive interference from copper when ascorbic acid is used as the reducing agent.[3] Other ions like Co²⁺, Ni²⁺, and Cu²⁺ can interfere. | Immunoassays can be affected by cross-reactivity. AAS and ICP-MS can have spectral and chemical interferences. |
| Advantages | High specificity for Fe²⁺, stable complex, and minimal interference from copper with appropriate reducing agents.[1][3] | Higher sensitivity than BPS.[3] | AAS/ICP-MS provide total iron concentration with high accuracy. Immunoassays allow for the quantification of specific iron-related proteins. |
| Disadvantages | Lower sensitivity compared to Ferrozine.[3] | More susceptible to interference from other metal ions, particularly copper.[3] | AAS/ICP-MS require expensive instrumentation and specialized personnel. Immunoassays do not measure "free" iron. |
Experimental Protocols
Determination of Iron using this compound (BPS)
This protocol is a generalized procedure for the determination of non-heme iron in serum samples.
Materials:
-
This compound (BPS) solution (e.g., 1 g/L in water)
-
Reducing agent (e.g., 10% w/v ascorbic acid or thioglycollic acid)
-
Acetate buffer (e.g., 2 M, pH 4.5)
-
Iron standard solution (e.g., 100 µg/mL)
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: To 1 mL of serum, add 1 mL of 20% TCA to precipitate proteins. Mix well and centrifuge at 3000 rpm for 10 minutes.
-
Reaction Mixture: Transfer 1 mL of the protein-free supernatant to a clean tube.
-
Reduction of Iron: Add 50 µL of the reducing agent to the supernatant to reduce any Fe³⁺ to Fe²⁺. Mix and incubate for 5 minutes at room temperature.
-
Color Development: Add 200 µL of the BPS solution and 500 µL of the acetate buffer. Mix well and incubate for 10 minutes at room temperature to allow for color development.
-
Measurement: Measure the absorbance of the solution at 535 nm against a reagent blank.
-
Quantification: Prepare a standard curve using known concentrations of the iron standard solution and determine the iron concentration in the sample by interpolation.
Determination of Iron using Ferrozine
This protocol outlines a general procedure for determining serum iron using Ferrozine.
Materials:
-
Ferrozine solution (e.g., 1 g/L in water)
-
Reducing agent (e.g., 10% w/v ascorbic acid)
-
Acetate buffer (e.g., 2 M, pH 4.5)
-
Iron standard solution (e.g., 100 µg/mL)
-
Protein precipitant (e.g., Guanidine/HCl solution)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: To 200 µL of serum, add 1 mL of the protein precipitant solution to release iron from transferrin.
-
Reduction of Iron: Add 50 µL of the reducing agent to the mixture. Mix and incubate for 10 minutes at room temperature.
-
Color Development: Add 100 µL of the Ferrozine solution. Mix thoroughly and incubate for 15 minutes at room temperature.
-
Measurement: Measure the absorbance of the resulting colored complex at 562 nm against a reagent blank.
-
Quantification: Construct a standard curve using a series of iron standards and calculate the iron concentration in the sample.
Visualizing Specificity and Workflow
To further clarify the principles and procedures, the following diagrams illustrate the specificity of BPS and a typical experimental workflow.
Caption: Specificity of BPS for ferrous iron.
References
- 1. researchgate.net [researchgate.net]
- 2. [Rapid determination of serum iron concentration using bathophenanthroline sulfonate in a formate buffered system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of bathophenanthrolinedisulfonic acid and ferrozine as chelators of iron(II) in reduction reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bathophenanthroline Disulfonic Acid (BPS) Iron Assay in Inter-Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals: A Guide to Comparing Inter-laboratory Results of the Bathophenanthroline Disulfonic Acid (BPS) Iron Assay Against Alternative Methods.
This guide provides a comprehensive comparison of the this compound (BPS) colorimetric assay for iron determination with other common methods, namely the Ferrozine assay and the reference method of Flame Atomic Absorption Spectrometry (FAAS). The objective is to equip researchers with the necessary information to evaluate the performance of these assays, understand their principles, and interpret inter-laboratory data.
Executive Summary
The determination of iron concentrations in biological samples is a critical aspect of research and drug development. While the BPS assay is a well-established colorimetric method, its performance in comparison to other available techniques, particularly in terms of inter-laboratory reproducibility, warrants careful consideration. This guide presents a side-by-side analysis of the BPS assay, the Ferrozine assay, and FAAS, focusing on their analytical performance characteristics and providing detailed experimental protocols.
Data Presentation: A Comparative Analysis of Iron Assay Performance
The selection of an appropriate iron assay depends on various factors, including sensitivity, precision, and the specific requirements of the study. The following tables summarize the key performance characteristics of the BPS, Ferrozine, and FAAS methods for serum iron determination.
| Parameter | This compound (BPS) Assay | Ferrozine Assay | Flame Atomic Absorption Spectrometry (FAAS) |
| Principle | Colorimetric | Colorimetric | Atomic Absorption |
| Wavelength | ~535 nm | ~560-562 nm[1][2] | 248.3 nm[3] |
| Limit of Detection (LOD) | ~0.5 µM (in a specific MCM-41 system) | 2.69 µg/dL to 12 µg/dL | Near normal serum levels (~1 µg/mL) |
| Linearity | Dependent on specific protocol | Up to 500-1000 µg/dL[2][4] | Dependent on instrument and calibration |
| Intra-Assay Precision (CV%) | Not specified in broad studies | 0.29% - 2.3%[1][2] | Better than 1.0% |
| Inter-Assay Precision (CV%) | Not specified in broad studies | 2.52% - 3.17%[1] | Not specified in broad studies |
| Inter-Laboratory Precision (CV%) | Data not readily available | Data not readily available | Data not readily available |
| Primary Interferences | Copper, other metal ions[5] | Copper, EDTA, Hemolysis[1][5] | Matrix effects from serum constituents[6] |
Note: Performance characteristics can vary based on the specific protocol, reagents, and instrumentation used.
A College of American Pathologists (CAP) survey on serum iron determination, which included bathophenanthroline sulfonate, tripyridyl-triazine, and ferrozine, demonstrated no significant difference between these three commonly used chromogenic reagents at the time of the study. However, the survey did note that methods involving AutoAnalyzers reported uniformly higher values, while methods without protein removal reported the lowest values.
Experimental Protocols: Methodologies for Iron Determination
Detailed and standardized experimental protocols are crucial for ensuring the accuracy and reproducibility of results, especially in inter-laboratory comparisons.
This compound (BPS) Iron Assay Protocol (General)
This protocol is a generalized representation and may require optimization for specific sample types and laboratory conditions.
Principle: Ferric iron (Fe³⁺) in the sample is reduced to ferrous iron (Fe²⁺) by a reducing agent. The Fe²⁺ then forms a stable, colored complex with BPS, and the absorbance of this complex is measured spectrophotometrically at approximately 535 nm.
Materials:
-
This compound disodium salt solution
-
Reducing agent solution (e.g., ascorbic acid or hydroxylamine hydrochloride)
-
Acetate buffer (pH ~4.5)
-
Iron standard solutions
-
Deproteinizing agent (e.g., trichloroacetic acid - optional)
-
Spectrophotometer
Procedure:
-
Sample Preparation: If necessary, deproteinate the serum sample by adding a deproteinizing agent, vortexing, and centrifuging to obtain a clear supernatant.
-
Reaction Mixture: In a microplate well or cuvette, combine the sample (or supernatant), acetate buffer, and reducing agent.
-
Incubation: Incubate the mixture for a specified time at a controlled temperature to allow for the complete reduction of Fe³⁺ to Fe²⁺.
-
Color Development: Add the BPS solution to the mixture.
-
Incubation: Incubate for a further period to allow for the formation of the Fe²⁺-BPS complex.
-
Measurement: Measure the absorbance of the solution at 535 nm against a reagent blank.
-
Calculation: Determine the iron concentration in the sample by comparing its absorbance to a standard curve prepared using known concentrations of iron standards.
Ferrozine Iron Assay Protocol (Example from a Commercial Kit)
Principle: Similar to the BPS assay, the Ferrozine method involves the reduction of Fe³⁺ to Fe²⁺, which then reacts with Ferrozine to form a magenta-colored complex. The absorbance is measured at approximately 560-562 nm.[1][2]
Materials (Typical Kit Components):
-
Iron Buffer (e.g., Acetate buffer, pH 4.9)[1]
-
Reducing Agent (e.g., Ascorbic acid)[1]
-
Color Reagent (Ferrozine)[1]
-
Iron Standard[1]
Procedure:
-
Reagent Preparation: Prepare the working reagent as per the kit instructions, which typically involves dissolving the reducing agent in the buffer.
-
Assay Setup: Pipette the working reagent into separate tubes or wells for the blank, standard, and samples.
-
Sample/Standard Addition: Add the specified volume of distilled water (for the blank), iron standard, or serum sample to the respective tubes/wells.
-
Incubation: Mix and incubate for a defined period (e.g., 5-10 minutes) at a specified temperature (e.g., room temperature or 37°C).[2]
-
Color Reagent Addition: Add the Ferrozine color reagent to all tubes/wells except for a sample blank.
-
Incubation: Mix and incubate for a further 5 minutes at room temperature.[2]
-
Measurement: Read the absorbance at 560 nm.[2] For methods including a sample blank, subtract the sample blank absorbance from the sample absorbance.
-
Calculation: Calculate the iron concentration using the absorbance of the standard.
Flame Atomic Absorption Spectrometry (FAAS) for Serum Iron
Principle: FAAS measures the absorption of light by free iron atoms in a flame. The sample is aspirated into a flame, where it is vaporized and atomized. A light beam of a specific wavelength (248.3 nm for iron) is passed through the flame, and the amount of light absorbed is proportional to the concentration of iron in the sample.[3]
Materials:
-
Atomic Absorption Spectrophotometer with an iron hollow cathode lamp
-
Air-acetylene flame
-
Iron standard solutions
-
Deionized water
-
Reagents for sample dilution and matrix modification (if necessary)
Procedure:
-
Instrument Setup: Set up the AA spectrophotometer according to the manufacturer's instructions for iron analysis, including wavelength, slit width, and lamp current.[3]
-
Flame Ignition and Optimization: Ignite the air-acetylene flame and optimize the burner position and gas flow rates for maximum absorbance.
-
Calibration: Aspirate a series of iron standard solutions of known concentrations to generate a calibration curve.
-
Sample Preparation: Dilute the serum sample with deionized water or a suitable diluent to bring the iron concentration within the linear range of the instrument.
-
Sample Measurement: Aspirate the diluted sample into the flame and record the absorbance.
-
Calculation: Determine the iron concentration in the diluted sample from the calibration curve and multiply by the dilution factor to obtain the original serum iron concentration.
Visualizing the Methodologies
To better understand the workflow of an inter-laboratory comparison study and the principles behind different iron measurement techniques, the following diagrams are provided.
Caption: Workflow of an inter-laboratory comparison study for an iron assay.
Caption: Classification of common iron measurement techniques.
Conclusion
The choice of an iron assay should be guided by the specific needs of the research, considering factors such as required sensitivity, sample throughput, cost, and available instrumentation. While the BPS assay is a viable method, alternatives like the Ferrozine assay may offer higher sensitivity.[5] For reference and high-accuracy applications, FAAS remains a gold standard, though it is more instrument-intensive. A thorough understanding of the principles and potential interferences of each method is paramount for accurate and reproducible results, particularly in the context of inter-laboratory studies. The establishment of standardized protocols and the use of certified reference materials are essential for improving the comparability of data across different laboratories.
References
- 1. wwwn.cdc.gov [wwwn.cdc.gov]
- 2. jourilabs.com [jourilabs.com]
- 3. Determination of iron of blood by atomic absorption spectrophotometry [jstage.jst.go.jp]
- 4. linear.es [linear.es]
- 5. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of iron in serum or plasma by atomic absorption spectrophotometry. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Bathophenanthroline Disulfonic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Bathophenanthroline Disulfonic Acid is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information for its proper disposal.
This compound disodium salt is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200). However, adherence to good industrial hygiene and safety practices is crucial. The following procedures detail the necessary steps for the safe handling and disposal of this compound.
Essential Safety and Handling Information
Before beginning any disposal procedure, ensure you are familiar with the safety protocols for handling this compound.
| Safety Consideration | Recommended Protocol |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves (type N95 respirator if dust is generated).[1] |
| In Case of Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][3][4] |
| In Case of Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention in case of irritation. |
| In Case of Inhalation | If dust is inhaled, remove to fresh air. Encourage the patient to blow their nose to ensure a clear passage of breathing. |
| In Case of Ingestion | Clean mouth with water. Get medical attention.[2][3][4] |
| Spill Cleanup | Sweep up, shovel into suitable containers for disposal, and avoid generating dust.[5][6] |
Experimental Protocol: Disposal of Unused this compound
This protocol outlines the step-by-step process for the disposal of solid, unused this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE) as specified above.
-
Sealable, clearly labeled waste container.
-
Scoop or brush.
-
Designated solid chemical waste disposal drum or container provided by your institution's Environmental Health and Safety (EHS) department.
Procedure:
-
Assess the Waste: Confirm that the waste is solely this compound and is not mixed with any hazardous substances.
-
Wear Appropriate PPE: At a minimum, wear safety glasses and gloves. If there is a risk of generating dust, a respirator is recommended.
-
Transfer to a Waste Container: Carefully scoop or sweep the solid this compound into a designated, sealable waste container. Ensure the container is made of a compatible material.
-
Label the Container: Clearly label the container with the full chemical name: "this compound disodium salt."
-
Seal the Container: Securely seal the container to prevent any spillage or release of dust.
-
Consult Institutional Guidelines: Follow your institution's specific procedures for the disposal of non-hazardous solid chemical waste. This typically involves placing the sealed container in a larger drum designated for solid chemical waste.
-
Arrange for Pickup: Contact your institution's EHS or a certified chemical waste disposal service to arrange for the collection of the waste.
Experimental Protocol: Spill Cleanup and Disposal
This protocol provides instructions for cleaning up a spill of solid this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE).
-
Spill absorbent material (e.g., vermiculite, sand).
-
Scoop and brush or dustpan.
-
Sealable waste bags or a container.
-
Wet paper towels or cloth.
Procedure:
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure proper ventilation.
-
Don PPE: Put on safety glasses, gloves, and a respirator if necessary to avoid inhaling dust.
-
Contain the Spill: If the spill is large, create a dike around the perimeter with an absorbent material to prevent it from spreading.
-
Clean the Spill: Carefully sweep or scoop the spilled solid into a sealable waste bag or container.[5][6] Avoid actions that could generate dust.
-
Decontaminate the Area: Once the bulk of the solid has been removed, wipe the area with a wet paper towel or cloth to remove any remaining residue.
-
Dispose of Cleanup Materials: Place the used paper towels and any contaminated absorbent materials into the same waste bag or container as the spilled chemical.
-
Label and Seal: Securely seal the waste bag or container and label it clearly as "Spill Debris: this compound disodium salt."
-
Dispose of Waste: Dispose of the sealed container in accordance with your institution's non-hazardous solid waste disposal procedures.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. sites.rowan.edu [sites.rowan.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. vumc.org [vumc.org]
- 5. sfasu.edu [sfasu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Safeguarding Your Research: A Guide to Handling Bathophenanthroline Disulfonic Acid
Researchers and scientists working with Bathophenanthroline disulfonic acid must prioritize safety to ensure personal well-being and maintain a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powder form, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to mitigate exposure risks.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles or Eyeglasses | Must be compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1][2] A face shield may be necessary for splash-prone procedures. |
| Hands | Chemical-Resistant Gloves | Wear compatible gloves to prevent skin exposure.[3] Nitrile or neoprene gloves are commonly used, but always check the manufacturer's compatibility chart. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 Approved Respirator | Recommended, especially when dust may be generated.[3] A type N95 (US) or equivalent particle filter is suggested. |
| Body | Protective Clothing | Wear appropriate protective clothing and a lab coat to prevent skin exposure.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is paramount to minimize the risk of exposure and contamination.
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[3] The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Weighing and Solution Preparation : When weighing the solid powder, do so in a well-ventilated area or a fume hood to avoid inhaling dust.[4] Use appropriate tools to handle the substance and avoid generating dust. When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
During Use : Avoid all direct contact with the skin and eyes.[4] Do not breathe in dust or aerosols.[1] It is advised to handle the substance in accordance with good industrial hygiene and safety practices.[1][2]
-
Post-Handling : After handling, wash your hands thoroughly with soap and water.[4] Clean all equipment and the work area to remove any residual contamination. Contaminated clothing should be removed and washed before reuse.[3]
Disposal Plan
Proper disposal of this compound and its containers is a critical step in the laboratory safety workflow.
-
Waste Characterization : Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste.[1]
-
Regulatory Compliance : Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[1]
-
Container Disposal : Do not reuse empty containers. Dispose of them in accordance with the same regulations as the chemical waste.
-
Spill Management : In case of a spill, immediately evacuate the area. Wear the appropriate PPE, including respiratory protection. Sweep or shovel the spilled solid into a suitable, labeled container for disposal.[1] Avoid generating dust. Prevent the spilled material from entering drains or waterways.
Experimental Workflow for Safe Handling
The following diagram illustrates the key procedural steps for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
